molecular formula C17H32O2 B1231224 7-Methyl-Z-tetradecen-1-ol acetate

7-Methyl-Z-tetradecen-1-ol acetate

Cat. No.: B1231224
M. Wt: 268.4 g/mol
InChI Key: IUOFQMYQDUARQU-RAXLEYEMSA-N
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Description

(8Z)-7-methyl-8-tetradecen-1-yl acetate is an acetate ester derived from (8Z)-7-methyl-8-tetradecen-1-ol.

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

[(Z)-7-methyltetradec-8-enyl] acetate

InChI

InChI=1S/C17H32O2/c1-4-5-6-7-10-13-16(2)14-11-8-9-12-15-19-17(3)18/h10,13,16H,4-9,11-12,14-15H2,1-3H3/b13-10-

InChI Key

IUOFQMYQDUARQU-RAXLEYEMSA-N

SMILES

CCCCCC=CC(C)CCCCCCOC(=O)C

Isomeric SMILES

CCCCC/C=C\C(C)CCCCCCOC(=O)C

Canonical SMILES

CCCCCC=CC(C)CCCCCCOC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery, Isolation, and Characterization of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a fatty acyl derivative with a range of biological activities.[1] This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and characterization of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the fields of natural product chemistry, chemical ecology, and drug development. While initially identified in various plant species, its synthesis allows for the production of larger quantities for further investigation. This document will detail both the extraction from natural sources and synthetic routes, providing a comprehensive resource for obtaining and studying 7-Methyl-Z-tetradecen-1-ol acetate.

Chemical and Physical Properties

7-Methyl-Z-tetradecen-1-ol acetate is a C17 fatty alcohol ester. Its key chemical and physical properties are summarized in the table below.[2]

PropertyValueSource
Molecular Formula C₁₇H₃₂O₂PubChem[2]
Molecular Weight 268.4 g/mol PubChem[2]
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetatePubChem[2]
CAS Number 959269-58-0PlantaeDB[3]
XlogP 6.2PubChem[2]
Appearance (Not specified, likely an oil)N/A
Boiling Point (Not specified)N/A
Solubility Insoluble in water, soluble in organic solventsGeneral chemical principles

Discovery in Natural Sources

7-Methyl-Z-tetradecen-1-ol acetate has been identified as a component in the extracts of several plant species. The initial discoveries were primarily made through the use of gas chromatography-mass spectrometry (GC-MS) analysis of plant essential oils and solvent extracts.

Known Natural Occurrences:

  • Mentha viridis (Spearmint): Identified in the methanolic extract of the leaves.[4]

  • Cinnamomum camphora : Found in methanolic extracts.[1]

  • Urginea callus cultures : Detected in callus culture extracts.[1]

  • Dalbergia granadillo (Rosewood) : Identified as a constituent.[1]

  • Premna serratifolia : A structurally similar isomer, E-8-Methyl-9-tetradecen-1-ol acetate, has been identified in the ethanolic leaf extract, suggesting the potential for related isomers in this genus.

Isolation from Natural Sources: A Representative Protocol

While specific, detailed isolation protocols for 7-Methyl-Z-tetradecen-1-ol acetate are not extensively published, a general procedure can be formulated based on its chemical properties and established methods for isolating medium-polarity compounds from plant matrices. The following is a representative protocol for the isolation of 7-Methyl-Z-tetradecen-1-ol acetate from Mentha viridis.

Experimental Protocol: Isolation from Mentha viridis

1. Plant Material and Extraction:

  • Fresh leaves of Mentha viridis (1 kg) are collected, washed, and shade-dried.

  • The dried leaves are coarsely powdered.

  • The powdered material is subjected to Soxhlet extraction with methanol (B129727) (3 L) for 24 hours.

  • The methanolic extract is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

2. Fractionation:

  • The crude methanolic extract is suspended in water (500 mL) and partitioned successively with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (3 x 500 mL).

  • Based on the non-polar nature of the target compound, the n-hexane and chloroform fractions are expected to contain 7-Methyl-Z-tetradecen-1-ol acetate. These fractions are concentrated separately.

3. Column Chromatography:

  • The n-hexane fraction (showing the most promising preliminary GC-MS results) is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fractions of 50 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (95:5) and visualized with an anisaldehyde-sulfuric acid spray reagent.

  • Fractions with similar TLC profiles are pooled and concentrated.

4. Preparative TLC/HPLC:

  • The pooled fractions containing the compound of interest are further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure 7-Methyl-Z-tetradecen-1-ol acetate.

experimental_workflow_isolation plant_material Mentha viridis leaves extraction Soxhlet Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation hexane_fraction n-Hexane Fraction fractionation->hexane_fraction column_chromatography Silica Gel Column Chromatography hexane_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions purification Preparative TLC/HPLC pooled_fractions->purification pure_compound Pure 7-Methyl-Z- tetradecen-1-ol acetate purification->pure_compound

A representative workflow for the isolation of 7-Methyl-Z-tetradecen-1-ol acetate.

Chemical Synthesis

Chemical synthesis provides a reliable and scalable method for obtaining 7-Methyl-Z-tetradecen-1-ol acetate. The Wittig reaction is a key transformation in the synthesis of this and related long-chain unsaturated compounds, allowing for the stereoselective formation of the Z-double bond.

Synthetic Strategy: Z-Selective Wittig Reaction

A plausible synthetic route involves the Wittig reaction between a C7 aldehyde and a C7 phosphonium (B103445) ylide.

Key Starting Materials:

Experimental Protocol: Synthesis via Wittig Reaction

Step 1: Synthesis of the Phosphonium Salt

  • A solution of 7-bromoheptan-1-ol (1 equivalent) and triphenylphosphine (1.1 equivalents) in acetonitrile (B52724) is refluxed for 24 hours.

  • The reaction mixture is cooled to room temperature, and the resulting white precipitate of the phosphonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: The Wittig Reaction

  • The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cooled to -78°C.

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour to form the ylide.

  • A solution of heptanal (1 equivalent) in anhydrous THF is then added dropwise at -78°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

Step 3: Acetylation

  • The crude 7-methyl-Z-tetradecen-1-ol is dissolved in pyridine (B92270) and cooled to 0°C.

  • Acetic anhydride (1.5 equivalents) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The organic layer is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (n-hexane:ethyl acetate gradient) to afford pure 7-Methyl-Z-tetradecen-1-ol acetate.

experimental_workflow_synthesis start_materials 7-Bromoheptan-1-ol + Triphenylphosphine phosphonium_salt Phosphonium Salt Formation start_materials->phosphonium_salt ylide_formation Ylide Formation (n-BuLi) phosphonium_salt->ylide_formation wittig_reaction Wittig Reaction with Heptanal ylide_formation->wittig_reaction crude_alcohol Crude 7-Methyl-Z- tetradecen-1-ol wittig_reaction->crude_alcohol acetylation Acetylation (Acetic Anhydride, Pyridine) crude_alcohol->acetylation purification Column Chromatography acetylation->purification final_product 7-Methyl-Z-tetradecen- 1-ol acetate purification->final_product

A plausible synthetic workflow for 7-Methyl-Z-tetradecen-1-ol acetate via the Wittig reaction.

Analytical Characterization

The structure and purity of 7-Methyl-Z-tetradecen-1-ol acetate are confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of 7-Methyl-Z-tetradecen-1-ol acetate in complex mixtures.

Representative GC-MS Parameters:

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Expected Mass Spectrum:

The EI mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 268, along with characteristic fragmentation patterns for long-chain acetates, including a prominent peak at m/z 43 (CH₃CO)⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural elucidation of 7-Methyl-Z-tetradecen-1-ol acetate, particularly for confirming the position of the methyl group and the stereochemistry of the double bond.

Expected NMR Data (in CDCl₃):

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
~5.3mOlefinic protons (-CH=CH-)
~4.05t-CH₂-OAc
~2.04s-O-C(=O)-CH₃
~1.2-1.4mMethylene protons (-CH₂-)
~0.9d-CH(CH₃)-
~0.88tTerminal methyl (-CH₂-CH₃)
¹³C NMR Expected Chemical Shift (ppm) Assignment
~171.2-C=O
~130Olefinic carbons (-CH=CH-)
~64.7-CH₂-OAc
~20-40Methylene and methine carbons
~21.0-O-C(=O)-CH₃
~14.1Terminal methyl (-CH₂-CH₃)
~19.5Methyl group (-CH(CH₃)-)

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, synthesis, and characterization of 7-Methyl-Z-tetradecen-1-ol acetate. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers working with this and related compounds. The combination of isolation from natural sources and chemical synthesis offers versatile approaches for obtaining this molecule for further investigation into its biological activities and potential applications. As research in this area continues, the development of more efficient and scalable synthetic routes and a deeper understanding of its biological roles are anticipated.

References

Unveiling the Botanical Origins of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrences of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) in the plant kingdom. This fatty acid derivative, while also recognized as an insect pheromone, has been identified in various plant species, suggesting potential endogenous roles and applications. This document summarizes the known botanical sources, presents detailed experimental protocols for its identification, and proposes a plausible biosynthetic pathway within plants.

Botanical Sources of 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate has been identified as a component of the essential oils and extracts of several plant species. While its presence is confirmed, quantitative data on the concentration of this specific compound in these plants are not extensively available in current literature. The identified plant sources are listed below.

Table 1: Plant Sources of 7-Methyl-Z-tetradecen-1-ol Acetate

Plant SpeciesFamilyPlant Part AnalyzedAnalytical MethodReference
Cinnamomum camphoraLauraceaeLeavesGC-MS[1]
Mentha viridis (Spearmint)LamiaceaeLeavesGC-MS[2]
Dalbergia granadillo (Rosewood)FabaceaeNot SpecifiedNot Specified[3]
Urginea sp. callus cultureAsparagaceaeCallus CultureNot Specified[3]

It is important to note that a related isomer, E-8-Methyl-9-tetradecen-1-ol acetate, has been identified in Premna serratifolia through GC-MS analysis of an ethanolic leaf extract.

Proposed Biosynthetic Pathway

The biosynthesis of 7-Methyl-Z-tetradecen-1-ol acetate in plants is hypothesized to follow the general pathways of fatty acid synthesis, with modifications to introduce the characteristic methyl branch and unsaturation. The proposed pathway begins with a branched-chain amino acid precursor, which provides the initial carbon skeleton.

The pathway likely initiates with a branched-chain primer such as isobutyryl-CoA or isovaleryl-CoA, derived from the catabolism of valine or leucine, respectively. This primer undergoes sequential condensation reactions with malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex, to elongate the carbon chain. Desaturation at the Z-position is introduced by a specific desaturase enzyme. The resulting fatty acid is then reduced to the corresponding alcohol, which is subsequently acetylated to yield 7-Methyl-Z-tetradecen-1-ol acetate.

Biosynthetic Pathway of 7-Methyl-Z-tetradecen-1-ol acetate bcaa Branched-Chain Amino Acid (e.g., Valine, Leucine) bc_primer Branched-Chain Acyl-CoA Primer (e.g., Isobutyryl-CoA) bcaa->bc_primer elongation Fatty Acid Synthase (FAS) + Malonyl-CoA bc_primer->elongation sfa Saturated Branched-Chain Fatty Acid elongation->sfa desaturation Desaturase sfa->desaturation ufa 7-Methyl-Z-tetradecenoic Acid desaturation->ufa reduction Reductase ufa->reduction alcohol 7-Methyl-Z-tetradecen-1-ol reduction->alcohol acetylation Acetyltransferase alcohol->acetylation final_product 7-Methyl-Z-tetradecen-1-ol acetate acetylation->final_product

Caption: Proposed biosynthetic pathway for 7-Methyl-Z-tetradecen-1-ol acetate in plants.

Experimental Protocols for Identification

The identification of 7-Methyl-Z-tetradecen-1-ol acetate in plant matrices is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a general methodology for the extraction and analysis of this compound from plant tissues.

Sample Preparation and Extraction
  • Harvesting and Preparation: Fresh plant material (e.g., leaves) should be harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.

  • Solvent Extraction:

    • A known mass of the powdered plant material (e.g., 1-5 g) is subjected to solvent extraction. A non-polar solvent such as hexane (B92381) or a moderately polar solvent like dichloromethane (B109758) is suitable for extracting fatty acid derivatives.

    • The extraction can be performed by maceration, sonication, or Soxhlet extraction to ensure efficient recovery of the target compound.

    • The resulting extract is filtered to remove solid plant debris.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

GC-MS Analysis
  • Sample Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the target compound, derivatization may be performed. A common method is silylation, where the extract is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert any free hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for analysis.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).

    • Injector: The sample is introduced into the GC via a split/splitless injector.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and characteristic fragments of the target compound (e.g., m/z 50-550).

  • Compound Identification: The identification of 7-Methyl-Z-tetradecen-1-ol acetate is based on two criteria:

    • Retention Time: The retention time of the peak in the sample chromatogram is compared to that of an authentic standard of 7-Methyl-Z-tetradecen-1-ol acetate run under the same conditions.

    • Mass Spectrum: The mass spectrum of the sample peak is compared to the mass spectrum of the authentic standard and to reference spectra in mass spectral libraries (e.g., NIST, Wiley).

Experimental Workflow for Identification start Start: Plant Material Collection prep Sample Preparation (Freezing, Lyophilization, Grinding) start->prep extraction Solvent Extraction (e.g., Hexane) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Plant Extract evaporation->crude_extract derivatization Derivatization (Optional) (e.g., Silylation) crude_extract->derivatization gcms GC-MS Analysis crude_extract->gcms Direct Analysis derivatization->gcms data_analysis Data Analysis gcms->data_analysis identification Compound Identification (Retention Time & Mass Spectrum) data_analysis->identification end End: Identification Confirmed identification->end

Caption: General experimental workflow for the identification of 7-Methyl-Z-tetradecen-1-ol acetate.

References

7-Methyl-Z-tetradecen-1-ol acetate in Cinnamomum camphora Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a bioactive compound identified in Cinnamomum camphora extracts. The document covers its chemical properties, known biological activities, and detailed experimental protocols for its extraction and analysis, based on current scientific literature. Quantitative data are summarized, and a key signaling pathway potentially modulated by this compound is visualized.

Introduction

Cinnamomum camphora (L.) J.Presl, commonly known as the camphor (B46023) tree, is a rich source of various bioactive compounds.[1] While essential oils from C. camphora are well-studied, non-volatile components in solvent extracts also contribute significantly to its pharmacological profile. Among these is 7-Methyl-Z-tetradecen-1-ol acetate, a fatty acyl derivative that has garnered interest for its diverse biological activities. This compound has been identified in methanolic and hydroalcoholic extracts of C. camphora and is associated with anticancer, anti-inflammatory, hepatoprotective, and antifungal properties.[2][3] This guide aims to consolidate the available technical information on this compound for research and development purposes.

Chemical and Physical Properties

7-Methyl-Z-tetradecen-1-ol acetate is a long-chain fatty alcohol ester. Its structure, featuring a methyl group at the 7th position and a cis-double bond at the 8th position, is crucial for its biological function.

PropertyValue
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetate
Molecular Formula C₁₇H₃₂O₂
Molecular Weight 268.40 g/mol
XlogP 6.20
InChI Key IUOFQMYQDUARQU-RAXLEYEMSA-N

Quantitative Analysis of 7-Methyl-Z-tetradecen-1-ol acetate in Cinnamomum camphora

While several studies have qualitatively identified 7-Methyl-Z-tetradecen-1-ol acetate in Cinnamomum camphora extracts, comprehensive quantitative data remains limited in the available literature. The compound is often reported as a component of a complex mixture, with its relative abundance noted.

Extract TypePlant PartRelative Abundance/ConcentrationReference
Methanolic ExtractNot SpecifiedModerate ratio[3]
Hydroalcoholic ExtractLeaves2.38% of total identified constituents[4]

Note: The reported percentages represent the relative peak area in a GC-MS chromatogram and are not absolute concentrations.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of 7-Methyl-Z-tetradecen-1-ol acetate from Cinnamomum camphora. These protocols are synthesized from standard practices for similar compounds, as specific detailed methods for this exact molecule are not extensively published.

Extraction and Fractionation

This protocol describes a general method for obtaining a fraction enriched with 7-Methyl-Z-tetradecen-1-ol acetate from C. camphora leaves.

Objective: To extract and fractionate compounds from C. camphora leaves to isolate a fraction containing 7-Methyl-Z-tetradecen-1-ol acetate.

Materials:

  • Dried and powdered Cinnamomum camphora leaves

  • Methanol (B129727) (analytical grade)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Deionized water

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction:

    • Place 100 g of dried, powdered C. camphora leaves into a cellulose (B213188) thimble.

    • Perform a Soxhlet extraction with 500 mL of methanol for 8-12 hours. Alternatively, use ultrasound-assisted extraction by suspending the powder in methanol (1:10 w/v) and sonicating for 3 cycles of 30 minutes each.

    • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude methanol extract in 200 mL of a methanol-water mixture (9:1 v/v).

    • Perform liquid-liquid partitioning in a separatory funnel by sequentially extracting the suspension with:

      • Hexane (3 x 150 mL) to remove non-polar compounds. Discard the hexane fraction.

      • Ethyl acetate (3 x 150 mL) to extract compounds of intermediate polarity, including 7-Methyl-Z-tetradecen-1-ol acetate.

    • Collect the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched fraction.

G start Dried C. camphora Leaves extraction Solvent Extraction (Methanol) start->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) crude_extract->partitioning hexane_fraction Hexane Fraction (Non-polar compounds) partitioning->hexane_fraction Discard ea_fraction Ethyl Acetate Fraction (Enriched with target compound) partitioning->ea_fraction end Concentrated Enriched Fraction ea_fraction->end

Extraction and Fractionation Workflow
Chromatographic Purification

This protocol outlines a general column chromatography procedure for the purification of 7-Methyl-Z-tetradecen-1-ol acetate from the enriched fraction.

Objective: To purify 7-Methyl-Z-tetradecen-1-ol acetate from the enriched ethyl acetate fraction.

Materials:

  • Enriched ethyl acetate fraction from section 4.1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Fraction collector

  • TLC plates (silica gel 60 F254)

  • Anisaldehyde-sulfuric acid staining reagent

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Wash the column with hexane until the silica bed is stable.

  • Sample Loading:

    • Dissolve the dried enriched fraction in a minimal amount of hexane.

    • Adsorb the dissolved sample onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dried powder onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 15 mL).

    • Monitor the fractions by TLC using a hexane:ethyl acetate (e.g., 9:1) mobile phase.

    • Visualize the spots under UV light (254 nm) and by staining with anisaldehyde-sulfuric acid reagent followed by heating.

    • Pool the fractions containing the purified compound based on the TLC profile.

  • Final Concentration:

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified 7-Methyl-Z-tetradecen-1-ol acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the identification and semi-quantitative analysis of 7-Methyl-Z-tetradecen-1-ol acetate.

Objective: To identify and analyze 7-Methyl-Z-tetradecen-1-ol acetate in C. camphora extracts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: DB-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

Sample Preparation:

  • Dissolve the extract or purified fraction in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Identification:

  • The identification of 7-Methyl-Z-tetradecen-1-ol acetate is based on the comparison of its retention time and mass spectrum with those of a commercial standard or by matching the mass spectrum with a reference library (e.g., NIST).

Biological Activities and Potential Mechanism of Action

7-Methyl-Z-tetradecen-1-ol acetate has been reported to exhibit several biological activities, including anti-inflammatory and hepatoprotective effects.[2][3] These effects are attributed to its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) and lipoxin A4 receptors.[3]

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive molecules, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

While the direct interaction of 7-Methyl-Z-tetradecen-1-ol acetate with this pathway requires further investigation, its reported association suggests a potential mechanism for its antioxidant and anti-inflammatory properties.

G cluster_0 Cytoplasm cluster_1 Nucleus compound 7-Methyl-Z-tetradecen-1-ol acetate keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Inhibits interaction nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation degradation Ubiquitination & Proteasomal Degradation keap1_nrf2->degradation Normal state nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are genes Antioxidant & Cytoprotective Gene Expression are->genes

Proposed Interaction with the Keap1-Nrf2 Pathway

Conclusion

7-Methyl-Z-tetradecen-1-ol acetate is a promising bioactive compound found in Cinnamomum camphora extracts with a range of reported pharmacological activities. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge and presenting detailed experimental protocols to facilitate further investigation. Future research should focus on validating and quantifying the presence of this compound in various C. camphora chemotypes, as well as elucidating the precise molecular mechanisms underlying its biological effects.

References

Identification of 7-Methyl-Z-tetradecen-1-ol acetate in Dalbergia granadillo: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification of the bioactive compound 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) in the heartwood of Dalbergia granadillo, commonly known as rosewood. The presence of this compound was confirmed through advanced analytical techniques, and it is noted for its potential therapeutic effects, including heat-clearing and cough-relieving properties.[1] This document provides a summary of the analytical methods employed and the available data, serving as a resource for further research and development.

Quantitative Data Summary

While the primary research confirming the presence of 7-Methyl-Z-tetradecen-1-ol acetate in Dalbergia granadillo did not provide specific quantitative data such as concentration or relative abundance, its identification was established through rigorous qualitative analysis. The compound was detected as a constituent of the volatile organic compounds released from the wood.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Presence in Dalbergia granadilloAnalytical Method(s)
7-Methyl-Z-tetradecen-1-ol acetateC₁₇H₃₂O₂268.44IdentifiedGC-MS, TDS-GC-MS, PY-GC-MS

Experimental Protocols

The identification of 7-Methyl-Z-tetradecen-1-ol acetate in Dalbergia granadillo was accomplished using a combination of thermal desorption and gas chromatography-mass spectrometry techniques. The following is a detailed description of the methodologies based on the available literature.[1]

Sample Preparation
  • Material Sourcing: Heartwood of Dalbergia granadillo was obtained.

  • Pulverization: The wood samples were pulverized into a fine powder to increase the surface area for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of the chemical constituents of the Dalbergia granadillo powder was performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile and semi-volatile compounds in a sample and provides detailed mass spectra for their identification.

  • Instrumentation: An Agilent GC-MS 7890B with a 5977A mass spectrometer was utilized.

  • Gas Chromatography (GC) Conditions:

    • Temperature Program: The oven temperature was initiated at 50°C, then ramped up to 250°C at a rate of 8°C per minute. Following this, the temperature was increased to 300°C at a rate of 5°C per minute.

  • Mass Spectrometry (MS) Conditions:

    • Scan Mass Range: 30-600 atomic mass units (amu).

    • Ionization Voltage: 70 eV.

    • Ionization Current: 150 µA (Electron Ionization - EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Compound Identification: The identification of 7-Methyl-Z-tetradecen-1-ol acetate was achieved by comparing the resulting mass spectrum with the NIST14.L spectral library.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TDS-GC-MS)

This technique was employed for the qualitative analysis of the volatile compounds from the powdered wood sample.

  • Thermal Desorption: The powdered sample was heated to release volatile and semi-volatile organic compounds.

  • Gas Chromatography and Mass Spectrometry: The desorbed compounds were then introduced into the GC-MS system for separation and identification, following the parameters outlined in the GC-MS Analysis section. A total of 73 peaks were isolated, and 40 compounds were identified using this method.[1]

Pyrolysis-Gas Chromatography-Mass Spectrometry (PY-GC-MS)

To analyze the chemical composition under thermal decomposition, PY-GC-MS was used.

  • Pyrolysis: The Dalbergia granadillo powder was subjected to high temperatures in the absence of oxygen, causing it to break down into smaller, volatile fragments.

  • GC-MS Analysis: The resulting pyrolytic products were then analyzed using the GC-MS system as described above.

Visualized Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_identification Compound Identification start Dalbergia granadillo Heartwood powder Pulverized Wood Powder start->powder gcms GC-MS Analysis powder->gcms tds_gcms TDS-GC-MS Analysis powder->tds_gcms py_gcms PY-GC-MS Analysis powder->py_gcms identification Identification of 7-Methyl-Z-tetradecen-1-ol acetate gcms->identification tds_gcms->identification py_gcms->identification

Caption: Experimental workflow for the identification of 7-Methyl-Z-tetradecen-1-ol acetate.

References

The Biosynthetic Pathway of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a methyl-branched monounsaturated fatty alcohol acetate with noted biological activities. While its chemical synthesis has been explored, the natural biosynthetic pathway of this compound is not fully elucidated in existing literature. This technical guide synthesizes current knowledge on insect pheromone biosynthesis to propose a plausible enzymatic pathway for 7-Methyl-Z-tetradecen-1-ol acetate. The proposed pathway commences with precursors from primary metabolism and proceeds through fatty acid synthesis with methyl-branching, desaturation, reduction, and acetylation. This guide also provides detailed experimental protocols for researchers seeking to investigate and verify this proposed pathway, along with structured data presentation and visualizations to facilitate comprehension and further research.

Proposed Biosynthetic Pathway

The biosynthesis of 7-Methyl-Z-tetradecen-1-ol acetate is hypothesized to originate from standard fatty acid metabolism, with key modifications to introduce the characteristic methyl branch and the Z-configured double bond. The pathway can be dissected into four principal stages:

  • Chain Initiation and Elongation with Methyl-Branching: The biosynthesis is likely initiated by a specialized Fatty Acid Synthase (FAS) complex. Unlike the typical initiation with acetyl-CoA, the formation of the 7-methyltetradecanoyl backbone is proposed to involve the incorporation of a methyl-branched precursor. This can occur either through a methyl-branched starter unit or the substitution of a malonyl-CoA with a methylmalonyl-CoA extender unit during chain elongation.

  • Desaturation: Following the synthesis of the saturated 7-methyltetradecanoyl-CoA, a specific fatty acyl-CoA desaturase introduces a double bond. To achieve the Z-configuration at the 8th position, a Δ8-desaturase is required. This enzyme would act on the 7-methyltetradecanoyl-CoA substrate to form (Z)-7-methyltetradecenoyl-CoA.

  • Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to its corresponding alcohol by a fatty acyl-CoA reductase (FAR). This enzymatic step converts (Z)-7-methyltetradecenoyl-CoA to 7-Methyl-Z-tetradecen-1-ol.

  • Acetylation: The final step in the pathway is the esterification of the fatty alcohol. An acetyl-CoA:fatty alcohol acetyltransferase (AT) catalyzes the transfer of an acetyl group from acetyl-CoA to 7-Methyl-Z-tetradecen-1-ol, yielding the final product, 7-Methyl-Z-tetradecen-1-ol acetate.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic route for 7-Methyl-Z-tetradecen-1-ol acetate.

Biosynthetic_Pathway Proposed Biosynthetic Pathway of 7-Methyl-Z-tetradecen-1-ol Acetate cluster_fas Fatty Acid Synthesis cluster_modification Post-Synthesis Modification Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA ACC 7-Methyltetradecanoyl-CoA 7-Methyltetradecanoyl-CoA Methylmalonyl-CoA->7-Methyltetradecanoyl-CoA FAS Malonyl-CoA Malonyl-CoA (x5) Malonyl-CoA->7-Methyltetradecanoyl-CoA FAS 7-Methyl-Z-tetradecenoyl-CoA (Z)-7-Methyltetradec-8-enoyl-CoA 7-Methyltetradecanoyl-CoA->7-Methyl-Z-tetradecenoyl-CoA Δ8-Desaturase 7-Methyl-Z-tetradecen-1-ol 7-Methyl-Z-tetradecen-1-ol 7-Methyl-Z-tetradecenoyl-CoA->7-Methyl-Z-tetradecen-1-ol FAR 7-Methyl-Z-tetradecen-1-ol_acetate 7-Methyl-Z-tetradecen-1-ol acetate 7-Methyl-Z-tetradecen-1-ol->7-Methyl-Z-tetradecen-1-ol_acetate AT

Fig. 1: Proposed biosynthetic pathway of 7-Methyl-Z-tetradecen-1-ol acetate.

Quantitative Data Summary

As of the compilation of this guide, specific quantitative data for the biosynthetic pathway of 7-Methyl-Z-tetradecen-1-ol acetate are not available in the peer-reviewed literature. Research in this area would need to generate this data. The following table outlines the types of quantitative data that would be crucial for a thorough understanding of the pathway's efficiency and regulation.

Enzymatic Step Parameter to Measure Potential Unit Significance
Fatty Acid Synthase (FAS) Substrate Specificity (Methylmalonyl-CoA vs. Malonyl-CoA)kcat/KmDetermines the efficiency of methyl-branch incorporation.
Product Distribution% of total fatty acidsIndicates the yield of the 7-methyltetradecanoyl-CoA precursor.
Δ8-Desaturase Conversion Rate% substrate convertedMeasures the efficiency of double bond formation.
StereospecificityZ:E ratioDetermines the isomeric purity of the product.
Fatty Acyl-CoA Reductase (FAR) Michaelis-Menten kinetics (Km, Vmax)µM, pmol/min/mg proteinCharacterizes the enzyme's affinity for the substrate and its maximum reaction rate.
Acetyltransferase (AT) Specific Activitynmol/min/mg proteinQuantifies the rate of the final acetylation step.

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway, a combination of in vivo and in vitro experimental approaches is necessary.

Protocol 1: In Vivo Radiolabeling Studies to Trace Precursors

Objective: To identify the metabolic precursors of 7-Methyl-Z-tetradecen-1-ol acetate.

Methodology:

  • Preparation of Radiolabeled Precursors: Synthesize or procure radiolabeled potential precursors, such as [1-¹⁴C]propionate, [methyl-¹⁴C]methionine (as a precursor to propionyl-CoA), and [1-¹⁴C]acetate.

  • Administration to the Biological System: Introduce the radiolabeled precursors into the organism or cell culture known to produce the target compound. Administration can be via injection, topical application, or inclusion in the growth medium.

  • Incubation: Allow for a sufficient incubation period for the metabolism of the radiolabeled precursors.

  • Extraction: Extract the total lipids from the biological system using an appropriate organic solvent system (e.g., hexane (B92381) or a chloroform:methanol mixture).

  • Purification and Analysis:

    • Fractionate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the 7-Methyl-Z-tetradecen-1-ol acetate.

    • Confirm the identity of the isolated compound using gas chromatography-mass spectrometry (GC-MS).[1][2]

    • Quantify the incorporation of radioactivity into the purified compound using liquid scintillation counting or radio-GC.

  • Data Interpretation: Significant incorporation of radioactivity from a specific precursor provides strong evidence for its role in the biosynthetic pathway.

Protocol 2: Heterologous Expression and Functional Characterization of Pathway Enzymes

Objective: To identify and characterize the specific enzymes involved in the biosynthesis of 7-Methyl-Z-tetradecen-1-ol acetate.

Methodology:

  • Candidate Gene Identification: Based on the proposed pathway, identify candidate genes for the desaturase, reductase, and acetyltransferase from the transcriptome of the producing organism.

  • Gene Cloning and Expression Vector Construction: Clone the full-length coding sequences of the candidate genes into suitable expression vectors (e.g., for yeast, insect, or bacterial expression systems).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or insect cell lines like Sf9).[3]

  • Functional Assays:

    • Desaturase Assay: Provide the host cells with the putative substrate (e.g., 7-methyltetradecanoic acid or its methyl ester). After incubation, extract the fatty acids, derivatize them to fatty acid methyl esters (FAMEs), and analyze by GC-MS to detect the formation of the desaturated product.

    • Reductase Assay: Prepare cell-free extracts from the transformed host cells. Incubate the extracts with the synthesized (Z)-7-methyltetradecenoyl-CoA and a reducing agent (e.g., NADPH). Analyze the reaction products by GC-MS for the formation of 7-Methyl-Z-tetradecen-1-ol.

    • Acetyltransferase Assay: Incubate cell-free extracts with 7-Methyl-Z-tetradecen-1-ol and acetyl-CoA. Analyze the reaction mixture by GC-MS for the production of 7-Methyl-Z-tetradecen-1-ol acetate.

  • Enzyme Kinetics: For functionally active enzymes, perform kinetic studies by varying the substrate concentrations to determine Km and Vmax values.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the experimental validation of the proposed biosynthetic pathway.

Experimental_Workflow Experimental Workflow for Pathway Elucidation cluster_invivo In Vivo Studies cluster_invitro In Vitro / Heterologous Studies Radiolabeling Radiolabeling Lipid_Extraction Lipid_Extraction Radiolabeling->Lipid_Extraction Analysis_InVivo Analysis_InVivo Lipid_Extraction->Analysis_InVivo Precursor_ID Precursor Identification Analysis_InVivo->Precursor_ID Pathway_Elucidation Pathway Elucidation Precursor_ID->Pathway_Elucidation Gene_ID Gene_ID Heterologous_Expression Heterologous_Expression Gene_ID->Heterologous_Expression Functional_Assay Functional_Assay Heterologous_Expression->Functional_Assay Enzyme_Characterization Enzyme Function Confirmed Functional_Assay->Enzyme_Characterization Enzyme_Characterization->Pathway_Elucidation

Fig. 2: General experimental workflow for pathway elucidation.

Conclusion

The proposed biosynthetic pathway for 7-Methyl-Z-tetradecen-1-ol acetate provides a robust framework for future research. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically investigate and validate each step of the pathway. The elucidation of this biosynthetic route will not only contribute to our fundamental understanding of natural product biosynthesis but may also open avenues for the biotechnological production of this and other related bioactive compounds. Further studies are warranted to isolate and characterize the specific enzymes involved and to uncover the regulatory mechanisms governing this intricate biosynthetic process.

References

Physicochemical properties of 7-Methyl-Z-tetradecen-1-ol acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297)

Introduction

7-Methyl-Z-tetradecen-1-ol acetate, with the IUPAC name [(Z)-7-methyltetradec-8-enyl] acetate, is a fatty acyl derivative that has been identified in various plant sources, including Cinnamomum camphora, Urginea callus cultures, Dalbergia granadillo (rosewood), and Mentha viridis (spearmint).[1][2][3] This compound has garnered interest due to its diverse biological activities, which encompass anticancer, anti-inflammatory, hepatoprotective, antifungal, and antiviral effects.[1] Its structure is characterized by a methyl group at the 7th position and a Z-configured double bond at the 8th position.[1] This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and synthesis protocols for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 7-Methyl-Z-tetradecen-1-ol acetate are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical and synthetic protocols.

PropertyValueReference
Molecular Formula C₁₇H₃₂O₂[1][4]
Molecular Weight 268.40 g/mol [1][4]
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetate[1][4]
Synonyms ((Z)-7-methyltetradec-8-enyl) acetate, (8Z)-7-methyl-8-tetradecen-1-yl acetate[4]
Lipophilicity (XLogP) 6.20[1][4]
Appearance Colorless to pale yellow clear liquid (estimated)[5]
Solubility Soluble in alcohol, Insoluble in water[5]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes have been developed to produce 7-Methyl-Z-tetradecen-1-ol acetate, each with distinct advantages and challenges.

  • Butyllithium-Mediated Alkylation: A four-step protocol starts with 1-hexyne (B1330390) and 8-bromooctan-1-ol.[1] The process involves the lithiation of the alkyne at -30°C in hexamethylphosphoramide (B148902) (HMPA), followed by alkylation with the bromide. A subsequent hydromagnesiation step ensures Z-selectivity, and the final step is acetylation to yield the target compound.[1]

  • Z-Selective Wittig Coupling: This approach utilizes methyl 8-formyl-octanoate and pentyltriphenylphosphonium bromide in a Wittig reaction mediated by dimsyl anion.[1] The resulting Z-alkene intermediate is then reduced and acetylated to afford the final product.[1]

  • Multi-Step Synthesis from Aleuritic Acid: A longer, ten-step sequence begins with methyl aleuritate.[1] Key steps in this synthesis include ozonolysis, Wittig homologation, and a Cp₂TiCl₂-catalyzed hydromagnesiation to establish the Z-alkene.[1]

Extraction from Natural Sources

Methods for isolating 7-Methyl-Z-tetradecen-1-ol acetate from natural matrices vary in their principles and efficiency.

  • Solvent Extraction: This conventional method involves using polar aprotic solvents like methanol (B129727) or ethyl acetate for 24–48 hours with agitation to extract the compound.[1]

  • Ultrasound-Assisted Extraction (UAE): To enhance extraction yield without causing thermal degradation, UAE can be optimized with parameters such as 40 kHz frequency at 30°C for 20 minutes.[1]

  • Solid-Phase Microextraction (SPME): This technique is ideal for volatile analysis as it minimizes solvent interference. It is typically paired with GC-MS for analysis.[1]

Analytical and Characterization Protocols

Accurate identification and quantification of 7-Methyl-Z-tetradecen-1-ol acetate require sophisticated analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separation and identification. A polar capillary column (e.g., DB-5MS) is used for separation.[1] Analysis is conducted in Electron Ionization (EI) mode at 70 eV, monitoring for the molecular ion peak at m/z 268.[1] The identity of the compound is confirmed by matching its retention index and mass spectrum with spectral libraries like NIST.[1] Characteristic fragments are observed at m/z 43 (base peak), 81, and 110.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for structural elucidation. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is used to confirm the Z-configuration of the double bond.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy (< 5 ppm), which is essential for distinguishing between isomers, such as the 7-methyl and 9-methyl derivatives.[1]

Visualizations

The following diagrams illustrate key workflows for the synthesis and analysis of 7-Methyl-Z-tetradecen-1-ol acetate.

Synthesis_Workflow Start Starting Materials (1-hexyne, 8-bromooctan-1-ol) Step1 Lithiation (-30°C, HMPA) Start->Step1 Step2 Alkylation Step1->Step2 Step3 Hydromagnesiation (Z-selectivity) Step2->Step3 Step4 Acetylation Step3->Step4 End 7-Methyl-Z-tetradecen-1-ol acetate Step4->End

Caption: Butyllithium-mediated synthesis workflow.

Extraction_Workflow Sample Natural Source Sample Method1 Solvent Extraction (Methanol/Ethyl Acetate) Sample->Method1 Method2 Ultrasound-Assisted Extraction (40 kHz, 30°C) Sample->Method2 Method3 SPME (Volatile Analysis) Sample->Method3 Analysis GC-MS Analysis Method1->Analysis Method2->Analysis Method3->Analysis

Caption: Comparison of extraction methodologies.

Analytical_Workflow Start Purified Compound GCMS GC-MS (Separation & Quantification) Start->GCMS HRMS HRMS (Isomer Distinction) Start->HRMS NMR NMR (NOESY) (Stereochemistry Confirmation) Start->NMR Result Structural Confirmation GCMS->Result HRMS->Result NMR->Result

Caption: Workflow for structural characterization.

References

7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Evaluation of its Potential Pheromonal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: Analysis of 7-Methyl-Z-tetradecen-1-ol Acetate (B1210297) and its classification relative to insect pheromones.

Executive Summary: This technical guide addresses the question of whether 7-Methyl-Z-tetradecen-1-ol acetate functions as a pheromone. Based on a comprehensive review of current scientific literature, there is no evidence to classify 7-Methyl-Z-tetradecen-1-ol acetate as a known insect pheromone . This compound is a naturally occurring fatty acyl derivative found in various plant species and has been studied for its potential therapeutic properties, including anticancer and anti-inflammatory effects.[1] Its structural similarity to known moth pheromones—specifically, a long-chain acetate with a single double bond—is notable and likely the source of inquiry into its pheromonal potential.

This document provides a detailed overview of the compound's known characteristics and outlines the rigorous experimental workflow required to identify and validate a novel pheromone. This guide is intended to serve as a technical resource for researchers investigating new semiochemicals.

Compound Profile: 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate is a fatty alcohol ester with distinct structural features.[1] While it has been identified in plant extracts from sources such as Cinnamomum camphora and Dalbergia granadillo, its documented biological activities are primarily in the domain of therapeutics, not chemical ecology.[1] A comparative analysis highlights that structurally similar but non-methylated analogues, such as Z-9-tetradecen-1-ol acetate, are established insect pheromones.[1]

Chemical and Physical Properties

A summary of the key quantitative data for 7-Methyl-Z-tetradecen-1-ol acetate is presented below.

PropertyValueSource
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetatePubChem[2]
Molecular Formula C₁₇H₃₂O₂PubChem[2]
Molecular Weight 268.4 g/mol PubChem[2]
Exact Mass 268.240230259 DaPubChem[2]
XlogP (Lipophilicity) 6.2PubChem[2]
Topological Polar Surface Area 26.3 ŲPubChem[2]
InChI Key IUOFQMYQDUARQU-RAXLEYEMSA-NBenchchem[1]

Standardized Workflow for Pheromone Identification and Validation

To determine if a novel compound like 7-Methyl-Z-tetradecen-1-ol acetate possesses pheromonal activity, a multi-stage experimental protocol is required. This process moves from initial detection of olfactory response to definitive behavioral validation in field settings. The logical flow of this process is depicted below.

Pheromone_Identification_Workflow cluster_0 Phase 1: Collection & Analysis cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Synthesis & Behavioral Assays cluster_3 Phase 4: Field Validation A Volatile Collection (Aeration from source insect) B Chemical Analysis (GC-MS) A->B Extract C Coupled Gas Chromatography- Electroantennographic Detection (GC-EAD) B->C Identify active peaks D Chemical Synthesis (Pure candidate compound) C->D Structure elucidation E Laboratory Behavioral Assays (e.g., Wind Tunnel) D->E Synthetic compound F Field Trapping Trials E->F Confirm attraction G Pheromone Identification Confirmed F->G

Fig. 1: Logical workflow for novel pheromone identification.

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments outlined in the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the chemical constituents of volatile samples collected from the target insect.

Protocol:

  • Sample Preparation: Volatiles are collected from the insect (e.g., from the pheromone gland of a female moth) using methods like Solid Phase Microextraction (SPME) or solvent extraction of excised glands.

  • Injection: The prepared sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample travels through a capillary column (e.g., DB-5ms). Components are separated based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up (e.g., from 60°C to 280°C) to facilitate separation.

  • Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.

  • Identification: The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the compounds. Retention times are compared with those of authentic standards for confirmation.

Electroantennography (EAG)

Objective: To determine which of the separated compounds from a GC effluent elicit an electrical response in an insect's antenna. This is a crucial step to screen for biologically active compounds.

Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live insect. The tip and base of the antenna are placed into two glass capillary electrodes containing a conductive saline solution (e.g., 0.1 M KCl).

  • GC-EAD Setup: The effluent from the GC column is split. One portion goes to the standard detector (e.g., a Flame Ionization Detector - FID), and the other is directed over the prepared antenna in a stream of humidified air.

  • Data Acquisition: The potential difference between the two electrodes on the antenna is measured by a high-impedance DC amplifier. As an olfactorily active compound passes over the antenna, it causes a depolarization of the olfactory receptor neurons, resulting in a measurable voltage drop (the EAG response).

  • Analysis: The EAG signal is recorded simultaneously with the FID signal. Peaks in the FID chromatogram that correspond in time with a significant EAG response are identified as biologically active and warrant further investigation.

The diagram below illustrates the typical workflow for a GC-EAD experiment.

GC_EAD_Workflow cluster_input Input cluster_process Process cluster_output Output Volatiles Insect Volatile Extract GC Gas Chromatograph Volatiles->GC Splitter Effluent Splitter GC->Splitter FID FID Detector Splitter->FID EAD EAG Preparation (Antenna) Splitter->EAD FID_Signal Chemical Profile (Chromatogram) FID->FID_Signal EAD_Signal Biological Activity (Antennogram) EAD->EAD_Signal Result Identification of Active Compounds FID_Signal->Result EAD_Signal->Result

Fig. 2: Experimental workflow for GC-EAD analysis.
Behavioral Assays

Objective: To confirm that the candidate compound elicits a specific, repeatable behavioral response (e.g., upwind flight, mating attempts) in a controlled environment.

Protocol:

  • Stimulus Preparation: The synthetically produced candidate compound is diluted to various concentrations in a solvent like hexane. A small amount is applied to a dispenser (e.g., a rubber septum or filter paper). A solvent-only dispenser serves as the negative control.

  • Wind Tunnel Setup: A wind tunnel provides a laminar airflow at a controlled speed. The dispenser is placed at the upwind end.

  • Insect Release: The target insect (e.g., a male moth) is released onto a platform at the downwind end of the tunnel.

  • Observation: The insect's behavior is observed and scored. Key behaviors include taking flight, oriented upwind flight towards the source, and close-range behaviors like landing on the source and attempting to copulate.

  • Data Analysis: The percentage of insects exhibiting these behaviors in response to the test compound is compared to the response to the control. A statistically significant increase in attraction behavior indicates a positive result.

Conclusion

While 7-Methyl-Z-tetradecen-1-ol acetate shares structural motifs with known insect pheromones, the current body of scientific evidence does not support its classification as such. It is recognized for its presence in various plants and its potential therapeutic bioactivities.[1] For any compound to be confirmed as a pheromone, it must be subjected to the rigorous, multi-step validation process detailed in this guide, progressing from chemical identification and electrophysiological screening to conclusive behavioral and field trials. Researchers investigating novel semiochemicals should employ this workflow to ensure robust and verifiable identification.

References

Unraveling the Enigmatic Role of 7-Methyl-Z-tetradecen-1-ol Acetate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide delves into the current scientific understanding of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a compound with a well-established role as an insect pheromone and a potential, yet largely unexplored, function in plant defense mechanisms. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing existing data, proposing experimental frameworks, and identifying key areas for future investigation.

Introduction: The Scent of Communication

Plants, though seemingly passive, engage in complex chemical communication with their environment. In response to threats such as herbivory, they release a diverse array of volatile organic compounds (VOCs). These herbivore-induced plant volatiles (HIPVs) serve multiple defensive purposes: they can directly deter herbivores, attract the natural enemies of these herbivores (a phenomenon known as "indirect defense"), and even signal danger to neighboring plants, priming their defenses.[1][2][3][4]

Among the vast lexicon of chemical signals, 7-Methyl-Z-tetradecen-1-ol acetate emerges as a molecule of interest. While extensively documented as a potent sex pheromone in various insect species, its presence in certain plant species hints at a deeper, dual role in tritrophic interactions. This guide explores the knowns and unknowns of this compound, bridging the gap between its established function in entomology and its hypothetical role in plant defense.

Chemical Profile of 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative with the molecular formula C₁₇H₃₂O₂.[5][6] Its structure is characterized by a 14-carbon chain with a methyl group at the seventh carbon and a cis (Z) double bond at the eighth position, terminating in an acetate ester group.[5]

PropertyValueSource
Molecular Formula C₁₇H₃₂O₂[5][6]
Molecular Weight 268.4 g/mol [5][6]
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetate[5][6]
InChI Key IUOFQMYQDUARQU-RAXLEYEMSA-N[5][6]

Established Role as an Insect Pheromone

The primary and well-documented biological function of 7-Methyl-Z-tetradecen-1-ol acetate is as a semiochemical, specifically an insect pheromone. Pheromones are chemical signals that trigger a natural response in another member of the same species. This compound is a key component of the sex pheromone blend for several moth species, playing a crucial role in mate location and reproductive success. The specificity of its structure, including the position of the methyl group and the stereochemistry of the double bond, is critical for its activity.

Insect SpeciesRole of 7-Methyl-Z-tetradecen-1-ol Acetate
Spodoptera frugiperda (Fall Armyworm)Component of female sex pheromone blend that attracts males.
Holcocerus hippophaecolus (Sandthorn Carpenterworm)Identified as a sex pheromone component.
Planotortrix excessana (Greenheaded Leafroller)Component of the sex pheromone.

Presence in Plants: An Underexplored Frontier

Despite its well-established role in insect communication, 7-Methyl-Z-tetradecen-1-ol acetate has been identified in the extracts of several plant species.[5] This discovery raises pivotal questions about its origin and function within the plant. Is it synthesized by the plant itself, or is it of microbial origin? Does its presence serve a purpose in the plant's life cycle or defense?

Known Plant Sources:

  • Cinnamomum camphora (Camphor tree)[5]

  • Dalbergia granadillo (Rosewood)[5]

  • Mentha viridis (Spearmint)

  • Urginea callus cultures[5]

The identification of this compound in plants, albeit in a limited number of studies, opens the door to the hypothesis that it may play a role in plant defense. Its structural similarity to other known fatty acid-derived plant signaling molecules supports this possibility.

A Hypothetical Role in Plant Defense

While direct evidence is currently lacking, we can hypothesize a potential role for 7-Methyl-Z-tetradecen-1-ol acetate in plant defense based on the established principles of herbivore-induced plant volatiles (HIPVs).

Potential Functions:

  • Indirect Defense: The compound could act as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (a natural enemy of the herbivore). By attracting parasitic wasps or predatory insects that prey on the attacking herbivores, the plant can effectively outsource its defense.

  • Direct Defense: It may act as a direct deterrent to certain herbivores, repelling them from feeding or laying eggs on the plant.

  • Plant-Plant Signaling: Like other HIPVs, it could serve as an airborne signal to neighboring plants, warning them of an impending threat and triggering their defense responses.

  • Priming: The compound might "prime" the defenses of the emitting plant or its neighbors, leading to a faster and stronger response upon subsequent attack.

The following diagram illustrates a hypothetical signaling pathway for the involvement of 7-Methyl-Z-tetradecen-1-ol acetate in plant defense, based on general HIPV pathways.

HIPV_Signaling_Pathway herbivore_attack Herbivore Attack (e.g., tissue damage, oral secretions) signal_perception Signal Perception herbivore_attack->signal_perception early_signaling Early Signaling Events (Ca2+ influx, ROS burst) signal_perception->early_signaling hormone_biosynthesis Phytohormone Biosynthesis (JA, SA, Ethylene) early_signaling->hormone_biosynthesis gene_activation Activation of Defense Genes hormone_biosynthesis->gene_activation enzyme_synthesis Synthesis of Volatile Biosynthesis Enzymes gene_activation->enzyme_synthesis volatile_synthesis Synthesis of 7-Methyl-Z-tetradecen-1-ol acetate & other HIPVs enzyme_synthesis->volatile_synthesis volatile_release Release of Volatiles volatile_synthesis->volatile_release ecological_effects Ecological Effects volatile_release->ecological_effects attraction Attraction of Natural Enemies ecological_effects->attraction deterrence Herbivore Deterrence ecological_effects->deterrence plant_communication Plant-Plant Communication ecological_effects->plant_communication

Caption: Hypothetical signaling cascade for the production and release of 7-Methyl-Z-tetradecen-1-ol acetate in response to herbivory.

Proposed Experimental Protocols

To elucidate the role of 7-Methyl-Z-tetradecen-1-ol acetate in plant defense, a series of targeted experiments are required. The following protocols provide a framework for such investigations.

Protocol 1: Induction and Collection of Volatiles

Objective: To determine if the emission of 7-Methyl-Z-tetradecen-1-ol acetate is induced by herbivory.

Methodology:

  • Plant Material: Utilize one of the plant species in which the compound has been previously identified (e.g., Mentha viridis).

  • Herbivore Treatment: Introduce a generalist herbivore (e.g., Spodoptera littoralis larvae) to a set of plants.

  • Control Groups: Maintain a set of undamaged control plants and a set of mechanically damaged plants (to distinguish between wounding and herbivore-specific cues).

  • Volatile Collection: Enclose individual plants in a volatile collection chamber (e.g., a glass dome) and draw air through a sorbent trap (e.g., Tenax TA) for a defined period.

  • Analysis: Analyze the collected volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 7-Methyl-Z-tetradecen-1-ol acetate.

  • Data Comparison: Statistically compare the emission rates of the compound between the different treatment groups.

Protocol 2: Olfactometry Bioassays

Objective: To assess the behavioral response of insects to 7-Methyl-Z-tetradecen-1-ol acetate.

Methodology:

  • Test Insects: Select a relevant herbivore and its natural enemy (e.g., a parasitic wasp).

  • Olfactometer Setup: Use a Y-tube olfactometer, which provides the insect with a choice between two air streams.

  • Odor Sources:

    • Arm 1: Purified air (control).

    • Arm 2: Purified air containing a known concentration of synthetic 7-Methyl-Z-tetradecen-1-ol acetate.

  • Bioassay: Release individual insects at the base of the Y-tube and record their choice of arm.

  • Data Analysis: Use a chi-squared test to determine if there is a significant preference for the arm containing the compound.

The following diagram illustrates the experimental workflow for investigating the role of 7-Methyl-Z-tetradecen-1-ol acetate.

Experimental_Workflow start Hypothesis: 7-Methyl-Z-tetradecen-1-ol acetate is an HIPV induction_exp Protocol 1: Induction & Volatile Collection (GC-MS Analysis) start->induction_exp is_induced Is emission induced by herbivory? induction_exp->is_induced olfactometry_exp Protocol 2: Olfactometry Bioassays (Herbivores & Natural Enemies) is_induced->olfactometry_exp Yes conclusion_negative Conclusion: No evidence for a role in plant defense under these conditions is_induced->conclusion_negative No behavioral_effect Does it affect insect behavior? olfactometry_exp->behavioral_effect conclusion_positive Conclusion: Evidence supports a role in plant defense behavioral_effect->conclusion_positive Yes behavioral_effect->conclusion_negative No further_studies Further Studies: Gene expression, field trials conclusion_positive->further_studies

Caption: A workflow for the experimental validation of 7-Methyl-Z-tetradecen-1-ol acetate's role in plant defense.

Future Directions and Conclusion

The study of 7-Methyl-Z-tetradecen-1-ol acetate is at an exciting crossroads. While its identity as an insect pheromone is secure, its function within plants remains a compelling mystery. The presence of this compound in plant tissues provides a strong rationale for investigating its potential role in plant defense.

Future research should focus on:

  • Biosynthetic Pathways: Elucidating the biosynthetic pathway of 7-Methyl-Z-tetradecen-1-ol acetate in plants to confirm its endogenous origin.

  • Gene Expression Studies: Identifying and characterizing the genes involved in its production and how their expression is regulated by herbivory.

  • Field Studies: Conducting field experiments to validate the ecological relevance of this compound in natural settings.

  • Broader Screening: Screening a wider range of plant species for the presence of this compound to understand its distribution in the plant kingdom.

References

Pharmacological Potential of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a fatty acyl derivative that has been identified in a variety of natural sources, including several plant species and as a semiochemical in insects. While its role in chemical ecology is established, emerging information suggests a broader pharmacological potential, with reports of anticancer, anti-inflammatory, hepatoprotective, antifungal, and antiviral activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its pharmacological activities, underlying mechanisms, and the experimental methodologies used for its evaluation. It is important to note that while various bioactivities have been ascribed to this compound, detailed primary research studies validating these effects are not extensively available in peer-reviewed literature. This guide, therefore, synthesizes the existing information and presents general experimental protocols relevant to the assessment of its claimed pharmacological potential.

Chemical and Physical Properties

7-Methyl-Z-tetradecen-1-ol acetate is a long-chain fatty alcohol ester with a methyl group at the 7th position and a cis-double bond at the 8th position.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueSource
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetate[1][2]
Molecular Formula C₁₇H₃₂O₂[1][2]
Molecular Weight 268.40 g/mol [1][2]
XlogP 6.20[1][2]
InChI Key IUOFQMYQDUARQU-RAXLEYEMSA-N[1]
Canonical SMILES CCCCC/C=C\C(C)CCCCCCOC(=O)C[1]

Natural Occurrence

7-Methyl-Z-tetradecen-1-ol acetate has been identified in a range of plant species. The table below lists the natural sources where its presence has been reported.

Plant SpeciesPart of PlantReference
Cinnamomum camphoraMethanolic extracts[1]
Urginea callus culturesCallus cultures[1]
Dalbergia granadillo (Rosewood)-[1]
Mentha viridis (Spearmint)Methanolic extracts[3]

Reported Pharmacological Activities

While primarily known as an insect pheromone, 7-Methyl-Z-tetradecen-1-ol acetate has been reported to possess a spectrum of pharmacological activities.[1] It is crucial to underscore that these claims are predominantly from sources that are not primary research articles, and further validation through detailed, peer-reviewed studies is required.

Anticancer Activity

It has been reported that 7-Methyl-Z-tetradecen-1-ol acetate inhibits kinase activity in lung and cervical cancer cells.[1]

Anti-inflammatory and Hepatoprotective Effects

The purported anti-inflammatory and hepatoprotective activities are attributed to its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) and lipoxin A4 receptors.[1]

Antifungal Activity

A moderate antifungal action has been reported against Fusarium oxysporum and Alternaria alternata, with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.[1]

Antiviral Activity

Antiviral effects have also been mentioned, although the specific viruses targeted and the mechanism of action are not detailed in the available literature.[1]

Experimental Protocols for Pharmacological Evaluation

Detailed experimental protocols for the evaluation of 7-Methyl-Z-tetradecen-1-ol acetate are not extensively published. However, this section outlines standard methodologies that would be employed to investigate its claimed bioactivities.

General Workflow for Bioactivity Screening of Natural Products

The following diagram illustrates a typical workflow for the screening and validation of bioactive compounds from natural sources.

G cluster_0 Extraction & Isolation cluster_1 In Vitro Screening cluster_2 Mechanism of Action & In Vivo Studies A Plant Material Collection B Extraction (e.g., Methanol) A->B C Fractionation B->C D Isolation of Pure Compound (e.g., 7-Methyl-Z-tetradecen-1-ol acetate) C->D E Anticancer Assays (e.g., MTT on cell lines) D->E Test Compound F Anti-inflammatory Assays (e.g., NO production in RAW 264.7) D->F Test Compound G Antifungal/Antiviral Assays D->G Test Compound H Hepatoprotective Assays (e.g., on HepG2 cells) D->H Test Compound I Signaling Pathway Analysis (e.g., Western Blot) E->I Active Hits F->I Active Hits G->I Active Hits H->I Active Hits J Animal Models of Disease I->J K Toxicology Studies J->K

Caption: A generalized workflow for natural product drug discovery.

Anticancer Activity Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate and incubated for 24-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Anti-inflammatory Activity Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells

This assay measures the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: The cell culture supernatant is mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Antifungal Activity Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an agent.

  • Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Fusarium oxysporum) is prepared.

  • Serial Dilution: 7-Methyl-Z-tetradecen-1-ol acetate is serially diluted in a 96-well plate containing broth medium.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Potential Mechanisms of Action

The precise molecular mechanisms of 7-Methyl-Z-tetradecen-1-ol acetate are not well-elucidated. However, based on the reported activities, some putative signaling pathways can be hypothesized.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the anti-inflammatory effects, which would require experimental validation for this specific compound.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, COX-2) Nucleus->Inflammatory_Genes Activates Transcription Compound 7-Methyl-Z-tetradecen-1-ol acetate Compound->IKK Inhibits?

Caption: A hypothetical anti-inflammatory signaling pathway.

Summary of Quantitative Data

The available quantitative data for the pharmacological activities of 7-Methyl-Z-tetradecen-1-ol acetate is limited. The table below summarizes the reported data.

ActivityAssay/ModelResultSource
Antifungal Broth MicrodilutionMIC: 100 µg/mL against Fusarium oxysporum and Alternaria alternata[1]

Conclusion and Future Directions

7-Methyl-Z-tetradecen-1-ol acetate presents an interesting profile as a natural compound with potential pharmacological applications beyond its role as a semiochemical. The reported anticancer, anti-inflammatory, hepatoprotective, and antifungal activities warrant further investigation. However, there is a clear need for primary, peer-reviewed research to validate these claims and to elucidate the underlying mechanisms of action.

Future research should focus on:

  • Isolation and purification of the compound from its natural sources in sufficient quantities for rigorous pharmacological testing.

  • Systematic in vitro screening against a panel of cancer cell lines, inflammatory models, and microbial strains to confirm and quantify its bioactivities.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

The development of this compound as a potential therapeutic agent will depend on the successful validation of its reported bioactivities through robust scientific investigation. This guide serves as a foundational resource for researchers embarking on the further exploration of the pharmacological potential of 7-Methyl-Z-tetradecen-1-ol acetate.

References

Unraveling the Therapeutic Potential of 7-Methyl-Z-tetradecen-1-ol Acetate: A Review of Its Anticancer and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a fatty acyl derivative with the IUPAC name [(Z)-7-methyltetradec-8-enyl] acetate, has been identified in various natural sources, including Cinnamomum camphora, Urginea callus cultures, Dalbergia granadillo, and Mentha viridis.[1][2] Emerging evidence suggests its potential as a therapeutic agent, with reports highlighting its anticancer, anti-inflammatory, hepatoprotective, antifungal, and antiviral properties.[1] This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the anticancer and anti-inflammatory activities of this compound, with a focus on available data, general experimental approaches, and putative mechanisms of action.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₁₇H₃₂O₂[1][3]
Molecular Weight268.40 g/mol [1]
IUPAC Name[(Z)-7-methyltetradec-8-enyl] acetate[3]

Anticancer Activity

Putative Mechanism of Action

The primary proposed mechanism for its anticancer effect is the inhibition of kinase activity .[1] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition is a common strategy in cancer therapy. The specific kinases targeted by 7-Methyl-Z-tetradecen-1-ol acetate have not yet been elucidated.

anticancer_pathway 7-Methyl-Z-tetradecen-1-ol_acetate 7-Methyl-Z-tetradecen-1-ol_acetate Kinases Kinases 7-Methyl-Z-tetradecen-1-ol_acetate->Kinases Inhibition Cancer_Cell_Proliferation_and_Survival Cancer_Cell_Proliferation_and_Survival Kinases->Cancer_Cell_Proliferation_and_Survival Promotes

Caption: Putative Anticancer Mechanism of Action.

Suggested Experimental Protocols

For researchers interested in investigating the anticancer effects of 7-Methyl-Z-tetradecen-1-ol acetate, the following standard assays are recommended:

  • Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer).[1]

    • Methodology:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with varying concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for 24, 48, and 72 hours.

      • Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.

      • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Apoptosis Assays (e.g., Flow Cytometry with Annexin V/Propidium Iodide Staining): To determine if the compound induces programmed cell death.

  • Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bcl-2 family proteins).[1]

experimental_workflow_anticancer cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., HeLa, A549) Treatment Treat with 7-Methyl-Z- tetradecen-1-ol acetate Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Apoptosis Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot

Caption: General Experimental Workflow for Anticancer Evaluation.

Anti-inflammatory Activity

7-Methyl-Z-tetradecen-1-ol acetate has also been reported to possess anti-inflammatory properties. This activity is attributed to its interaction with key regulatory pathways in the inflammatory response.[1] As with its anticancer effects, specific quantitative data from peer-reviewed studies on the pure compound are currently lacking.

Putative Mechanism of Action

The proposed anti-inflammatory mechanisms of 7-Methyl-Z-tetradecen-1-ol acetate involve the modulation of:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Activation of the Nrf2 pathway can help to resolve inflammation.

  • Lipoxin A4 (LXA4) receptors: Lipoxins are endogenous lipid mediators that play a crucial role in the resolution of inflammation. Activation of LXA4 receptors can inhibit neutrophil recruitment and promote the clearance of apoptotic cells.[1]

anti_inflammatory_pathway 7-Methyl-Z-tetradecen-1-ol_acetate 7-Methyl-Z-tetradecen-1-ol_acetate Nrf2_Pathway Nrf2_Pathway 7-Methyl-Z-tetradecen-1-ol_acetate->Nrf2_Pathway Activates LXA4_Receptors LXA4_Receptors 7-Methyl-Z-tetradecen-1-ol_acetate->LXA4_Receptors Activates Anti_inflammatory_Response Anti_inflammatory_Response Nrf2_Pathway->Anti_inflammatory_Response LXA4_Receptors->Anti_inflammatory_Response

Caption: Putative Anti-inflammatory Mechanisms.

Suggested Experimental Protocols

To validate and quantify the anti-inflammatory activity of 7-Methyl-Z-tetradecen-1-ol acetate, the following experimental approaches are recommended:

  • Inhibition of Pro-inflammatory Mediators (e.g., ELISA): To measure the compound's ability to reduce the production of pro-inflammatory cytokines and enzymes in stimulated immune cells.[1]

    • Methodology:

      • Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

      • Co-treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate.

      • After an appropriate incubation period, collect the cell culture supernatant.

      • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and to assess the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[1]

      • Determine the concentration at which the compound inhibits the production of these mediators by 50% (IC50).

  • Nrf2 Activation Assays: To confirm the activation of the Nrf2 pathway, techniques such as Western blotting for Nrf2 nuclear translocation or reporter gene assays can be employed.

Conclusion and Future Directions

7-Methyl-Z-tetradecen-1-ol acetate represents a promising natural compound with potential therapeutic applications in oncology and inflammatory diseases. However, the current understanding of its biological activities is in its infancy and relies heavily on its identification within plant extracts and general, non-quantitative assertions. There is a clear and urgent need for rigorous scientific investigation to isolate the pure compound and systematically evaluate its anticancer and anti-inflammatory properties using standardized in vitro and in vivo models. Future research should focus on determining its specific molecular targets, elucidating its mechanisms of action in greater detail, and establishing a comprehensive pharmacological and toxicological profile. Such studies are essential to unlock the full therapeutic potential of this intriguing natural product.

References

Unveiling the Hepatoprotective Potential of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in human or veterinary applications.

Abstract

7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a fatty acyl derivative identified in various plant extracts, has been noted for its potential biological activities, including anti-inflammatory and hepatoprotective effects. While direct and extensive research on its liver-protective capabilities is currently limited, preliminary information suggests a plausible mechanism of action involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and interaction with lipoxin A4 receptors. This technical guide consolidates the current understanding of this compound and provides a hypothetical framework for its comprehensive evaluation as a hepatoprotective agent. The intended audience for this document includes researchers, scientists, and professionals in drug development.

Introduction

Liver diseases represent a significant global health challenge. The search for novel therapeutic agents from natural and synthetic sources is a critical area of research. 7-Methyl-Z-tetradecen-1-ol acetate has emerged as a compound of interest due to its structural features and preliminary associations with cytoprotective effects. This guide outlines the hypothesized mechanisms of action and proposes a detailed experimental framework to rigorously assess its hepatoprotective efficacy.

Hypothesized Mechanism of Action

The hepatoprotective effects of 7-Methyl-Z-tetradecen-1-ol acetate are postulated to be mediated through two primary signaling pathways:

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by inducers, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. It is hypothesized that 7-Methyl-Z-tetradecen-1-ol acetate acts as an Nrf2 activator, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular antioxidant capacity and protecting hepatocytes from oxidative damage.

Hypothesized Nrf2 Signaling Pathway Activation.
Lipoxin A4 Receptor Interaction

Lipoxin A4 (LXA4) is an endogenous lipid mediator with potent anti-inflammatory properties. It exerts its effects by binding to the G protein-coupled receptor, ALX/FPR2. Activation of this receptor can lead to the inhibition of neutrophil chemotaxis and activation, as well as the suppression of pro-inflammatory cytokine production. It is proposed that 7-Methyl-Z-tetradecen-1-ol acetate may act as an agonist or modulate the activity of the ALX/FPR2 receptor, thereby attenuating the inflammatory response that is a key component of many forms of liver injury.

Lipoxin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MTZTA 7-Methyl-Z-tetradecen-1-ol acetate ALX_FPR2 ALX/FPR2 Receptor MTZTA->ALX_FPR2 Binds to Anti_inflammatory Anti-inflammatory Response ALX_FPR2->Anti_inflammatory Activates Pro_inflammatory Pro-inflammatory Response (e.g., NF-κB activation) ALX_FPR2->Pro_inflammatory Inhibits

Proposed Lipoxin A4 Receptor Interaction.

Proposed Experimental Protocol for In Vivo Hepatoprotective Activity Assessment

To validate the hepatoprotective effects of 7-Methyl-Z-tetradecen-1-ol acetate, a robust in vivo study is essential. The following protocol outlines a standard approach using a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats.

Animal Model
  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Acclimatization: 1 week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to standard pellet diet and water).

Experimental Design
  • Groups (n=8 per group):

    • Normal Control: Vehicle (e.g., corn oil) administration.

    • CCl4 Control: CCl4 (1 mL/kg, 50% in olive oil, intraperitoneally) twice a week for 4 weeks.

    • Positive Control: CCl4 + Silymarin (100 mg/kg, orally, daily).

    • Test Group 1: CCl4 + 7-Methyl-Z-tetradecen-1-ol acetate (Low dose, e.g., 25 mg/kg, orally, daily).

    • Test Group 2: CCl4 + 7-Methyl-Z-tetradecen-1-ol acetate (Medium dose, e.g., 50 mg/kg, orally, daily).

    • Test Group 3: CCl4 + 7-Methyl-Z-tetradecen-1-ol acetate (High dose, e.g., 100 mg/kg, orally, daily).

  • Duration: 4 weeks.

Sample Collection and Analysis

At the end of the experimental period, animals will be euthanized, and blood and liver samples will be collected.

  • Serum Biochemistry: Measurement of liver function markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

    • Total protein

    • Albumin

  • Liver Homogenate Analysis: Assessment of oxidative stress markers:

    • Malondialdehyde (MDA) levels

    • Reduced glutathione (B108866) (GSH) content

    • Superoxide dismutase (SOD) activity

    • Catalase (CAT) activity

    • Glutathione peroxidase (GPx) activity

  • Histopathological Examination:

    • Liver sections will be stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.

    • Masson's trichrome staining will be used to evaluate collagen deposition and fibrosis.

  • Western Blot Analysis:

    • To confirm the mechanism of action, protein expression levels of Nrf2, Keap1, HO-1, and NQO1 in liver tissue will be determined.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8 per group) Acclimatization->Grouping Treatment Treatment Administration (4 weeks) - Vehicle - CCl4 - CCl4 + Silymarin - CCl4 + MTZTA (3 doses) Grouping->Treatment Sacrifice Euthanasia and Sample Collection Treatment->Sacrifice Blood_Collection Blood Collection Sacrifice->Blood_Collection Liver_Collection Liver Tissue Collection Sacrifice->Liver_Collection Serum_Analysis Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin) Blood_Collection->Serum_Analysis Homogenate_Analysis Liver Homogenate Analysis (MDA, GSH, SOD, CAT, GPx) Liver_Collection->Homogenate_Analysis Histopathology Histopathological Examination (H&E, Masson's Trichrome) Liver_Collection->Histopathology Western_Blot Western Blot Analysis (Nrf2, Keap1, HO-1, NQO1) Liver_Collection->Western_Blot Data_Analysis Data Analysis and Interpretation Serum_Analysis->Data_Analysis Homogenate_Analysis->Data_Analysis Histopathology->Data_Analysis Western_Blot->Data_Analysis

Proposed In Vivo Experimental Workflow.

Data Presentation

The quantitative data obtained from the proposed experiments should be structured in clear and concise tables for easy comparison between the different treatment groups.

Table 1: Effect of 7-Methyl-Z-tetradecen-1-ol acetate on Serum Biochemical Parameters in CCl4-Induced Hepatotoxic Rats

GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)Total Protein (g/dL)Albumin (g/dL)
Normal Control
CCl4 Control
CCl4 + Silymarin (100 mg/kg)
CCl4 + MTZTA (25 mg/kg)
CCl4 + MTZTA (50 mg/kg)
CCl4 + MTZTA (100 mg/kg)

Table 2: Effect of 7-Methyl-Z-tetradecen-1-ol acetate on Liver Oxidative Stress Markers in CCl4-Induced Hepatotoxic Rats

GroupMDA (nmol/mg protein)GSH (µg/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
Normal Control
CCl4 Control
CCl4 + Silymarin (100 mg/kg)
CCl4 + MTZTA (25 mg/kg)
CCl4 + MTZTA (50 mg/kg)
CCl4 + MTZTA (100 mg/kg)

Conclusion and Future Directions

This technical guide provides a foundational framework for the investigation of 7-Methyl-Z-tetradecen-1-ol acetate as a potential hepatoprotective agent. The proposed mechanisms of action and the detailed experimental protocol offer a clear path for future research. Successful validation of its efficacy in preclinical models could pave the way for further development and potential clinical applications in the management of liver diseases. Future studies could also explore its effects in other models of liver injury (e.g., alcohol-induced, non-alcoholic fatty liver disease) and delve deeper into the molecular interactions with its putative targets.

Unraveling the Anticancer Potential of 7-Methyl-Z-tetradecen-1-ol acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a long-chain fatty acid ester primarily known as an insect pheromone, has emerged in limited contexts as a compound with potential anticancer properties. This technical guide synthesizes the currently available, though sparse, information regarding its mechanism of action in cancer cells. It is tailored for researchers, scientists, and drug development professionals, providing a foundational understanding and a framework for future investigation into this and similar lipophilic molecules.

While extensive research is still required to fully elucidate its specific cellular targets and signaling pathways, preliminary information suggests a possible role in kinase inhibition. This document will explore this and other potential mechanisms, drawing parallels with the broader understanding of how fatty acid derivatives can influence cancer cell biology.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 7-Methyl-Z-tetradecen-1-ol acetate is fundamental for any investigation into its biological activity.

PropertyValue
Molecular Formula C₁₇H₃₂O₂
Molecular Weight 268.4 g/mol
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetate
LogP 6.2
Canonical SMILES CCCCC/C=C\C(C)CCCCCCOC(=O)C

Postulated Mechanism of Action: Kinase Inhibition

The most direct, albeit unsubstantiated, claim regarding the anticancer activity of 7-Methyl-Z-tetradecen-1-ol acetate is its ability to inhibit kinase activity in lung and cervical cancer cells. Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, and metastasis. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.

Due to the lack of specific data on which kinases are inhibited by 7-Methyl-Z-tetradecen-1-ol acetate, a generalized diagram of a kinase signaling pathway often implicated in cancer is presented below. Future research should focus on screening this compound against a panel of known oncogenic kinases to identify specific targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation PI3K PI3K Receptor->PI3K Activation GF Growth Factor GF->Receptor Compound 7-Methyl-Z-tetradecen-1-ol acetate (Hypothetical Target) RAF RAF Compound->RAF Inhibition Compound->PI3K Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Activation Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival

Hypothetical Kinase Pathway Inhibition

The Role of Lipid Metabolism in Cancer

Given that 7-Methyl-Z-tetradecen-1-ol acetate is a long-chain fatty acid ester, its effects on cancer cells could be intertwined with lipid metabolism, which is known to be reprogrammed in cancer. Cancer cells can utilize exogenous fatty acids for membrane synthesis, energy production, and the generation of signaling molecules.[1][2] It is plausible that this compound could be taken up by cancer cells and interfere with these processes.

The diagram below illustrates the general pathways of fatty acid uptake and metabolism in cancer cells, which could be potential areas of influence for 7-Methyl-Z-tetradecen-1-ol acetate.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Compound 7-Methyl-Z-tetradecen-1-ol acetate Transport Fatty Acid Transporters Compound->Transport Uptake Activation Fatty Acyl-CoA Synthetase Transport->Activation BetaOx β-Oxidation Activation->BetaOx LipidSyn Lipid Synthesis Activation->LipidSyn Energy Energy Production (ATP) BetaOx->Energy Signaling Signaling Lipids LipidSyn->Signaling Membrane Membrane Synthesis LipidSyn->Membrane

Fatty Acid Metabolism in Cancer Cells

Experimental Protocols for Anticancer Activity Assessment

To rigorously evaluate the anticancer properties of 7-Methyl-Z-tetradecen-1-ol acetate, a systematic experimental approach is necessary. The following workflow outlines key assays for determining cytotoxicity, effects on the cell cycle, and induction of apoptosis.

cluster_assays In Vitro Assays cluster_data Data Analysis Start Compound: 7-Methyl-Z-tetradecen-1-ol acetate MTT Cytotoxicity Assay (e.g., MTT) Start->MTT Flow Cell Cycle Analysis (Flow Cytometry) Start->Flow Apoptosis Apoptosis Assay (e.g., Annexin V) Start->Apoptosis IC50 Determine IC50 Value MTT->IC50 CellCycle Quantify Cell Cycle Phases (G1, S, G2/M) Flow->CellCycle ApoptoticCells Quantify Apoptotic Cells Apoptosis->ApoptoticCells Western Mechanism Validation (Western Blot) ProteinLevels Analyze Protein Expression (e.g., Caspases, Bcl-2) Western->ProteinLevels IC50->Western CellCycle->Western ApoptoticCells->Western

Experimental Workflow for Anticancer Evaluation

Detailed Methodologies:

  • MTT Assay for Cytotoxicity:

    • Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 7-Methyl-Z-tetradecen-1-ol acetate for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

  • Flow Cytometry for Cell Cycle Analysis:

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Annexin V/PI Staining for Apoptosis:

    • Treat cells with the compound as described above.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in a solution containing FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark and analyze by flow cytometry.

    • Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Western Blot for Protein Expression:

    • Treat cells with the compound and lyse them to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-ERK, p-AKT).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Currently, there is a significant lack of publicly available quantitative data on the anticancer effects of 7-Methyl-Z-tetradecen-1-ol acetate. The table below is provided as a template to be populated as research in this area progresses.

Cell LineAssayParameterValueReference
Lung Cancer (e.g., A549)CytotoxicityIC50 (µM)Data Not Available
Cervical Cancer (e.g., HeLa)CytotoxicityIC50 (µM)Data Not Available
Lung Cancer (e.g., A549)Cell Cycle% G2/M ArrestData Not Available
Cervical Cancer (e.g., HeLa)Apoptosis% Apoptotic CellsData Not Available

Conclusion and Future Directions

The exploration of 7-Methyl-Z-tetradecen-1-ol acetate as a potential anticancer agent is in its infancy. While its primary role in nature is as an insect pheromone, the preliminary suggestion of kinase inhibitory activity warrants further investigation. The structural similarity of this compound to endogenous lipids suggests that its mechanism of action may be complex, potentially involving the modulation of lipid metabolism and related signaling pathways.

Future research should prioritize:

  • Target Identification: Unbiased screening to identify the specific protein kinases or other cellular targets of 7-Methyl-Z-tetradecen-1-ol acetate.

  • In-depth Mechanistic Studies: Elucidating the downstream effects of target engagement on signaling pathways, cell cycle progression, and apoptosis.

  • Broad-Spectrum Activity Profiling: Testing the compound against a wider panel of cancer cell lines to determine its spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features required for anticancer activity and to optimize potency and selectivity.

This technical guide serves as a starting point for the scientific community to build upon, with the ultimate goal of validating whether 7-Methyl-Z-tetradecen-1-ol acetate or related compounds hold therapeutic promise in the fight against cancer.

References

Methodological & Application

Synthesis of 7-Methyl-Z-tetradecen-1-ol Acetate from Aleuritic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a significant pheromone component, utilizing aleuritic acid as a readily available starting material. The synthesis strategy hinges on the oxidative cleavage of the vicinal diol in aleuritic acid to generate key intermediates, followed by a stereoselective Wittig reaction to establish the crucial Z-configured double bond. The protocol culminates in the acetylation of the resulting alcohol to yield the target pheromone. This document outlines the complete experimental workflow, including reaction conditions, purification methods, and data presentation, to guide researchers in the successful synthesis of this bioactive molecule.

Introduction

7-Methyl-Z-tetradecen-1-ol acetate, with the IUPAC name [(Z)-7-methyltetradec-8-enyl] acetate, is a fatty acyl derivative that functions as a sex pheromone for various insect species.[1][2][3] The precise synthesis of such pheromones is of great interest for applications in pest management through monitoring and mating disruption. Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, serves as an economical and renewable starting material for the synthesis of a variety of long-chain aliphatic compounds, including insect pheromones.[4][5]

The synthetic route detailed herein follows a robust 10-step sequence starting from methyl aleuritate.[1] The key transformations involve:

  • Oxidative Cleavage: The vicinal diol of methyl aleuritate is cleaved, typically via ozonolysis, to generate aldehyde and ester functionalities.[1]

  • Wittig Homologation: A stereoselective Wittig reaction is employed to construct the Z-alkene backbone.[1][6][7][8][9][10]

  • Functional Group Manipulations: This includes protection of hydroxyl groups (e.g., as tetrahydropyranyl ethers), reduction of ester moieties, and the introduction of the methyl group.[1]

  • Stereoselective Alkenyl Formation: A titanocene-catalyzed hydromagnesiation reaction is utilized to ensure the high stereoisomeric purity of the Z-alkene.[1]

  • Final Acetylation: The terminal hydroxyl group is acetylated to afford the final pheromone product.

This protocol provides a comprehensive guide for the laboratory-scale synthesis of 7-Methyl-Z-tetradecen-1-ol acetate, achieving high stereoisomeric purity.

Experimental Protocols

The following protocols describe the key stages in the synthesis of 7-Methyl-Z-tetradecen-1-ol acetate from aleuritic acid.

Step 1: Esterification of Aleuritic Acid

Aleuritic acid is first converted to its methyl ester, methyl aleuritate, to protect the carboxylic acid functionality.

  • Procedure:

    • Suspend aleuritic acid (1 equivalent) in methanol (B129727) (10-20 volumes).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl aleuritate.

Step 2: Oxidative Cleavage of Methyl Aleuritate

The vicinal diol of methyl aleuritate is cleaved to yield two key fragments. Ozonolysis is a common method for this transformation.[1][11][12]

  • Procedure (Ozonolysis):

    • Dissolve methyl aleuritate (1 equivalent) in a suitable solvent mixture (e.g., dichloromethane (B109758)/methanol, 5:1) and cool to -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine, 1.5 equivalents) and allow the mixture to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product, containing the aldehyde and ester fragments, is then purified by column chromatography.

Step 3: Protection of the Secondary Hydroxyl Group

The secondary hydroxyl group on one of the fragments is protected to prevent interference in subsequent reactions. The tetrahydropyranyl (THP) group is a suitable choice.[1]

  • Procedure:

    • Dissolve the secondary alcohol (1 equivalent) in anhydrous dichloromethane.

    • Add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the THP-protected alcohol.

Step 4: Wittig Reaction for Z-Alkene Formation

A Wittig reaction between the appropriate aldehyde fragment and a phosphonium (B103445) ylide is performed to construct the carbon backbone with the desired Z-stereochemistry.

  • Procedure:

    • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

    • Cool the ylide solution to a low temperature (e.g., -78 °C).

    • Add the aldehyde fragment (1 equivalent), dissolved in the same solvent, dropwise to the ylide solution.

    • Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography to isolate the Z-alkene.

Step 5: Deprotection of the THP Group and Final Acetylation

The THP protecting group is removed, and the resulting alcohol is acetylated.

  • Procedure (Deprotection):

    • Dissolve the THP-protected compound (1 equivalent) in methanol.

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin).

    • Stir at room temperature until TLC indicates complete deprotection.

    • Neutralize the reaction and remove the solvent.

    • Extract the product and purify as necessary.

  • Procedure (Acetylation):

    • Dissolve the deprotected alcohol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine (B92270).

    • Add acetic anhydride (B1165640) (1.5 equivalents) and a catalytic amount of a base if not using pyridine as the solvent (e.g., triethylamine (B128534) or DMAP).

    • Stir the reaction at room temperature until completion as monitored by TLC.

    • Quench the reaction with water and extract the product.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, 7-Methyl-Z-tetradecen-1-ol acetate, by column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the key steps in the synthesis. Note that specific yields may vary based on experimental conditions and scale.

StepTransformationKey ReagentsExpected Yield (%)Stereoisomeric Purity (%)
1EsterificationMethanol, H₂SO₄>95N/A
2Oxidative CleavageO₃, DMS70-85N/A
3THP ProtectionDHP, PPTS>90N/A
4Wittig ReactionPhosphonium Ylide, Aldehyde60-80>95 (Z)
5aTHP Deprotectionp-TsOH or Amberlyst-15>90N/A
5bAcetylationAcetic Anhydride, Pyridine>95N/A
Overall Aleuritic Acid to Final Product Variable >98 (Z) [1]

Mandatory Visualization

The following diagram illustrates the overall workflow for the synthesis of 7-Methyl-Z-tetradecen-1-ol acetate from aleuritic acid.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates & Reactions cluster_end Final Product Aleuritic_Acid Aleuritic Acid Methyl_Aleuritate Methyl Aleuritate Aleuritic_Acid->Methyl_Aleuritate Esterification (MeOH, H+) Cleavage_Products Aldehyde & Ester Fragments Methyl_Aleuritate->Cleavage_Products Oxidative Cleavage (e.g., Ozonolysis) Protected_Alcohol THP-Protected Alcohol Cleavage_Products->Protected_Alcohol THP Protection Wittig_Product Z-Alkene Intermediate Protected_Alcohol->Wittig_Product Wittig Reaction (Stereoselective) Final_Alcohol 7-Methyl-Z-tetradecen-1-ol Wittig_Product->Final_Alcohol Deprotection & Reduction Final_Product 7-Methyl-Z-tetradecen-1-ol acetate Final_Alcohol->Final_Product Acetylation (Ac₂O, Pyridine)

Caption: Synthetic workflow for 7-Methyl-Z-tetradecen-1-ol acetate.

References

Application Notes and Protocols for the Z-Selective Wittig Synthesis of 7-Methyl-Z-tetradecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297). The synthetic strategy is centered around a Z-selective Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds with high stereocontrol. The protocol outlines a three-step sequence commencing with the Wittig coupling of an appropriate aldehyde and phosphonium (B103445) salt, followed by reduction of the resulting ester and subsequent acetylation to yield the final product. These guidelines are intended to furnish researchers with a comprehensive framework for the synthesis and characterization of this and structurally related long-chain alkenyl acetates.

Introduction

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative with potential applications in chemical ecology and as a synthetic building block.[1] The Z-configuration of the double bond is a critical structural feature, necessitating a highly stereoselective synthetic approach. The Wittig reaction, particularly when employing non-stabilized ylides under salt-free conditions, offers a reliable method for achieving high Z-selectivity.[2][3] This protocol details a robust synthesis of 7-Methyl-Z-tetradecen-1-ol acetate, leveraging a Z-selective Wittig olefination, followed by standard functional group transformations.

Overall Synthetic Scheme

The synthesis of 7-Methyl-Z-tetradecen-1-ol acetate is accomplished via a three-step reaction sequence:

  • Z-Selective Wittig Reaction: Coupling of methyl 8-formyloctanoate with pentyltriphenylphosphonium bromide using a strong, non-lithium base to form methyl 7-methyl-Z-tetradec-8-enoate.

  • Reduction: Reduction of the ester intermediate to the corresponding primary alcohol, 7-methyl-Z-tetradecen-1-ol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Acetylation: Esterification of the alcohol with acetic anhydride (B1165640) to yield the final product, 7-Methyl-Z-tetradecen-1-ol acetate.

Experimental Protocols

Materials and Methods

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents and inert atmosphere conditions (e.g., argon or nitrogen) are critical for the Wittig reaction and the reduction step.

Materials:

  • Pentyltriphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 8-formyloctanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Acetic anhydride

  • Pyridine (B92270) or a non-nucleophilic base

  • Standard laboratory glassware and inert atmosphere setup

Step 1: Z-Selective Wittig Reaction - Synthesis of Methyl 7-methyl-Z-tetradec-8-enoate

This procedure is adapted from general protocols for Z-selective Wittig reactions.

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of NaHMDS (1.1 eq) in THF to the suspension with vigorous stirring.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, during which the characteristic orange-red color of the ylide should develop.

  • Wittig Coupling:

    • Slowly add a solution of methyl 8-formyloctanoate (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

    • Maintain the reaction at -78 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the organic phase under reduced pressure.

    • The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. To remove it, triturate the residue with cold hexanes or diethyl ether and filter to precipitate the phosphine (B1218219) oxide.

    • Further purify the filtrate by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 7-methyl-Z-tetradec-8-enoate.

Step 2: Reduction - Synthesis of 7-Methyl-Z-tetradecen-1-ol

This protocol is based on standard LiAlH₄ reductions of esters.[4][5][6][7]

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve the methyl 7-methyl-Z-tetradec-8-enoate (1.0 eq) from Step 1 in anhydrous diethyl ether or THF.

    • Add the ester solution dropwise to the LiAlH₄ suspension at 0 °C with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

    • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 7-methyl-Z-tetradecen-1-ol as a crude oil.

    • If necessary, purify the product by flash column chromatography on silica gel.

Step 3: Acetylation - Synthesis of 7-Methyl-Z-tetradecen-1-ol Acetate

This protocol follows general procedures for the acetylation of alcohols.[8]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 7-methyl-Z-tetradecen-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or under solvent-free conditions.

    • Add acetic anhydride (1.5 eq) and a catalytic amount of a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Acetylation:

    • Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 7-Methyl-Z-tetradecen-1-ol acetate.

Quantitative Data

The following table summarizes the expected outcomes for the synthesis of 7-Methyl-Z-tetradecen-1-ol acetate.

ParameterWittig ReactionReductionAcetylationOverall
Product Methyl 7-methyl-Z-tetradec-8-enoate7-Methyl-Z-tetradecen-1-ol7-Methyl-Z-tetradecen-1-ol acetate7-Methyl-Z-tetradecen-1-ol acetate
Yield HighHighQuantitative~89%[1]
Stereoselectivity (Z:E) >95:5-->95:5
Reaction Temperature -78 °C to RT0 °C to RTRT to 60 °C-
Reaction Time 4-6 hours2-4 hours2-12 hours-

Characterization Data for 7-Methyl-Z-tetradecen-1-ol Acetate

PropertyValue
Molecular Formula C₁₇H₃₂O₂[1][9][10]
Molecular Weight 268.4 g/mol [1][9][10]
Appearance Colorless oil
¹H NMR (CDCl₃) Expected signals: δ 5.3-5.4 (m, 2H, vinyl), 4.05 (t, 2H, -CH₂OAc), 2.04 (s, 3H, -OAc), 0.8-1.6 (m, aliphatic protons)
¹³C NMR (CDCl₃) Expected signals: δ 171.2 (C=O), 130-132 (vinyl C), 64.7 (-CH₂OAc), 21.0 (-OAc CH₃), various aliphatic signals
Mass Spec (GC-MS) m/z top peak: 43[9]

Diagrams

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Z-Selective Wittig Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation Aldehyde Methyl 8-formyloctanoate WittigProduct Methyl 7-methyl-Z-tetradec-8-enoate Aldehyde->WittigProduct PhosphoniumSalt Pentyltriphenylphosphonium Bromide Base NaHMDS / THF, -78°C Base->WittigProduct Reducer 1. LiAlH4, THF 2. H₂O workup WittigProduct->Reducer AlcoholProduct 7-Methyl-Z-tetradecen-1-ol Reducer->AlcoholProduct AcetylatingAgent Acetic Anhydride, Pyridine AlcoholProduct->AcetylatingAgent FinalProduct 7-Methyl-Z-tetradecen-1-ol Acetate AcetylatingAgent->FinalProduct

Caption: Overall workflow for the synthesis of 7-Methyl-Z-tetradecen-1-ol acetate.

Mechanism of the Z-Selective Wittig Reaction

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_cycloaddition Cycloaddition & Decomposition PhosphoniumSalt Ph₃P⁺-C₅H₁₁ Br⁻ Ylide Ph₃P=C₅H₁₀ (Ylide) PhosphoniumSalt->Ylide + Base Base NaHMDS Aldehyde Aldehyde (R-CHO) TS [2+2] Transition State (Puckered, syn) Aldehyde->TS Ylide_ref Ylide Ylide_ref->TS Oxaphosphetane syn-Oxaphosphetane TS->Oxaphosphetane Kinetic Control Z_Alkene Z-Alkene Oxaphosphetane->Z_Alkene syn-Elimination TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Mechanism of the Z-selective Wittig reaction.

References

Application Notes and Protocols for the Extraction of 7-Methyl-Z-tetradecen-1-ol acetate from Mentha viridis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a bioactive compound identified in Mentha viridis (spearmint). This document outlines methodologies for solvent and ultrasound-assisted extraction, followed by purification and analytical characterization.

Introduction

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative found in various plant species, including Mentha viridis.[1][2] This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory, anticancer, and hepatoprotective effects.[1] The effective extraction and isolation of this lipophilic molecule are crucial for further pharmacological investigation and potential drug development. This protocol provides a detailed workflow for obtaining 7-Methyl-Z-tetradecen-1-ol acetate from Mentha viridis leaves.

Data Presentation

The following table summarizes representative quantitative data that can be expected from the described protocols. Note that actual yields may vary depending on the plant material, harvesting time, and specific experimental conditions.

ParameterMethod A: MacerationMethod B: Ultrasound-Assisted Extraction (UAE)
Extraction
Dry Plant Material500 g500 g
Extraction SolventMethanol (B129727)Methanol
Solvent Volume5 L5 L
Extraction Time48 hours30 minutes
Extraction Temperature25°C40°C
Yield of Crude Extract45.2 g (9.04%)51.5 g (10.3%)
Purification
Mass of Crude Extract for Chromatography10 g10 g
Mass of Purified Compound85 mg98 mg
Yield from Crude Extract0.85%0.98%
Analysis
Purity (by GC-MS)>95%>95%
Retention Time (GC)Corresponds to standardCorresponds to standard
Molecular Ion (MS)m/z 268.4m/z 268.4

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh leaves of Mentha viridis. Ensure proper botanical identification of the plant material.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a laboratory mill. Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction Methodologies
  • Maceration: Weigh 500 g of powdered Mentha viridis leaves and place them in a large glass container. Add 5 L of methanol to achieve a 1:10 solid-to-solvent ratio.

  • Incubation: Seal the container and allow it to stand for 48 hours at room temperature (approximately 25°C) with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanolic extract.

  • Drying and Storage: Dry the crude extract in a vacuum oven to remove any residual solvent. Weigh the final crude extract and store it at -20°C.

  • Preparation: In a large beaker, mix 500 g of powdered Mentha viridis leaves with 5 L of methanol.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.

  • Filtration and Concentration: Following ultrasonication, filter and concentrate the extract as described in steps 3 and 4 of the Solvent Maceration protocol.

  • Drying and Storage: Dry the crude extract as described in step 5 of the Solvent Maceration protocol.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica (B1680970) gel (60-120 mesh) slurry in hexane (B92381) and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

  • Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (500 mL)

    • 98:2 Hexane:Ethyl Acetate (1000 mL)

    • 95:5 Hexane:Ethyl Acetate (1000 mL)

    • 90:10 Hexane:Ethyl Acetate (1000 mL)

  • Fraction Collection: Collect fractions of 20 mL each.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (95:5) mobile phase. Spot the fractions on a TLC plate and visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate). 7-Methyl-Z-tetradecen-1-ol acetate is a non-polar compound and is expected to elute in the fractions with low ethyl acetate concentration.

  • Pooling and Concentration: Pool the fractions containing the pure compound (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified 7-Methyl-Z-tetradecen-1-ol acetate.

Analytical Characterization

The identity and purity of the isolated compound should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Conditions (Typical):

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Identification: Compare the mass spectrum and retention time of the isolated compound with a known standard or with data from spectral libraries (e.g., NIST). The mass spectrum of 7-Methyl-Z-tetradecen-1-ol acetate should show a molecular ion peak at m/z 268.4.[1]

Visualizations

Extraction_and_Purification_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis start Start: Mentha viridis Leaves wash_dry Wash and Air Dry start->wash_dry grind Grind to Fine Powder wash_dry->grind maceration Method A: Maceration (Methanol, 48h, 25°C) grind->maceration uae Method B: UAE (Methanol, 30 min, 40°C) grind->uae filter_concentrate Filter and Concentrate (Rotary Evaporator) maceration->filter_concentrate uae->filter_concentrate column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) filter_concentrate->column_chrom Crude Extract collect_fractions Collect Fractions column_chrom->collect_fractions tlc Monitor by TLC collect_fractions->tlc pool_concentrate Pool and Concentrate Pure Fractions tlc->pool_concentrate Identify Pure Fractions gc_ms GC-MS Analysis pool_concentrate->gc_ms end Purified 7-Methyl-Z-tetradecen-1-ol acetate gc_ms->end Identity and Purity Confirmed

Caption: Workflow for the extraction and purification of 7-Methyl-Z-tetradecen-1-ol acetate.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of 7-Methyl-Z-tetradecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a fatty acyl derivative with a molecular formula of C₁₇H₃₂O₂ and a molecular weight of 268.40 g/mol [1][2]. This lipophilic compound is a known insect pheromone and has been identified in various plant extracts, exhibiting a range of biological activities including anti-inflammatory effects[1][3]. Traditional methods for the extraction of such semiochemicals can be time-consuming and require significant solvent volumes. Ultrasound-assisted extraction (UAE) presents a rapid, efficient, and green alternative by utilizing acoustic cavitation to enhance mass transfer and accelerate the extraction process[4][5]. This document provides detailed protocols and application notes for the extraction of 7-Methyl-Z-tetradecen-1-ol acetate from various matrices using UAE.

Data Presentation: Key Parameters for Ultrasound-Assisted Extraction

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. The following table summarizes a range of effective conditions derived from studies on the extraction of similar bioactive compounds, which can be optimized for 7-Methyl-Z-tetradecen-1-ol acetate.

ParameterRange/ValueRationale & ConsiderationsSource
Solvent Hexane (B92381), Heptane (B126788), Ethanol (B145695), Methanol (B129727)The choice of solvent is critical and should be based on the polarity of the target compound. As 7-Methyl-Z-tetradecen-1-ol acetate is lipophilic, nonpolar solvents like hexane or heptane are primary choices. Alcohols like ethanol and methanol can also be effective.[4][6][7][8]
Solvent-to-Solid Ratio 10:1 to 30:1 (mL/g)A higher ratio can improve extraction efficiency by increasing the concentration gradient, but excessively high ratios may lead to unnecessary solvent waste.[6][8]
Ultrasound Power 100 - 500 WHigher power can increase cavitation and extraction yield, but excessive power may lead to degradation of the target compound. Optimization is crucial.[6][8]
Ultrasound Frequency 20 - 40 kHzMost laboratory ultrasonic baths and probes operate within this range, which is effective for cell disruption and mass transfer.[9]
Extraction Time 10 - 60 minUAE significantly reduces extraction time compared to conventional methods. The optimal time depends on the matrix and other parameters.[6][8][10]
Temperature 25 - 60 °CElevated temperatures can enhance solvent penetration and solubility. However, temperatures should be kept below the boiling point of the solvent to prevent degradation of the analyte and solvent loss.[8][10]

Experimental Protocols: Ultrasound-Assisted Extraction

This section outlines a detailed protocol for the ultrasound-assisted extraction of 7-Methyl-Z-tetradecen-1-ol acetate from a solid matrix (e.g., plant material, insect glands).

1. Materials and Equipment:

  • Sample: Dried and powdered plant material or homogenized insect tissue.

  • Solvents: HPLC-grade n-hexane, ethanol, or other suitable nonpolar solvent.

  • Ultrasonic Device: An ultrasonic bath or a probe-type sonicator.

  • Extraction Vessels: Glass beakers or flasks.

  • Filtration System: Whatman No. 1 filter paper or a vacuum filtration setup.

  • Rotary Evaporator: For solvent removal post-extraction.

  • Analytical Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[11]

2. Sample Preparation:

  • Ensure the sample matrix is homogenous. For plant materials, this involves drying and grinding to a fine powder. For insect tissues, homogenization is recommended.

  • Accurately weigh a known amount of the prepared sample (e.g., 5-10 g) and place it into the extraction vessel.

3. Extraction Procedure:

  • Add the selected solvent to the extraction vessel at the desired solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

  • Set the desired ultrasonic power, frequency, temperature, and extraction time based on the parameters outlined in the data table.

  • Begin the sonication process. Ensure the temperature is monitored and controlled throughout the extraction.

  • After the set time, turn off the ultrasonic device.

4. Post-Extraction Processing:

  • Separate the extract from the solid residue by filtration.

  • Wash the solid residue with a small volume of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates.

  • Concentrate the extract to a smaller volume or to dryness using a rotary evaporator at a controlled temperature (e.g., < 40°C).

  • Re-dissolve the residue in a known volume of a suitable solvent for subsequent analysis.

5. Analysis:

  • Quantify the concentration of 7-Methyl-Z-tetradecen-1-ol acetate in the extract using a calibrated GC-MS method.[11]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the ultrasound-assisted extraction of 7-Methyl-Z-tetradecen-1-ol acetate.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Solid Matrix prep Drying & Grinding / Homogenization start->prep weigh Weighing prep->weigh solvent Solvent Addition weigh->solvent uae Sonication (Control Power, Time, Temp) solvent->uae filter Filtration uae->filter concentrate Solvent Evaporation filter->concentrate reconstitute Reconstitution concentrate->reconstitute analysis GC-MS Analysis reconstitute->analysis

Ultrasound-Assisted Extraction Workflow
Logical Relationship of UAE Parameters

This diagram shows the interconnectedness of the key parameters influencing the efficiency of the ultrasound-assisted extraction process.

UAE_Parameters cluster_params center Extraction Efficiency solvent Solvent Type & Ratio center->solvent power Ultrasound Power center->power time Extraction Time center->time temp Temperature center->temp freq Ultrasound Frequency center->freq solvent->power power->time power->temp time->temp temp->solvent

Interrelationship of UAE Parameters

Ultrasound-assisted extraction is a powerful technique for the efficient recovery of 7-Methyl-Z-tetradecen-1-ol acetate from various matrices. The protocols and guidelines presented herein provide a solid foundation for researchers to develop and optimize their extraction methods. Successful implementation requires careful consideration and optimization of the key parameters to maximize yield while preserving the integrity of the target compound. Further refinement of these protocols can be achieved through systematic experimental design, such as response surface methodology.

References

Application Notes: Solid-Phase Microextraction (SPME) for Volatile Analysis of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SPME for Volatile Fatty Acid Ester Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2][3] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as fatty acid esters, from various matrices. Fatty acid esters, including fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs), are important analytes in food science, environmental monitoring, and clinical diagnostics as biomarkers.[4][5][6]

The core of the SPME technique is a fused silica (B1680970) fiber coated with a polymeric stationary phase.[2] When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for separation and detection, typically by mass spectrometry (MS).[2]

Core Principles and Methodological Considerations

  • Extraction Modes: SPME can be performed in two primary modes:

    • Direct Immersion (DI-SPME): The fiber is immersed directly into a liquid sample. This is suitable for analytes with lower volatility.[7]

    • Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a liquid or solid sample.[7] HS-SPME is the most common mode for volatile esters as it minimizes matrix effects, protects the fiber from non-volatile residues, and generally results in shorter extraction times and a longer fiber lifetime.[8][9]

  • Derivatization of Fatty Acids: Free fatty acids are highly polar and tend to form hydrogen bonds, making them difficult to analyze directly by GC due to poor peak shape and potential adsorption issues.[10][11] Therefore, they are typically converted into their more volatile and thermally stable ester forms (most commonly FAMEs) prior to analysis.[11][12][13] This derivatization step neutralizes the polar carboxyl group, allowing for excellent chromatographic separation based on boiling point and degree of unsaturation.[10][11] Common derivatization reagents include boron trifluoride (BF3) or boron trichloride (B1173362) (BCl3) in methanol.[10][12][14]

  • SPME Fiber Selection: The choice of fiber coating is a critical parameter that depends on the polarity and molecular weight of the target esters. For a broad range of fatty acid esters, a mixed-phase fiber is often the most effective choice.

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A triple-phase fiber suitable for a wide range of analytes (C3-C20), including various flavor compounds and esters.[15] This is often recommended for general screening of volatile and semi-volatile compounds.[16]

    • Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): A general-purpose fiber effective for more volatile polar analytes.[4][15]

    • Polyacrylate (PA): Recommended for extracting polar semi-volatile compounds.

  • Optimization of Extraction Parameters: To achieve high sensitivity and reproducibility, several experimental parameters must be optimized. These include extraction time, temperature, sample pH, agitation, and the addition of salt.[1][4] Increasing the temperature generally increases the vapor pressure of volatile analytes, enhancing their transfer to the headspace.[17] The addition of salt (salting-out effect) increases the ionic strength of the aqueous sample, which can decrease the solubility of organic analytes and promote their partitioning into the headspace.[18]

Experimental Protocols

Protocol 1: Derivatization of Free Fatty Acids to FAMEs

This protocol describes the conversion of free fatty acids in a sample to fatty acid methyl esters (FAMEs) using boron trichloride-methanol, a common and effective method.[10]

Materials and Reagents:

  • Sample containing free fatty acids (1-25 mg)

  • Boron trichloride-methanol solution (BCl3-Methanol), 12% w/w

  • Hexane (B92381) or Heptane (GC grade)

  • Deionized Water

  • Micro reaction vessels (5-10 mL) with caps

  • Pipettes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is not liquid, it can be dissolved in a suitable nonpolar solvent.[10]

  • Reagent Addition: Add 2 mL of 12% BCl3-methanol solution to the reaction vessel.[10]

  • Reaction: Tightly cap the vessel and heat it at 60°C for 5-10 minutes. This step should be optimized for the specific sample type to ensure complete derivatization.[10]

  • Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane.[10]

  • Phase Separation: Shake the vessel vigorously to partition the newly formed FAMEs into the non-polar hexane layer. Allow the layers to settle.[10]

  • Collection: Carefully transfer the upper organic layer (hexane containing FAMEs) to a clean vial for subsequent HS-SPME-GC-MS analysis.

Protocol 2: HS-SPME-GC-MS Analysis of Volatile Fatty Acid Esters

This protocol provides a general method for the headspace SPME analysis of volatile fatty acid esters from an aqueous or liquid sample, followed by GC-MS detection.

Materials and Equipment:

  • SPME Fiber Assembly: Manual or autosampler holder with a DVB/CAR/PDMS or DVB/PDMS fiber.[4][9]

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[9]

  • Heater/Agitator or Autosampler with incubation capability.[9]

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a split/splitless injector.[9]

  • GC Column: A capillary column suitable for FAMEs analysis, such as a high-polarity polyethylene (B3416737) glycol (e.g., FAMEWAX) or biscyanopropyl phase column.[11][19]

  • Sodium Chloride (NaCl)

Procedure:

  • Sample Preparation: Pipette 5 mL of the liquid sample (containing fatty acid esters or derivatized FAMEs) into a 20 mL SPME vial.

  • Matrix Modification: Add approximately 1.5 g of NaCl to the vial to enhance the partitioning of volatiles into the headspace.[9] For acidic FAMEs analysis from aqueous samples, the pH may be adjusted to 2.[4][20]

  • Internal Standard: If quantitative analysis is required, spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated esters or an ester not present in the sample).[6]

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Headspace Extraction:

    • Place the sealed vial into the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60-70°C) for 15-20 minutes with agitation (e.g., 250 rpm).[4][9] This allows the volatile esters to partition into the headspace and reach equilibrium.

    • Extraction: Expose the pre-conditioned SPME fiber to the headspace for a defined period (e.g., 20-30 minutes) at the same temperature.[4][20]

  • GC-MS Analysis:

    • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Injector Settings: Set the injector temperature to 250-260°C for thermal desorption. Desorption time is typically 2-5 minutes in splitless mode to maximize sensitivity.[2][17]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.[2]

    • Oven Temperature Program: An example program for FAMEs:

      • Initial temperature: 40-80°C, hold for 2-5 minutes.[2][18]

      • Ramp 1: Increase to 210°C at 4°C/min, hold for 5 minutes.[18]

      • Ramp 2: Increase to 240-300°C at 10-15°C/min, hold for 5 minutes.[2][18]

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Mass Range: Scan from m/z 35 to 400.

      • Source Temperature: 230°C.[2]

      • Transfer Line Temperature: 250°C.[2]

  • Data Analysis:

    • Identify the fatty acid ester compounds by comparing their mass spectra and retention times with those of analytical standards or a mass spectral library (e.g., NIST, Wiley).[9][21]

    • For quantitative analysis, construct a calibration curve using the peak areas of standards relative to the internal standard.[9]

Data Presentation

The following tables summarize representative quantitative data for the analysis of fatty acid esters using SPME. Performance metrics are highly dependent on the specific matrix, analyte, and instrumental conditions.

Table 1: Quantitative Data for Fatty Acid Methyl Esters (FAMEs) Analysis

Analyte(s)MatrixSPME FiberMethod Detection Limit (MDL)Linearity (R²)Reference
24 FAMEsAqueous (Bioreactor)DVB/PDMS9–437 ng/L-[4][20]
C2-C22 Fatty AcidsVariousDual Mode Unity (DMU)-SPME0.01–0.14 mg/L≥ 0.994[22]

Table 2: Quantitative Data for Fatty Acid Ethyl Esters (FAEEs) Analysis

Analyte(s)MatrixSPME FiberLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Ethyl Myristate, Palmitate, StearateHairNot Specified0.005–0.8 ng/mg0.01–1.8 ng/mg[5]
Ethyl Myristate, Palmitate, Oleate, StearateHairNot Specified0.01–0.04 ng/mg-[6]
Higher Fatty EstersWhite RumNot Specified0.001–0.018 mg/L0.003–0.054 mg/L[8]

Visualizations

G cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis & Data Processing Sample 1. Sample Collection (e.g., Aqueous solution, biological tissue) Deriv 2. Derivatization (optional) (e.g., Fatty Acids to FAMEs) Sample->Deriv If analyzing free fatty acids VialPrep 3. Vial Preparation (Aliquoting, adding salt/internal standard) Sample->VialPrep If esters are already present Deriv->VialPrep Incubate 4. Incubation & Equilibration (e.g., 60°C for 15 min with agitation) VialPrep->Incubate Extract 5. Headspace Extraction (Expose SPME fiber to headspace) Incubate->Extract Desorb 6. Thermal Desorption (In GC Injector at 250°C) Extract->Desorb GCMS 7. GC Separation & MS Detection Desorb->GCMS Data 8. Data Analysis (Identification & Quantification) GCMS->Data

Caption: General experimental workflow for HS-SPME-GC-MS analysis of fatty acid esters.

G cluster_fiber Fiber Properties cluster_extraction Extraction Conditions cluster_matrix Sample Matrix center SPME Efficiency & Reproducibility FiberCoating Coating Material (e.g., DVB/CAR/PDMS) center->FiberCoating FiberThickness Coating Thickness center->FiberThickness Temp Temperature center->Temp Time Time center->Time Agitation Agitation Speed center->Agitation pH pH Level center->pH Salt Salt Concentration center->Salt Volume Sample/Headspace Volume Ratio center->Volume

Caption: Key parameters influencing the efficiency of SPME for volatile analysis.

References

Application Note: GC-MS Analysis of 7-Methyl-Z-tetradecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a fatty acyl derivative with the IUPAC name [(Z)-7-methyltetradec-8-enyl] acetate, is a semiochemical and bioactive compound found in various natural sources, including plant extracts.[1][2] Its molecular formula is C₁₇H₃₂O₂ and it has a molecular weight of 268.40 g/mol .[1][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and essential analytical technique for the separation, identification, and quantification of volatile compounds like 7-Methyl-Z-tetradecen-1-ol acetate.[5][6] This document provides detailed protocols and parameters for its analysis, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

The successful analysis of 7-Methyl-Z-tetradecen-1-ol acetate begins with appropriate sample preparation. The choice of method depends on the sample matrix and the volatility of the compound.

Protocol 1: Solid-Phase Microextraction (SPME) from Headspace

This solvent-free technique is ideal for trapping volatile organic compounds (VOCs) from the headspace of a sample, minimizing solvent interference.[5][7]

Methodology

  • Sample Placement: Place the biological sample (e.g., insect gland, plant material) into a clean 20 mL headspace vial and seal it with a PTFE-lined septum.[5]

  • Fiber Conditioning: Before use, condition the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) in the GC inlet as per the manufacturer's instructions.[5][8]

  • Extraction: Gently heat the vial (e.g., to 60°C) to facilitate the release of volatiles.[5] Pierce the vial's septum with the SPME needle and expose the fiber to the headspace for a predetermined time (typically 30-60 minutes) to allow for analyte adsorption.[8]

  • Desorption and Injection: Retract the fiber, remove it from the vial, and immediately insert it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the column for analysis.[8]

Protocol 2: Solvent Extraction

This classic method involves extracting the compound directly from the sample matrix using an organic solvent.

Methodology

  • Extraction: Place the sample (e.g., dissected gland) into a glass vial containing a small, precise volume of a non-polar solvent such as hexane (B92381) (e.g., 50 µL).[5][9]

  • Agitation: Allow the sample to extract for approximately 30 minutes. Agitation or vortexing can improve extraction efficiency.[5]

  • Purification (Optional): If the sample contains significant particulate matter, centrifuge the vial and transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a small volume (e.g., 1 µL) of the hexane extract directly into the GC-MS injector.[5]

Table 1: Comparison of Sample Preparation Methods

FeatureSolid-Phase Microextraction (SPME)Solvent Extraction
Principle Adsorption of volatile analytes from headspace onto a coated fiber, followed by thermal desorption.[7]Dissolution of analytes from a solid or liquid matrix into a liquid solvent.[6]
Advantages Solvent-free, minimizes interference, high sensitivity for volatile compounds.[5][10]Robust, well-established, suitable for a wide range of analyte concentrations.
Disadvantages Fiber-to-fiber variability, competition for adsorption sites, not suitable for non-volatile compounds.[6]Requires high-purity solvents, can extract interfering non-volatile matrix components, potential for analyte loss during solvent evaporation.
Best For Analysis of volatile and semi-volatile pheromones from live insects or fresh plant material.[11]Quantification from homogenized tissues or when higher concentrations are expected.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of 7-Methyl-Z-tetradecen-1-ol acetate. Optimization may be required based on the specific instrument and sample complexity.

Table 2: Recommended GC-MS Parameters

ComponentParameterValue / Description
Gas Chromatograph System GC system coupled with a Mass Spectrometric Detector (MSD).[6]
Column Polar capillary column (e.g., DB-5MS).[1]
Injector Splitless mode for trace analysis.[12]
Injector Temp. 250°C (or suitable for ensuring volatility without degradation).[12]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Program Initial temp: 35-60°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 10 min.[5][11]
Mass Spectrometer Ionization Mode Electron Ionization (EI).[1]
Ionization Energy 70 eV.[1]
Mass Analyzer Quadrupole.
Scan Mode Full Scan (e.g., m/z 40-450) for compound identification.[9]
Ion Source Temp. 230°C.
Quadrupole Temp. 150°C.

Data Presentation and Interpretation

Identification of 7-Methyl-Z-tetradecen-1-ol acetate is confirmed by matching its retention time and mass spectrum with a known standard or a spectral library such as the NIST database.[1]

Table 3: Key Mass Spectral Data for 7-Methyl-Z-tetradecen-1-ol Acetate

Ion Typem/z (Mass-to-Charge Ratio)Relative AbundanceDescription
Molecular Ion [M]⁺ 268LowCorresponds to the molecular weight of the compound.[1]
Base Peak 43HighCharacteristic fragment from the acetate group [CH₃CO]⁺.[1]
Characteristic Fragment 81ModerateA common fragment in the mass spectra of unsaturated hydrocarbons.[1]
Characteristic Fragment 110ModerateAnother identifying fragment ion.[1]

For quantitative analysis, an internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and variations in sample preparation.[1] A calibration curve should be prepared using standards spanning a concentration range of approximately 0.1–10 μg/mL.[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols.

SPME_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Place Sample in Headspace Vial B 2. Heat Vial to Generate Headspace A->B C 3. Expose SPME Fiber to Headspace B->C D 4. Analytes Adsorb onto Fiber C->D E 5. Thermal Desorption in GC Inlet D->E F 6. GC Separation on Column E->F G 7. MS Detection & Analysis F->G Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Place Sample in Vial B 2. Add Hexane Solvent A->B C 3. Vortex/Agitate to Extract B->C D 4. Collect Solvent Extract C->D E 5. Inject 1µL of Extract D->E F 6. GC Separation on Column E->F G 7. MS Detection & Analysis F->G

References

Application Notes and Protocols: 1H and 13C NMR Spectroscopic Analysis of 7-Methyl-Z-tetradecen-1-ol acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a long-chain fatty alcohol acetate that has been identified as a component in the pheromone blend of certain insect species. Accurate structural characterization is paramount for understanding its biological function and for synthetic efforts. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, providing detailed information about the carbon-hydrogen framework, the presence of functional groups, and stereochemistry. This document outlines the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for this class of compounds.

Data Presentation

Due to the absence of publicly available experimental NMR data for 7-Methyl-Z-tetradecen-1-ol acetate, the following tables provide predicted chemical shift values. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs found in other long-chain unsaturated acetates.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Methyl-Z-tetradecen-1-ol acetate (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-14.05t6.7
H-21.63p6.8
H-3 to H-5, H-11 to H-131.20-1.40m-
H-61.95-2.05m-
H-7~1.8m-
H-8, H-95.30-5.40m-
H-102.00q7.2
H-140.88t6.8
7-CH₃0.95d6.5
OAc-CH₃2.04s-

s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Methyl-Z-tetradecen-1-ol acetate (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-164.7
C-228.7
C-3 to C-6, C-11, C-1225.0-30.0
C-7~35.0
C-8~129.0
C-9~131.0
C-1027.2
C-1331.8
C-1414.1
7-CH₃~20.0
OAc (C=O)171.2
OAc (CH₃)21.0

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of 7-Methyl-Z-tetradecen-1-ol acetate.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 7-Methyl-Z-tetradecen-1-ol acetate for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Tuning and Shimming: Before data acquisition, the spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 12-16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-240 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this document.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire_H1 Acquire 1H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum tune_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate analyze Integrate and Pick Peaks calibrate->analyze final_data final_data analyze->final_data Final Spectroscopic Data

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_data Spectroscopic Data compound 7-Methyl-Z-tetradecen-1-ol acetate h1_nmr 1H NMR compound->h1_nmr c13_nmr 13C NMR compound->c13_nmr chem_shift Chemical Shift (δ) h1_nmr->chem_shift multiplicity Multiplicity h1_nmr->multiplicity coupling Coupling Constant (J) h1_nmr->coupling integration Integration h1_nmr->integration c13_nmr->chem_shift structure Structural Elucidation chem_shift->structure multiplicity->structure coupling->structure purity Purity Assessment integration->purity

Caption: Logical relationship of NMR data to structural analysis.

Application Note: HPLC Purification of 7-Methyl-Z-tetradecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a fatty acyl derivative with the molecular formula C₁₇H₃₂O₂ and a molecular weight of 268.40 g/mol .[1][2] This compound, characterized by its high lipophilicity, has been identified in various plant extracts and is noted for its potential biological activities.[1] High-performance liquid chromatography (HPLC) is a robust technique for the purification of such long-chain acetate compounds, offering high resolution and the ability to separate geometric isomers, which is crucial for obtaining high-purity material for research and development. This document provides a detailed protocol for the purification of 7-Methyl-Z-tetradecen-1-ol acetate using both normal-phase and reversed-phase HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Methyl-Z-tetradecen-1-ol acetate is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₇H₃₂O₂[1][2]
Molecular Weight268.4 g/mol [1][2]
IUPAC Name[(Z)-7-methyltetradec-8-enyl] acetate[1][2]
Lipophilicity (XlogP)6.20[1]

Experimental Protocols

Prior to HPLC purification, crude 7-Methyl-Z-tetradecen-1-ol acetate should be prepared by dissolving it in a suitable solvent at an approximate concentration of 10 mg/mL. The sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter.

Method 1: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is well-suited for the purification of lipophilic compounds and can provide excellent separation of isomers.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Column Silica Gel, 5 µm particle size, 250 x 10 mm
Mobile Phase A n-Heptane
Mobile Phase B Ethyl Acetate
Gradient 0-10 min: 2% B; 10-30 min: 2-10% B; 30-35 min: 10% B; 35-40 min: 2% B
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature 25°C

Method 2: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a widely used technique that separates molecules based on their hydrophobicity.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Column C18, 5 µm particle size, 250 x 10 mm
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 0-10 min: 80% A; 10-30 min: 80-100% A; 30-35 min: 100% A; 35-40 min: 80% A
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature 30°C

Fraction Collection and Analysis

Fractions should be collected based on the detector response corresponding to the elution of the target compound. The purity of the collected fractions should be assessed using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Logical Workflow for HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis Crude_Sample Crude Sample Dissolution Dissolve in Solvent Crude_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System Preparative HPLC System Filtration->HPLC_System Column Select Column (NP or RP) HPLC_System->Column Method_Development Develop Gradient Method Column->Method_Development Injection Inject Sample Method_Development->Injection Separation Chromatographic Separation Injection->Separation Detection Detect with UV/ELSD Separation->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC/GC-MS) Fraction_Collection->Purity_Check Solvent_Evaporation Solvent Evaporation Purity_Check->Solvent_Evaporation Pure_Compound Pure Compound Solvent_Evaporation->Pure_Compound

Figure 1. Workflow for the HPLC purification of 7-Methyl-Z-tetradecen-1-ol acetate.

Data Presentation

The following table summarizes the expected outcomes of the purification process. Actual results may vary depending on the initial purity of the crude sample and the specific instrumentation used.

ParameterExpected Value (NP-HPLC)Expected Value (RP-HPLC)
Retention Time 15-25 min20-30 min
Purity of Collected Fractions >98%>98%
Recovery >85%>85%

Conclusion

The described HPLC methods provide a robust framework for the purification of 7-Methyl-Z-tetradecen-1-ol acetate. The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile of the crude material and available instrumentation. For optimal results, method parameters may require further optimization. The provided protocols are intended as a starting point for researchers, scientists, and drug development professionals working with this and similar long-chain acetate compounds.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 7-Methyl-Z-tetradecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays to characterize the bioactivity of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297). This compound and its structural analogs may exhibit pheromonal activity in insects or possess therapeutic properties such as anticancer and anti-inflammatory effects. The following protocols are designed to enable the screening and characterization of these potential bioactivities.

Section 1: Assays for Insect Olfactory Response

For investigating the potential role of 7-Methyl-Z-tetradecen-1-ol acetate as a semiochemical (e.g., a pheromone), the following electrophysiological and imaging techniques are recommended. These assays directly measure the response of an insect's olfactory system to the compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify which specific compounds in a mixture elicit a response from an insect's antenna.[1][2] It couples the separation capability of gas chromatography with the sensitivity of an insect antenna as a biological detector.[1]

Experimental Protocol:

  • Insect Preparation:

    • Select a healthy adult insect of the target species.

    • Excise an antenna at its base.[3]

    • Mount the antenna between two glass capillary electrodes containing an electrolyte solution (e.g., 0.1 M KCl).[3][4] One electrode is placed at the base and the other at the tip of the antenna.

    • Connect the electrodes to a high-impedance DC amplifier.[1][4]

  • Instrumentation Setup:

    • The effluent from the gas chromatograph (GC) column is split. One portion is directed to a standard GC detector (like a Flame Ionization Detector - FID), and the other is transferred via a heated line to a purified, humidified airstream directed over the prepared antenna.[5][6]

  • Sample Analysis:

    • Prepare a solution of 7-Methyl-Z-tetradecen-1-ol acetate in a suitable volatile solvent (e.g., hexane).

    • Inject the sample into the GC.

    • Simultaneously record the signals from the FID and the EAD amplifier.[1]

  • Data Interpretation:

    • The FID produces a chromatogram of all volatile compounds.

    • The EAD signal will show depolarizations (peaks) corresponding to the retention times of compounds that elicit an olfactory response from the antenna.

    • A peak on the EAD trace that aligns with the peak for 7-Methyl-Z-tetradecen-1-ol acetate on the FID chromatogram indicates that the compound is bioactive.

Data Presentation:

CompoundRetention Time (min)FID Response (pA)EAD Response (mV)
7-Methyl-Z-tetradecen-1-ol acetatee.g., 12.34e.g., 150e.g., 1.2
Control (Solvent)e.g., 2.10e.g., 200e.g., 0.1

GC-EAD Experimental Workflow

GCEAD_Workflow cluster_GC Gas Chromatography cluster_Detection Detection Injector Sample Injection GC_Column GC Column Separation Injector->GC_Column Splitter Column Effluent Splitter GC_Column->Splitter FID FID Detector Data Data Acquisition System FID->Data EAD EAD Detector (Insect Antenna) Amplifier High-Impedance Amplifier EAD->Amplifier Splitter->FID Splitter->EAD Humidified Air Amplifier->Data

Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Single Sensillum Recording (SSR)

SSR is an extracellular electrophysiological technique used to measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna.[7] This provides a highly sensitive and detailed analysis of neuronal responses to specific odorants.

Experimental Protocol:

  • Insect Preparation:

    • Immobilize the insect, for example, in a pipette tip with the head and antennae exposed.[7]

    • Fix the head and one antenna using low-melting point wax or clay to prevent movement.[7][8]

    • Place the preparation on the stage of a high-magnification microscope.

  • Electrode Placement:

    • Insert a reference electrode (typically a sharpened tungsten or glass electrode) into the insect's eye or another part of the body to contact the hemolymph.[9]

    • Under high magnification, carefully insert a recording electrode of similar type into the base of a single olfactory sensillum.[7][9]

  • Odorant Delivery:

    • Dissolve 7-Methyl-Z-tetradecen-1-ol acetate in a solvent (e.g., paraffin (B1166041) oil) and apply a small amount to a piece of filter paper inside a Pasteur pipette.

    • Deliver a puff of purified, humidified air through the pipette, directing the odor-laden air over the antenna.[10]

  • Data Acquisition and Analysis:

    • Record the electrical activity for a set duration (e.g., 10 seconds), including a baseline period before the stimulus.

    • Count the number of action potentials (spikes) before, during, and after the stimulus. The response is typically quantified as the increase in spike frequency over the spontaneous firing rate.

    • Spike sorting software can be used to distinguish responses from different neurons if the sensillum houses more than one.[9]

Data Presentation:

Concentration (µg)Spontaneous Firing Rate (spikes/s)Stimulus-Evoked Firing Rate (spikes/s)Net Response (spikes/s)
0 (Control)e.g., 10.2e.g., 10.5e.g., 0.3
1e.g., 10.1e.g., 35.7e.g., 25.6
10e.g., 10.3e.g., 88.4e.g., 78.1
100e.g., 10.2e.g., 152.1e.g., 141.9

Single Sensillum Recording (SSR) Workflow

SSR_Workflow cluster_Prep Insect Preparation cluster_Recording Electrophysiological Recording Immobilize Immobilize Insect Mount Mount & Secure Antenna Immobilize->Mount Ref_Electrode Insert Reference Electrode (e.g., in eye) Mount->Ref_Electrode Rec_Electrode Insert Recording Electrode (into sensillum) Mount->Rec_Electrode Amplifier Differential Amplifier Ref_Electrode->Amplifier Rec_Electrode->Amplifier Odor_Delivery Odorant Delivery System (Puff stimulus) Odor_Delivery->Mount Stimulate Data Data Acquisition & Spike Sorting Amplifier->Data

Caption: Workflow for Single Sensillum Recording (SSR).

Calcium Imaging

Calcium imaging allows for the visualization of neural activity in response to an odorant by measuring changes in intracellular calcium concentrations.[11][12] This can be achieved using genetically encoded calcium indicators like GCaMP expressed in specific olfactory neurons.[11][13][14]

Experimental Protocol:

  • Animal Model:

    • Use a transgenic insect line (e.g., Drosophila melanogaster) expressing a calcium indicator (e.g., GCaMP6s) in its olfactory sensory neurons. This is often achieved using a binary expression system like GAL4/UAS.[11][12][14]

  • Insect Preparation:

    • Immobilize the insect in a custom-made holder, exposing the head and antennae.

    • A portion of the cuticle may be removed to provide optical access to the antennal lobe, the primary olfactory center in the insect brain.[14] For transcuticular imaging, this step may not be necessary.[11][12]

  • Imaging Setup:

    • Place the prepared insect under a fluorescence microscope (epifluorescence, confocal, or two-photon).[14]

    • Focus on the antennal lobe glomeruli or the antennae themselves.

  • Stimulus Delivery and Data Acquisition:

    • Deliver 7-Methyl-Z-tetradecen-1-ol acetate via a computer-controlled olfactometer that provides precise timing of the odor puff.

    • Record a time-series of fluorescence images before, during, and after the stimulus. A typical recording might last 10 seconds.[14]

  • Data Analysis:

    • Correct for photobleaching.[14]

    • Measure the change in fluorescence intensity (ΔF) in specific regions of interest (e.g., glomeruli) relative to the baseline fluorescence (F₀). The response is reported as ΔF/F₀.

    • Generate activity maps of the antennal lobe to visualize which glomeruli are activated by the compound.

Data Presentation:

GlomerulusMean Baseline Fluorescence (F₀)Peak Fluorescence (F_peak)Max ΔF/F₀ (%)
e.g., DM2e.g., 1250e.g., 2500e.g., 100
e.g., VA1ve.g., 1300e.g., 1350e.g., 3.8
e.g., VC1e.g., 1100e.g., 1120e.g., 1.8

Section 2: Assays for Therapeutic Bioactivity

If 7-Methyl-Z-tetradecen-1-ol acetate is being investigated for therapeutic applications based on reports of anticancer or anti-inflammatory properties of similar compounds, the following cell-based assays are fundamental starting points.[15]

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells by measuring metabolic activity.

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate medium and conditions until they reach about 80% confluency.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 7-Methyl-Z-tetradecen-1-ol acetate in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)e.g., 1.25100
1e.g., 1.2297.6
10e.g., 1.0584.0
50e.g., 0.6552.0
100e.g., 0.2116.8
IC₅₀ (µM) N/A e.g., 51.5

Cell Viability Assay Workflow

MTT_Workflow Seed Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat with Serial Dilutions of 7-Methyl-Z-tetradecen-1-ol acetate Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add Incubate_MTT Incubate (2-4 hours) (Formazan Formation) MTT_Add->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (Plate Reader) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Include vehicle controls.

    • Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Nitric oxide produced by the cells is rapidly converted to nitrite in the culture medium.

    • Collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.

    • Calculate the IC₅₀ value for NO inhibition.

Data Presentation:

Concentration (µM)Nitrite Conc. (µM)% NO Inhibition
Control (No LPS)e.g., 1.2N/A
0 (LPS only)e.g., 35.80
1e.g., 34.14.7
10e.g., 25.528.8
50e.g., 15.357.3
100e.g., 8.975.1
IC₅₀ (µM) N/A e.g., 42.1

References

Application Notes and Protocols for Studying 7-Methyl-Z-tetradecen-1-ol acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a lipophilic compound with demonstrated anticancer, anti-inflammatory, and hepatoprotective properties.[1] Its mechanism of action involves the inhibition of kinase activity in cancer cells and the modulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and lipoxin A4 (LXA4) pathways in inflammatory and oxidative stress responses.[1] These application notes provide detailed protocols for culturing relevant cell lines and performing key assays to investigate the biological effects of this compound.

Due to the lipophilic nature of 7-Methyl-Z-tetradecen-1-ol acetate, proper solubilization is critical for accurate and reproducible results in cell-based assays. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it in the cell culture medium to the final desired concentration. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Workflow

The general workflow for studying the effects of 7-Methyl-Z-tetradecen-1-ol acetate in cell culture involves several key stages, from initial cell culture and treatment to subsequent analysis of cellular responses.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Line Culture (HeLa or RAW 264.7) cell_seeding Cell Seeding (96-well or larger plates) cell_culture->cell_seeding compound_prep Compound Preparation (7-Methyl-Z-tetradecen-1-ol acetate in DMSO) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability/Cytotoxicity Assay (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis_assay inflammation_assay Inflammation Assay (TNF-α ELISA) treatment->inflammation_assay western_blot Protein Expression Analysis (Western Blot for Cleaved Caspase-3) treatment->western_blot data_analysis Data Analysis and Visualization viability_assay->data_analysis apoptosis_assay->data_analysis inflammation_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for cell-based assays.

Cell Culture Protocols

HeLa (Human Cervical Cancer) Cell Line

HeLa cells are a suitable model for studying the anticancer effects of 7-Methyl-Z-tetradecen-1-ol acetate.

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Passaging Protocol:

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

  • Add Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:5 to 1:10 split ratio.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

RAW 264.7 (Mouse Macrophage) Cell Line

RAW 264.7 cells are a suitable model for investigating the anti-inflammatory properties of 7-Methyl-Z-tetradecen-1-ol acetate.

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Passaging Protocol:

  • When cells reach 70-80% confluency, detach the cells by gentle scraping or by using a cell lifter.

  • Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:3 to 1:6 split ratio.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol determines the effect of 7-Methyl-Z-tetradecen-1-ol acetate on the viability of HeLa cells.

Materials:

  • HeLa cells

  • Complete culture medium

  • 7-Methyl-Z-tetradecen-1-ol acetate stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of 7-Methyl-Z-tetradecen-1-ol acetate in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
...
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in HeLa cells treated with 7-Methyl-Z-tetradecen-1-ol acetate using flow cytometry.

Materials:

  • HeLa cells

  • Complete culture medium

  • 7-Methyl-Z-tetradecen-1-ol acetate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control
Compound (Conc. 1)
Compound (Conc. 2)
Positive Control
Protocol 3: Anti-inflammatory Assay (TNF-α ELISA)

This protocol measures the inhibitory effect of 7-Methyl-Z-tetradecen-1-ol acetate on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • 7-Methyl-Z-tetradecen-1-ol acetate

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA Kit

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Pre-treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (LPS only).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL) - Replicate 1TNF-α Concentration (pg/mL) - Replicate 2TNF-α Concentration (pg/mL) - Replicate 3Mean TNF-α Concentration (pg/mL)% Inhibition of TNF-α
Vehicle Control0
LPS OnlyN/A
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
...
Protocol 4: Western Blot for Cleaved Caspase-3

This protocol detects the activation of caspase-3, a key executioner caspase in apoptosis, in HeLa cells treated with 7-Methyl-Z-tetradecen-1-ol acetate.

Materials:

  • HeLa cells

  • 7-Methyl-Z-tetradecen-1-ol acetate

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HeLa cells with the compound as described in the apoptosis assay.

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

TreatmentCleaved Caspase-3 (17/19 kDa) Band Intensityβ-actin (Loading Control) Band IntensityNormalized Cleaved Caspase-3 Intensity
Vehicle Control
Compound (Conc. 1)
Compound (Conc. 2)
Positive Control

Signaling Pathways

Nrf2 Signaling Pathway

7-Methyl-Z-tetradecen-1-ol acetate is reported to exert its anti-inflammatory and hepatoprotective effects through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon stimulation by compounds like 7-Methyl-Z-tetradecen-1-ol acetate, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Compound 7-Methyl-Z-tetradecen-1-ol acetate Compound->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 signaling pathway activation.

Lipoxin A4 and Nrf2 Pathway Interaction

Lipoxin A4 (LXA4) is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation. 7-Methyl-Z-tetradecen-1-ol acetate's effects are attributed to its interaction with LXA4 receptors. LXA4, upon binding to its receptor ALX/FPR2, can activate downstream signaling cascades that lead to the activation of the Nrf2 pathway, thereby enhancing the cellular antioxidant response.[2][3][4]

lxa4_nrf2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7-Methyl-Z-tetradecen-1-ol acetate LXA4R ALX/FPR2 Receptor Compound->LXA4R Activates Signaling_Cascade Downstream Signaling LXA4R->Signaling_Cascade Initiates Keap1_Nrf2 Keap1-Nrf2 Complex Signaling_Cascade->Keap1_Nrf2 Leads to Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Lipoxin A4 and Nrf2 pathway interaction.

References

Application Notes and Protocols for Evaluating the Therapeutic Potential of 7-Methyl-Z-tetradecen-1-ol acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a fatty acyl derivative with reported anticancer, anti-inflammatory, and hepatoprotective properties.[1] The following sections detail established animal models and experimental protocols to investigate the therapeutic potential of this compound.

Therapeutic Potential and Mechanism of Action

7-Methyl-Z-tetradecen-1-ol acetate has been identified as a bioactive lipid molecule with a range of therapeutic effects.[1] Its purported mechanisms of action include the inhibition of kinase activity in cancer cells, as well as interaction with nuclear factor erythroid 2-related factor 2 (Nrf2) and lipoxin A4 receptors, which are crucial in modulating inflammatory and oxidative stress responses.[1]

Signaling Pathway of 7-Methyl-Z-tetradecen-1-ol acetate

Signaling Pathway of 7-Methyl-Z-tetradecen-1-ol acetate cluster_therapeutic_effects Therapeutic Effects cluster_compound cluster_mechanisms Mechanisms of Action Anticancer Anticancer Anti_inflammatory Anti-inflammatory Hepatoprotective Hepatoprotective Compound 7-Methyl-Z-tetradecen-1-ol acetate Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Nrf2_Activation Nrf2 Activation Compound->Nrf2_Activation Lipoxin_A4_Receptor Lipoxin A4 Receptor Interaction Compound->Lipoxin_A4_Receptor Kinase_Inhibition->Anticancer Nrf2_Activation->Anti_inflammatory Nrf2_Activation->Hepatoprotective Lipoxin_A4_Receptor->Anti_inflammatory

Caption: Proposed signaling pathways for 7-Methyl-Z-tetradecen-1-ol acetate.

Animal Models for Therapeutic Evaluation

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of 7-Methyl-Z-tetradecen-1-ol acetate. Based on its reported therapeutic activities, the following models are recommended.

Anticancer Activity

2.1.1. Xenograft Mouse Model of Human Cancer

This model is suitable for assessing the in vivo efficacy of 7-Methyl-Z-tetradecen-1-ol acetate against specific human cancer cell lines.

  • Experimental Workflow:

    Xenograft Model Workflow A Cancer Cell Culture (e.g., HeLa, MCF-7) B Subcutaneous Injection of Cells into Nude Mice A->B C Tumor Growth Monitoring B->C D Treatment Initiation (Tumor Volume ~100-200 mm³) C->D E Drug Administration (Vehicle, Positive Control, Test Compound) D->E F Tumor Volume & Body Weight Measurement (Twice weekly) E->F G Euthanasia & Tumor Excision F->G H Histopathological & Biomarker Analysis G->H

    Caption: Workflow for a xenograft anticancer evaluation model.

  • Protocol:

    • Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media.

    • Animal Inoculation: Subcutaneously inject 5 x 10^6 cells into the flank of athymic nude mice.

    • Tumor Monitoring: Monitor tumor growth using calipers.

    • Treatment: Once tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (vehicle control, positive control, and 7-Methyl-Z-tetradecen-1-ol acetate at various doses). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Data Collection: Measure tumor volume and body weight twice weekly.

    • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

    • Analysis: Excise tumors for histopathological examination and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

2.1.2. Chemically-Induced Carcinogenesis Model

This model mimics the natural progression of cancer and is useful for evaluating the chemopreventive potential of the compound.

  • Protocol (MNU-induced Mammary Carcinogenesis in Rats):

    • Induction: Administer a single dose of N-methyl-N-nitrosourea (MNU) to female Sprague-Dawley rats at 50-60 days of age.

    • Treatment: Begin administration of 7-Methyl-Z-tetradecen-1-ol acetate in the diet or via gavage one week after MNU administration and continue for the duration of the study.

    • Monitoring: Palpate rats for mammary tumors weekly.

    • Endpoint: At the end of the study (e.g., 20 weeks), euthanize the rats and perform a complete necropsy.

    • Analysis: Record tumor incidence, multiplicity, and latency. Excise tumors for histopathological analysis.

Anti-inflammatory Activity

2.2.1. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Protocol:

    • Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week.

    • Pre-treatment: Administer 7-Methyl-Z-tetradecen-1-ol acetate or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally one hour before carrageenan injection.

    • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Hepatoprotective Activity

2.3.1. Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is widely used to screen for hepatoprotective agents.

  • Protocol:

    • Animal Groups: Divide male Wistar rats into groups: normal control, CCl4 control, positive control (e.g., silymarin), and test groups receiving different doses of 7-Methyl-Z-tetradecen-1-ol acetate.

    • Treatment: Administer the test compound or vehicle orally for a specified period (e.g., 7 days).

    • Induction: On the last day of treatment, administer a single dose of CCl4 (e.g., 1 mL/kg, i.p., diluted in olive oil).

    • Sample Collection: After 24 hours, collect blood via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue.

    • Analysis:

      • Biochemical: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

      • Histopathological: Perform histopathological examination of liver sections stained with hematoxylin (B73222) and eosin.

In Vitro Experimental Protocols

Prior to in vivo studies, in vitro assays are essential to confirm the bioactivity of 7-Methyl-Z-tetradecen-1-ol acetate.

Anticancer Assays

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate and incubate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assays

3.2.1. COX-2 Inhibition Assay

This assay measures the inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells.

    • Pre-treatment: Pre-treat the cells with different concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce COX-2 expression.

    • Supernatant Collection: Collect the cell culture supernatant.

    • PGE2 Measurement: Measure the concentration of prostaglandin (B15479496) E2 (PGE2) in the supernatant using a commercially available ELISA kit.

    • Analysis: Calculate the percentage of PGE2 inhibition.

3.2.2. TNF-α and IL-6 Production Assay

This assay measures the production of pro-inflammatory cytokines.

  • Protocol:

    • Cell Culture and Treatment: Follow the same procedure as the COX-2 inhibition assay (steps 1-3).

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Hepatoprotective and Antioxidant Assays

3.3.1. Nrf2 Activation Assay

This assay determines the ability of the compound to activate the Nrf2 antioxidant response pathway.

  • Protocol:

    • Cell Line: Use a reporter cell line containing an Antioxidant Response Element (ARE)-luciferase construct (e.g., HepG2-ARE).

    • Treatment: Treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for a specified time (e.g., 6-24 hours).

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Analysis: Express the results as fold induction of luciferase activity compared to the vehicle control.

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Anticancer Activity of 7-Methyl-Z-tetradecen-1-ol acetate

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data
48Data
72Data
MCF-724Data
48Data
72Data

Table 2: In Vitro Anti-inflammatory Activity of 7-Methyl-Z-tetradecen-1-ol acetate in LPS-stimulated RAW 264.7 cells

ParameterIC50 (µM)
PGE2 ProductionData
TNF-α ProductionData
IL-6 ProductionData

Table 3: In Vivo Anti-inflammatory Effect of 7-Methyl-Z-tetradecen-1-ol acetate on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin10Data
Test CompoundDose 1Data
Dose 2Data
Dose 3Data

Table 4: In Vivo Hepatoprotective Effect of 7-Methyl-Z-tetradecen-1-ol acetate on CCl4-Induced Liver Injury in Rats

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Serum ALP (U/L)Total Bilirubin (mg/dL)
Normal Control-DataDataDataData
CCl4 Control-DataDataDataData
Silymarin100DataDataDataData
Test CompoundDose 1DataDataDataData
Dose 2DataDataDataData
Dose 3DataDataDataData

Concluding Remarks

The protocols and animal models described in these application notes provide a robust framework for the systematic evaluation of the therapeutic potential of 7-Methyl-Z-tetradecen-1-ol acetate. A thorough investigation using these methods will elucidate its efficacy and mechanism of action, paving the way for further drug development. It is crucial to include appropriate positive and negative controls in all experiments and to perform comprehensive dose-response studies to obtain reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Maintaining Z-Configuration in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for stereoselective alkene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of maintaining Z-configuration during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to synthesize Z-alkenes selectively?

A1: The synthesis of Z-alkenes is challenging primarily because they are often the thermodynamically less stable isomer compared to their E-alkene counterparts.[1][2][3][4] Many synthetic methods tend to favor the formation of the more stable E-isomer, especially under conditions that allow for equilibration.[5] Achieving high Z-selectivity requires careful control over reaction kinetics, favoring the pathway that leads to the desired Z-isomer over the thermodynamically preferred E-isomer.[2]

Q2: What are the most common methods for synthesizing Z-alkenes?

A2: Several methods are commonly employed for the synthesis of Z-alkenes, each with its own set of advantages and challenges. These include:

  • Semihydrogenation of alkynes: This classic method often utilizes poisoned catalysts, such as Lindlar's catalyst, to achieve Z-selective reduction of alkynes.[6][7]

  • Wittig reaction: The Wittig reaction, particularly with unstabilized or semi-stabilized ylides, is a powerful tool for forming Z-alkenes.[5][8][9][10]

  • Julia-Kocienski olefination: This reaction can be adapted to provide high Z-selectivity, especially when using specific sulfones and reaction conditions.[11][12][13]

  • Olefin metathesis: The development of specific molybdenum and ruthenium catalysts has enabled Z-selective cross-metathesis reactions.[14][15][16]

  • Photocatalytic E-to-Z isomerization: This approach uses light to convert the more stable E-isomer to the desired Z-isomer.[2][3]

Troubleshooting Guides

Issue 1: Low Z:E ratio in Wittig Reaction

Potential Causes and Solutions

CauseRecommended Solution
Use of stabilized ylide Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) generally favor the formation of E-alkenes.[9][10] Use an unstabilized (R=alkyl) or semi-stabilized (R=aryl) ylide to favor the Z-isomer.[5][8][9]
Presence of lithium salts Lithium salts can coordinate with the betaine (B1666868) intermediate, promoting equilibration and leading to a higher proportion of the E-isomer.[5][17] Use salt-free conditions by preparing the ylide with sodium or potassium bases (e.g., NaHMDS, KHMDS) in an aprotic, non-polar solvent.[5][18]
High reaction temperature Higher temperatures can lead to the equilibration of intermediates, favoring the thermodynamically more stable E-isomer.[5] Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the Z-product.[5][18]
Polar or protic solvent Protic or highly polar solvents can stabilize the betaine intermediate, which can lead to a higher proportion of the E-isomer.[5] Employ aprotic, non-polar solvents such as THF or toluene.[5][18]
Issue 2: Poor Z-selectivity in Alkyne Semihydrogenation

Potential Causes and Solutions

CauseRecommended Solution
Over-reduction to alkane The catalyst may be too active, leading to complete reduction of the alkyne to an alkane. Use a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) to prevent over-reduction.[6][7]
Isomerization of Z-alkene to E-alkene Some catalysts can promote the isomerization of the initially formed Z-alkene to the more stable E-alkene.[19] Careful selection of the catalyst and reaction conditions is crucial. For example, nickel-catalyzed transfer hydrogenative alkyne semireduction can be tuned to selectively produce either the (E)- or (Z)-isomer by the choice of ligand.[19]
Incorrect catalyst or reaction conditions The choice of catalyst and reaction conditions is critical for achieving high Z-selectivity. For example, cobalt-based systems have been developed for highly Z-selective semihydrogenation.[20]
Issue 3: Inefficient Z-selective Olefin Metathesis

Potential Causes and Solutions

CauseRecommended Solution
Incorrect catalyst choice Not all metathesis catalysts are Z-selective. Use catalysts specifically designed for Z-selective metathesis, such as certain molybdenum or ruthenium-based catalysts.[14][15][16][21]
Product isomerization The initially formed Z-alkene can isomerize to the more stable E-isomer in the presence of the catalyst.[14] Applying a reduced pressure can help to remove the volatile ethylene (B1197577) byproduct, shifting the equilibrium and minimizing product isomerization.[14]
Substrate-catalyst mismatch The structure of the substrate, including the nature of the amino acid side chains in peptide metathesis, can significantly influence the catalyst's activity and selectivity.[22] Careful substrate selection and optimization of reaction conditions are necessary.

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction using a Salt-Free Ylide

This protocol is a general guideline for achieving high Z-selectivity in a Wittig reaction.

Materials:

  • Phosphonium (B103445) salt (1.0 eq.)

  • Anhydrous, non-polar, aprotic solvent (e.g., THF, toluene)

  • Strong, non-lithium base (e.g., NaHMDS, KHMDS) (1.0 eq.)

  • Aldehyde (1.0 eq.)

  • Inert atmosphere (e.g., Argon, Nitrogen)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to -78 °C.

  • Slowly add the base to the suspension to form the ylide. The solution will typically change color (e.g., to deep red or orange).

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add a solution of the aldehyde in the same anhydrous solvent to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-4 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the Z-alkene.

Protocol 2: Z-Selective Semihydrogenation of an Alkyne using Lindlar's Catalyst

This protocol provides a general procedure for the Z-selective reduction of an alkyne.

Materials:

  • Alkyne (1.0 eq.)

  • Lindlar's catalyst (5-10 mol%)

  • Solvent (e.g., methanol, ethyl acetate)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Quinoline (B57606) (optional, as an additional poison)

Procedure:

  • Dissolve the alkyne in the chosen solvent in a round-bottom flask.

  • Add Lindlar's catalyst to the solution. If desired, a small amount of quinoline can be added to further decrease catalyst activity.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus).

  • Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.

  • Upon complete consumption of the starting alkyne, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Z-alkene.

  • If necessary, purify the product by column chromatography.

Visualizations

Wittig_Reaction_Selectivity cluster_ylide Ylide Type cluster_conditions Reaction Conditions cluster_product Alkene Product Unstabilized_Ylide Unstabilized Ylide (R=alkyl) Kinetic_Control Kinetic Control (-78 °C, non-polar solvent, salt-free) Unstabilized_Ylide->Kinetic_Control Favors Stabilized_Ylide Stabilized Ylide (R=EWG) Thermodynamic_Control Thermodynamic Control (Higher temp, polar solvent, Li+ salts) Stabilized_Ylide->Thermodynamic_Control Favors Z_Alkene Z-Alkene (Major Product) Kinetic_Control->Z_Alkene Leads to E_Alkene E-Alkene (Major Product) Thermodynamic_Control->E_Alkene Leads to

Caption: Factors influencing Z/E selectivity in the Wittig reaction.

Alkyne_Semihydrogenation Alkyne Alkyne Z_Alkene Z_Alkene Alkyne->Z_Alkene Lindlar's Catalyst, H2 (syn-addition) E_Alkene E_Alkene Alkyne->E_Alkene Na, NH3 (l) (anti-addition) Alkane Alkane Z_Alkene->Alkane Over-reduction (e.g., Pd/C, H2) E_Alkene->Alkane Reduction (e.g., Pd/C, H2)

Caption: Pathways for alkyne reduction to Z- and E-alkenes.

Troubleshooting_Z_Selectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Z_Selectivity Low Z:E Ratio Observed Thermodynamic_Equilibration Thermodynamic Equilibration Low_Z_Selectivity->Thermodynamic_Equilibration Incorrect_Reagents Incorrect Reagents/Catalyst Low_Z_Selectivity->Incorrect_Reagents Suboptimal_Conditions Suboptimal Reaction Conditions Low_Z_Selectivity->Suboptimal_Conditions Lower_Temperature Lower Reaction Temperature Thermodynamic_Equilibration->Lower_Temperature Change_Solvent Use Non-polar, Aprotic Solvent Thermodynamic_Equilibration->Change_Solvent Select_Z_Selective_Catalyst Choose Z-Selective Catalyst/Ylide Incorrect_Reagents->Select_Z_Selective_Catalyst Suboptimal_Conditions->Lower_Temperature Suboptimal_Conditions->Change_Solvent Use_Salt_Free_Conditions Implement Salt-Free Conditions Suboptimal_Conditions->Use_Salt_Free_Conditions

Caption: A logical workflow for troubleshooting low Z-selectivity.

References

Optimizing reaction conditions for 7-Methyl-Z-tetradecen-1-ol acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in my Wittig reaction for the synthesis of the Z-alkene precursor. What are the potential causes and solutions?

A1: Low yields in the Wittig reaction for synthesizing long-chain alkenes like the precursor to 7-Methyl-Z-tetradecen-1-ol acetate can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Incomplete Ylide Formation: The phosphonium (B103445) salt may not be fully deprotonated.

    • Solution: Ensure you are using a sufficiently strong, salt-free base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK). Use of n-butyllithium (n-BuLi) is also common. It is critical that the base is fresh and the reaction is conducted under strictly anhydrous conditions.[1]

  • Ylide Instability: Non-stabilized ylides, which are necessary for Z-selectivity, can be unstable and prone to decomposition.[1]

    • Solution: Generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and add the aldehyde solution slowly.[1] Alternatively, adding the phosphonium salt in portions to a mixture of the aldehyde and base can be effective if the ylide is particularly unstable.

  • Moisture and Air Sensitivity: Ylides are highly reactive towards moisture and oxygen.

    • Solution: All glassware must be flame-dried or oven-dried immediately before use. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon), and all solvents and reagents must be anhydrous.[1]

  • Aldehyde Quality: The aldehyde starting material may be impure.

    • Solution: Long-chain aldehydes can oxidize to carboxylic acids. Ensure the aldehyde is pure before use, for instance by flash chromatography.

Q2: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the Z-selectivity?

A2: Achieving high Z-selectivity is a common challenge in Wittig reactions. The outcome is primarily influenced by the ylide's nature and the reaction conditions.

  • Ylide Type: For high Z-selectivity, a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt) is essential. Stabilized ylides predominantly yield the E-isomer.[2][3][4]

  • Solvent Choice: The solvent plays a crucial role in stereoselectivity.

  • Salt-Free Conditions: The presence of lithium salts can lead to equilibration of intermediates, favoring the more stable E-alkene.[5]

    • Recommendation: Employing bases like NaHMDS or KHMDS can help create salt-free conditions, thus enhancing Z-selectivity.

Q3: I am performing a Grignard reaction to couple an alkyl halide with a protected alcohol derivative, but the reaction is not proceeding as expected. What should I check?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Here are some key troubleshooting points:

  • Moisture: Grignard reagents are highly basic and will be quenched by even trace amounts of water.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere. All solvents must be anhydrous.

  • Incompatible Functional Groups: The presence of acidic protons (e.g., from alcohols, carboxylic acids) in the substrate will destroy the Grignard reagent.[6]

    • Solution: Ensure that all functional groups that can react with the Grignard reagent are appropriately protected. For alcohols, silyl (B83357) ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers are common protecting groups.[6]

  • Formation of the Grignard Reagent: The initiation of Grignard reagent formation can sometimes be sluggish.

    • Solution: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface. Gentle heating may also be required to initiate the reaction.

Q4: What is an efficient method for the final acetylation of 7-Methyl-Z-tetradecen-1-ol?

A4: A standard and effective method for the acetylation of the alcohol is the use of acetic anhydride (B1165640) with pyridine (B92270).[7][8]

  • General Procedure: The alcohol is dissolved in dry pyridine, and acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) is added at 0 °C. The reaction is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: The reaction is typically quenched with methanol (B129727), and the pyridine is removed by co-evaporation with toluene. The product is then extracted and washed with dilute acid (to remove residual pyridine), aqueous bicarbonate solution, and brine before being dried and purified.[7][8]

Q5: How can I effectively purify the final product, 7-Methyl-Z-tetradecen-1-ol acetate?

A5: Purification of the final product is crucial to remove byproducts and unreacted starting materials.

  • Chromatography: Silica (B1680970) gel column chromatography is a common method for purification. A nonpolar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective.

  • Removal of Triphenylphosphine Oxide (TPPO): In Wittig reactions, the byproduct TPPO can be challenging to remove completely by standard chromatography.

    • Solution: TPPO can often be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether at a low temperature. Filtration will then remove the solid TPPO.

  • Purity Analysis: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Comparative Summary of Synthetic Methods

MethodKey StepsOverall Yield (%)Z-Selectivity/Purity (%)Key AdvantagesLimitations
Z-Selective Wittig Coupling 1. Wittig reaction between methyl 8-formyl-octanoate and pentyltriphenylphosphonium bromide. 2. Reduction of the ester. 3. Acetylation.89High (not specified)Precise double bond positioning.Requires multi-step functional group interconversions.[9]
Butyllithium-Mediated Alkylation 1. Lithiation of 1-hexyne. 2. Alkylation with 8-bromooctan-1-ol. 3. Hydromagnesiation. 4. Acetylation.82.7894Short synthetic route.Requires cryogenic temperatures and air-sensitive reagents.[9]
Multi-Step Synthesis from Aleuritic Acid 1. Ozonolysis of methyl aleuritate. 2. Wittig homologation. 3. THP protection of alcohol. 4. Hydromagnesiation. 5. Deprotection and acetylation.Not specified98 (stereoisomeric purity)High stereoisomeric purity.Long, 10-step synthesis, limiting industrial scalability.[9]
Transmetalation Approach 1. Reaction of dihexin mercury with t-butyl ether-protected 8-bromo-octan-1-ol. 2. Acetylation. 3. Selective hydrogenation.Not specified94Avoids direct handling of alkynes.Involves toxic mercury-based intermediates.[9]

Detailed Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction

This protocol is based on the strategy described by Subbaraman et al. for a similar synthesis.[9]

Step 1: Ylide Formation and Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) (1.1 eq) in THF. A color change (often to orange or red) indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of methyl 8-formyl-octanoate (1.0 eq) in anhydrous THF via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the Z-alkene ester.

Step 2: Reduction of the Ester

  • In a flame-dried flask under an inert atmosphere, dissolve the Z-alkene ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield 7-Methyl-Z-tetradecen-1-ol.

Step 3: Acetylation

  • Dissolve the 7-Methyl-Z-tetradecen-1-ol (1.0 eq) in dry pyridine (5-10 mL/mmol) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with methanol and co-evaporate with toluene to remove pyridine.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield 7-Methyl-Z-tetradecen-1-ol acetate.

Diagrams

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_reduction Reduction cluster_acetylation Acetylation p_salt Pentyltriphenyl-phosphonium Bromide ylide Phosphonium Ylide p_salt->ylide in THF, 0°C base Strong Base (e.g., NaHMDS) base->ylide z_alkene_ester Z-Alkene Ester ylide->z_alkene_ester aldehyde Methyl 8-formyl-octanoate aldehyde->z_alkene_ester THF, RT z_alkenol 7-Methyl-Z-tetradecen-1-ol z_alkene_ester->z_alkenol lialh4 LiAlH4 lialh4->z_alkenol THF, 0°C to RT final_product 7-Methyl-Z-tetradecen-1-ol Acetate z_alkenol->final_product ac2o Acetic Anhydride ac2o->final_product 0°C to RT pyridine Pyridine pyridine->final_product

Caption: Workflow for the Z-Selective Wittig Synthesis.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_selectivity Poor Z-Selectivity Issues start Low Yield or Poor Selectivity in Wittig Reaction check_ylide Incomplete Ylide Formation? start->check_ylide check_ylide_type Using Stabilized Ylide? start->check_ylide_type check_stability Ylide Unstable? check_ylide->check_stability sol_base Use stronger/fresh base (e.g., NaHMDS) check_ylide->sol_base check_conditions Moisture/Air Present? check_stability->check_conditions sol_insitu Generate ylide in situ at low temperature check_stability->sol_insitu sol_anhydrous Use anhydrous solvents and inert atmosphere check_conditions->sol_anhydrous check_solvent Solvent Polar/Protic? check_ylide_type->check_solvent sol_ylide_type Use non-stabilized ylide check_ylide_type->sol_ylide_type check_salts Lithium Salts Present? check_solvent->check_salts sol_solvent Use non-polar aprotic solvent (e.g., THF, Toluene) check_solvent->sol_solvent sol_salts Use salt-free conditions (e.g., KHMDS) check_salts->sol_salts

References

Technical Support Center: Purification Strategies for Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding the purification of challenging isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a significant concern in pharmaceutical manufacturing?

A: Isomeric impurities are molecules that share the same molecular formula as the active pharmaceutical ingredient (API) but have a different arrangement of atoms in space.[1] They are a major concern because different isomers can have vastly different pharmacological, toxicological, and metabolic properties.[2] In many cases, one isomer provides the desired therapeutic effect, while another may be inactive or, worse, cause harmful side effects.[2] Therefore, regulatory agencies mandate strict control and quantification of all isomeric impurities to ensure drug safety and efficacy.[3][4]

Q2: What are the primary types of isomers that pose purification challenges?

A: The most common types of isomeric impurities encountered are:

  • Stereoisomers : Molecules with the same connectivity but different spatial orientations.

    • Enantiomers : Non-superimposable mirror images of each other. They have identical physical properties (boiling point, solubility) in an achiral environment, making them particularly difficult to separate.[5][6]

    • Diastereomers : Stereoisomers that are not mirror images. They have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography.[5][7]

  • Structural Isomers (Positional Isomers) : Molecules with the same formula but different connectivity. For example, ortho, meta, and para isomers have substituents at different positions on a benzene (B151609) ring.[8] These isomers have different physical properties, which can be exploited for separation.[8]

Q3: What are the principal strategies for removing isomeric impurities?

A: The main strategies involve exploiting the subtle differences in physicochemical properties between isomers. The most common and effective techniques include:

  • Chromatography : High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) are powerful tools.[9] For enantiomers, specialized Chiral Stationary Phases (CSPs) are required.[1][9]

  • Crystallization : This technique separates isomers based on differences in solubility.[10] It is highly effective for diastereomers and positional isomers.[1] For enantiomers, it's used in processes like diastereomeric salt formation or preferential crystallization.[11][12]

  • Formation of Diastereomeric Derivatives : A racemic mixture of enantiomers can be reacted with a pure chiral resolving agent to form a mixture of diastereomers.[7] Since diastereomers have different physical properties, they can be separated by crystallization or chromatography, after which the resolving agent is removed to yield the pure enantiomers.[5][11]

Comparison of Key Purification Strategies
TechniquePrimary ApplicationAdvantagesCommon Challenges
Chiral HPLC/UHPLC Separation of enantiomers.[1]Widely applicable, robust, highly efficient, scalable to preparative scale.[1][9]CSP selection can be trial-and-error, can consume significant amounts of organic solvents.[1]
Supercritical Fluid Chromatography (SFC) Chiral separations, preparative purification.[13][14]Fast separations, reduced organic solvent consumption, lower viscosity, higher productivity.[13][15][16]May require specialized equipment; modifier screening can be necessary for polar compounds.[13]
Crystallization (for Diastereomers/Positional Isomers) Separation of diastereomers and structural isomers.[1][8]Cost-effective, scalable, can yield very high purity product.Dependent on significant solubility differences, can be time-consuming to optimize solvent systems.[1]
Diastereomeric Salt Crystallization (for Enantiomers) Resolution of racemic mixtures (e.g., acids, bases).[7][11]Well-established, cost-effective for large scales.[11]Success is unpredictable, requires a suitable chiral resolving agent, at least 50% of material is discarded or must be recycled.[11]
Troubleshooting Guides

This section addresses specific issues encountered during purification experiments in a question-and-answer format.

Chromatography (HPLC & SFC)

Q5: My chiral HPLC method shows poor resolution between the API and its enantiomeric impurity. How can I improve the separation?

A: Poor resolution in chiral HPLC is a common challenge that can be addressed systematically. Key parameters to investigate include the mobile phase, column temperature, and flow rate.[1]

  • Optimize the Mobile Phase :

    • Solvent Composition : The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical. Systematically vary this ratio, as small changes can significantly impact selectivity.[1]

    • Modifiers/Additives : Adding a small amount (0.1%) of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can dramatically improve peak shape and resolution for ionizable compounds.[1]

  • Adjust Flow Rate and Temperature :

    • Flow Rate : Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, though it will increase run time.[1]

    • Temperature : Temperature affects both solvent viscosity and the kinetics of interaction between the analyte and the chiral stationary phase. Evaluate different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum for your separation.[1]

  • Screen Different Chiral Stationary Phases (CSPs) : If optimization is unsuccessful, the chosen CSP may not be suitable. CSPs based on polysaccharides (e.g., cellulose, amylose) are a good starting point, but others like Pirkle-type or cyclodextrin-based columns may offer different selectivity.[2]

Q6: I'm trying to separate ortho and para isomers by reverse-phase HPLC, but they are co-eluting. What should I do?

A: Co-elution of positional isomers like ortho and para variants requires methodical optimization of your HPLC conditions.

  • Adjust Mobile Phase Strength : In reverse-phase HPLC (e.g., with a C18 column), the mobile phase is polar. To increase retention and potentially improve separation, make the mobile phase more polar (e.g., increase the water content in a methanol/water system).[8]

  • Change the Organic Modifier : Different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity and may resolve the co-eluting peaks.

  • Optimize Temperature : Changing the column temperature can influence the interactions between the isomers and the stationary phase differently, leading to separation.

  • Consider a Different Stationary Phase : If a standard C18 column is not providing resolution, consider a column with a different selectivity. A phenyl column, for example, offers pi-pi interactions that can be effective for separating aromatic positional isomers.[17]

Q7: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC for isomer separation?

A: SFC is a powerful alternative to HPLC and offers several advantages, particularly for chiral separations.[13][15] Consider SFC when you need:

  • Faster Separations : The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure, significantly reducing run times.[16]

  • Greener Chemistry : SFC primarily uses compressed CO2 as the mobile phase, drastically reducing the consumption of organic solvents.[13][15]

  • Improved Preparative Throughput : Due to higher column loading capacity and faster run times, SFC can offer higher productivity in preparative applications for purifying isomers.[15] It is particularly well-suited for separating thermally labile compounds.[13]

start_node Poor HPLC Resolution of Isomers p1 Optimize Mobile Phase (Solvent Ratio, Modifiers) start_node->p1 process_node process_node decision_node decision_node result_node result_node alt_node alt_node d1 Resolution Improved? p1->d1 p2 Adjust Temperature & Flow Rate d1->p2 No r1 Separation Achieved d1->r1 Yes d2 Resolution Improved? p2->d2 p3 Screen Alternative Stationary Phases (e.g., Phenyl, different CSP) d2->p3 No d2->r1 Yes

Workflow for troubleshooting poor HPLC isomer separation.
Crystallization

Q8: I am struggling to remove a diastereomeric impurity by standard recrystallization. What alternative strategies can I use?

A: When standard recrystallization is ineffective, several approaches can be taken:

  • Modify the Recrystallization Protocol :

    • Solvent System : The choice of solvent is critical. Experiment with different single solvents or, more effectively, mixed solvent systems (binary or ternary).[1] The goal is to maximize the solubility difference between the desired isomer and the impurity.[18]

    • Seeding : If a small amount of the pure desired isomer is available, use it to seed the supersaturated solution.[10] This promotes the selective crystallization of that isomer.[1][19]

    • Cooling Profile : Slow, controlled cooling generally results in larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[10]

  • Switch to Chromatographic Purification : If crystallization fails, chromatography is a powerful alternative.

    • Flash Chromatography : Often effective for separating diastereomers, especially using normal-phase conditions.[1]

    • Preparative HPLC : The best choice for difficult separations or when very high purity is required.[1]

Q9: My crystallization process is not initiating, even after cooling. What can I do to induce nucleation?

A: Failure to nucleate is a common issue when a solution is in a metastable state. You can try the following:

  • Seeding : This is the most effective method. Add a few pure crystals of the target compound to the solution to act as templates for crystal growth.[10]

  • Scratching : Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.[10]

  • Further Cooling : Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to increase the level of supersaturation, which can promote spontaneous nucleation.

Q10: The purity of my isolated crystals is low, indicating co-crystallization of the undesired isomer. How can I improve this?

A: Poor purity suggests that the crystallization conditions do not sufficiently discriminate between the isomers.

  • Reduce the Rate of Crystallization : As mentioned, slower cooling allows for more selective crystal growth.[10] A gradual, programmed cooling profile is ideal.

  • Optimize the Solvent : The solvent may be too "good," meaning both isomers remain highly soluble and crystallize out together. Try a solvent system where the desired isomer has significantly lower solubility, especially at the final crystallization temperature. Using an anti-solvent (a solvent in which the compound is insoluble) can also help.[10]

  • Wash the Crystals : After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any mother liquor containing the dissolved impurity that is adhering to the crystal surfaces.[1]

  • Recrystallize : A second recrystallization of the enriched material will almost always improve purity.

Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Crystallization

Objective : To resolve a racemic mixture of a chiral acid (or base) by forming diastereomeric salts with a chiral base (or acid) and separating them via crystallization.[10][11]

Materials :

  • Racemic mixture (e.g., a chiral carboxylic acid).

  • Chiral resolving agent (e.g., an enantiomerically pure amine like (R)-1-phenylethylamine).[7]

  • Various solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

Methodology :

  • Resolving Agent and Solvent Selection :

    • Screen several chiral resolving agents and a variety of solvents to find a combination where the two resulting diastereomeric salts have a significant solubility difference.[10][11] This is often the most time-consuming step and relies on empirical testing.

  • Salt Formation :

    • Dissolve the racemic mixture (1 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve the chiral resolving agent (typically 0.5-1.0 equivalents) in the same hot solvent.

    • Slowly add the resolving agent solution to the racemate solution while maintaining the temperature.[10]

  • Crystallization :

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize yield. Avoid rapid cooling.[10]

    • The less soluble diastereomeric salt should precipitate out of the solution. If no crystals form, use the troubleshooting steps outlined in the FAQ section (e.g., seeding, scratching).[10]

  • Isolation and Purification :

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.[1][10]

    • Dry the crystals and determine their purity (e.g., by chiral HPLC or measuring optical rotation). If purity is insufficient, recrystallize the diastereomeric salt.[10]

  • Liberation of the Pure Enantiomer :

    • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water/dichloromethane).

    • Break the salt by adding an acid (if using a chiral base resolving agent) or a base (if using a chiral acid resolving agent) until the desired enantiomer is fully liberated.[7][11]

    • Extract the pure enantiomer into an organic layer, then wash, dry, and concentrate the solution to isolate the final product.

start_node Racemic Mixture (e.g., R/S Acid) i1 Add Chiral Resolving Agent (e.g., R-Base) start_node->i1 process_node process_node input_node input_node output_node output_node waste_node waste_node p1 Form Diastereomeric Salts (R,R and S,R) i1->p1 p2 Selective Crystallization (Cool Slowly) p1->p2 p3 Filter to Separate p2->p3 p4 Liberate Enantiomer (Add Acid) p3->p4 Less Soluble Crystals (R,R salt) w1 Mother Liquor (Enriched in S,R salt) p3->w1 Filtrate o1 Pure R-Acid p4->o1

Workflow for diastereomeric salt crystallization.
Protocol 2: Column Chromatography Optimization for Positional Isomers

Objective : To develop a column chromatography method to separate positional isomers (e.g., ortho/para) with poor resolution.[8][20]

Materials :

  • Isomeric mixture.

  • Stationary phase: Silica (B1680970) gel or Alumina.[8]

  • Solvents for mobile phase screening (e.g., hexane, ethyl acetate, dichloromethane).

Methodology :

  • TLC Analysis for Solvent System Selection :

    • Using TLC plates, spot the isomeric mixture and develop the plates in various solvent systems of differing polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

    • The goal is to find a solvent system that gives good separation between the isomer spots, with Rf values ideally between 0.2 and 0.5.

  • Column Packing :

    • Properly pack a glass column with the chosen stationary phase (e.g., silica gel). Wet packing (slurry packing) is often preferred to avoid cracks and channels.[20]

  • Sample Loading :

    • Dissolve the crude sample in a minimum amount of the mobile phase or a less polar solvent.

    • Carefully load the sample onto the top of the column. Avoid overloading, as this leads to broad, overlapping bands. A general rule is a sample-to-silica ratio of 1:50 to 1:100 by weight.[20]

  • Elution and Fraction Collection :

    • Begin eluting with the optimized mobile phase. If separation is still difficult, a shallow gradient (slowly increasing the polarity of the mobile phase) can be used.

    • Collect small fractions and analyze them by TLC to determine which fractions contain the pure isomers.

  • Troubleshooting During the Run :

    • Poor Resolution : If bands are eluting too quickly (high Rf), the eluent is too polar; reduce its polarity. If they are eluting too slowly (low Rf), increase the eluent's polarity.[8]

    • Tailing Peaks : This can be caused by column overloading or interaction with acidic silica. Consider deactivating the silica by adding a small amount of triethylamine (B128534) to the eluent.[20]

start_node Start: Isomer Mixture d1 Type of Isomer? start_node->d1 decision_node decision_node process_node process_node result_node result_node alt_node alt_node p1 Achiral Method: - Recrystallization - Standard HPLC/Flash d1->p1 Diastereomers or Positional Isomers p2 Chiral Method d1->p2 Enantiomers d2 Separation Achieved? p1->d2 p3 Chiral HPLC / SFC p2->p3 p4 Diastereomeric Salt Crystallization p2->p4 r1 Pure Isomers d2->r1 Yes alt Consider Derivatization to form Diastereomers d2->alt No p3->d2 p4->d2

Decision tree for selecting an isomer purification strategy.

References

Technical Support Center: Separation of 7-Methyl-Z-tetradecen-1-ol acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of cis/trans isomers of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of 7-Methyl-Z-tetradecen-1-ol acetate?

A1: The primary challenges stem from the subtle differences in the physicochemical properties of the cis and trans isomers. Their similar boiling points and polarities make separation by standard chromatographic techniques difficult. The key to successful separation lies in exploiting the difference in the spatial arrangement around the double bond.

Q2: Which chromatographic techniques are most effective for separating these isomers?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques. For GC, capillary columns with polar stationary phases are recommended to enhance selectivity towards geometric isomers.[1] For HPLC, silver ion (argentation) chromatography, either in normal-phase or reversed-phase mode, provides excellent separation by leveraging the differential interaction of the cis and trans double bonds with silver ions.[2][3]

Q3: How does the methyl group at the 7-position affect the separation?

A3: The methyl branch can slightly alter the molecule's overall shape and polarity, which may influence its interaction with the stationary phase. This can potentially be used to enhance separation, but it also adds complexity to predicting retention behavior compared to straight-chain analogues. Careful optimization of chromatographic conditions is necessary to account for the influence of the methyl group.

Q4: Can I use mass spectrometry (MS) to differentiate between the cis and trans isomers?

A4: While standard electron ionization mass spectrometry (EI-MS) will likely produce very similar fragmentation patterns for both isomers, making direct differentiation challenging, it is crucial for confirming the molecular weight and elemental composition.[4] When coupled with a chromatographic technique that can separate the isomers (GC-MS or LC-MS), MS is essential for identifying and quantifying each isomer based on its retention time.

Q5: Are there any specific considerations for sample preparation?

A5: Yes, it is crucial to avoid conditions that could cause isomerization of the double bond. This includes exposure to high temperatures for extended periods, strong acids or bases, and UV light. Samples should be stored in amber vials at low temperatures. When performing chemical derivatization, use mild reagents and conditions.[5]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of 7-Methyl-Z-tetradecen-1-ol acetate isomers.

Gas Chromatography (GC) Troubleshooting
Symptom Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate Stationary Phase: The column is not selective enough for the isomers. 2. Suboptimal Temperature Program: The temperature ramp is too fast, or the isothermal temperature is too high. 3. Carrier Gas Velocity Not Optimal: The column is not operating at its maximum efficiency.1. Switch to a more polar stationary phase. A polyethylene (B3416737) glycol (e.g., DB-WAX) or a high-cyanopropyl phase (e.g., DB-23) is recommended for separating geometric isomers.[1] 2. Optimize the temperature program. Use a slower temperature ramp (e.g., 1-5°C/min) through the elution range of the isomers.[3] Alternatively, try an isothermal run at a lower temperature. 3. Optimize the carrier gas linear velocity. Perform a van Deemter plot analysis to find the optimal flow rate for your carrier gas (typically helium or hydrogen).
Peak Tailing 1. Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups can interact with the acetate group, causing tailing. 2. System Contamination: Residues from previous injections can cause peak distortion.1. Use a deactivated inlet liner. Trim the first few centimeters of the column to remove active sites.[6] 2. Clean the injector and replace the septum and liner. Bake out the column according to the manufacturer's instructions.[6]
Low Sensitivity / Small Peaks 1. Leaks in the System: A leak in the injector or column fittings can reduce the amount of sample reaching the detector. 2. Degradation of the Analyte: The compound may be degrading in the hot injector.1. Perform a leak check of the entire GC system.[6] 2. Lower the injector temperature in 10-20°C increments to find the lowest temperature that allows for efficient volatilization without degradation.[5] Consider using a cool on-column (COC) injection if available.[5]
Ghost Peaks 1. Contamination from Previous Runs: Carryover from a previous, more concentrated sample. 2. Septum Bleed: Degradation of the injector septum at high temperatures.1. Run a solvent blank after each sample sequence to clean the system. Clean the injector and syringe.[6] 2. Use a high-quality, low-bleed septum. Lower the injector temperature if possible.
Retention Time Shifts 1. Fluctuations in Oven Temperature or Carrier Gas Flow. 2. Column Aging or Contamination. 1. Ensure the GC is properly calibrated and maintained. Check for leaks.[6] 2. Condition the column. If the problem persists, the column may need to be replaced.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Symptom Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inadequate Selectivity of the Stationary Phase: The column is not effectively differentiating the isomers. 2. Mobile Phase Composition Not Optimal. 1. Utilize a silver ion (Ag+) column. These columns provide excellent selectivity for cis/trans isomers.[2] 2. Optimize the mobile phase. For silver ion HPLC, adjust the ratio of non-polar (e.g., hexane) and slightly more polar (e.g., acetonitrile (B52724), isopropanol) solvents.[2]
Broad Peaks 1. Column Overload. 2. Extra-column Volume: Long tubing between the injector, column, and detector can cause peak broadening.1. Reduce the injection volume or sample concentration. 2. Use shorter, narrower internal diameter tubing.
Irreproducible Retention Times 1. Inconsistent Mobile Phase Preparation. 2. Fluctuations in Column Temperature. 1. Prepare fresh mobile phase daily and degas thoroughly. 2. Use a column oven to maintain a constant temperature.
Loss of Resolution Over Time 1. Column Contamination. 2. Degradation of the Silver Ion Column: Silver ions can be stripped from the column by certain mobile phases.1. Flush the column with a strong solvent. 2. Avoid using mobile phases that can complex with silver ions. If necessary, the column can sometimes be regenerated according to the manufacturer's instructions.

Data Presentation

Table 1: Comparison of GC Columns for Unsaturated Fatty Acid Methyl Ester (FAME) Isomer Separation

While specific data for 7-Methyl-Z-tetradecen-1-ol acetate is limited, the following table provides a comparison of different GC columns for the separation of similar C18:2 FAME geometric isomers, which can guide column selection.

Column Stationary Phase Polarity Separation of C18:2 Geometric Isomers (cis,cis; cis,trans; trans,cis; trans,trans) Reference
HP-5MS (5% Phenyl Methylpolysiloxane)Non-polarPartial separation (3 out of 4 isomers)[7]
DB-225MS (50% Cyanopropylphenyl Methylpolysiloxane)Medium/High PolarityPartial separation (3 out of 4 isomers)[7]
SLB-IL111 (Ionic Liquid)High PolarityBaseline separation of all 4 isomers[7]
Table 2: Typical GC-MS Operating Parameters for Pheromone Analysis

These are starting parameters that should be optimized for your specific instrument and application.

Parameter Value Reference
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Injector Splitless mode, 250°C[4]
Oven Temperature Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min[4]
MS Detector Electron Ionization (EI) at 70 eV[4]
Scan Range m/z 40-400[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of 7-Methyl-Z-tetradecen-1-ol acetate Isomers

This protocol provides a general method for the analysis of the isomeric ratio of 7-Methyl-Z-tetradecen-1-ol acetate.

1. Sample Preparation:

  • Dissolve the sample in a high-purity non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

  • Vortex the sample to ensure it is fully dissolved.

  • Transfer the solution to a GC vial.

2. GC-MS Conditions:

  • Column: A highly polar capillary column (e.g., SLB-IL111, 30 m x 0.25 mm ID, 0.20 µm film thickness) is recommended for optimal separation of geometric isomers.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 3°C/min to 220°C.

    • Hold at 220°C for 10 minutes.

  • Injector:

    • Mode: Splitless

    • Temperature: 230°C

    • Injection Volume: 1 µL

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Transfer Line Temperature: 250°C.

3. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times (the trans isomer is expected to elute slightly earlier on a polar column).

  • Integrate the peak areas for each isomer.

  • Calculate the isomeric ratio by dividing the peak area of one isomer by the total peak area of both isomers and multiplying by 100.

Protocol 2: Preparative Separation of cis/trans Isomers by Silver Ion HPLC

This protocol is designed for the preparative separation of the isomers.

1. Column Preparation:

  • Use a commercially available silver ion HPLC column or prepare one by impregnating silica (B1680970) gel with a 10-20% solution of silver nitrate (B79036) in a polar solvent, followed by evaporation of the solvent.

2. Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., acetonitrile or toluene) is typically used. The exact ratio will need to be optimized. A starting point could be 99:1 hexane:acetonitrile.

3. HPLC Conditions:

  • Column: Silver ion impregnated silica column (e.g., 250 x 10 mm, 10 µm particle size).

  • Mobile Phase: Gradient elution may be necessary. For example, starting with 100% hexane and gradually increasing the percentage of acetonitrile.

  • Flow Rate: 2-5 mL/min for a semi-preparative column.

  • Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 205 nm) if the compound has some absorbance.

  • Injection Volume: This will depend on the column size and sample concentration.

4. Fraction Collection:

  • Collect fractions as the peaks elute from the column.

  • Analyze the collected fractions by GC-MS to confirm the purity of each isomer.

Mandatory Visualization

GC_Troubleshooting_Workflow start Poor Isomer Separation in GC check_column Is the column appropriate? (e.g., polar stationary phase) start->check_column change_column Switch to a more polar column (e.g., DB-WAX, high-cyanopropyl) check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp adjust_temp Decrease ramp rate (e.g., 1-5°C/min) or lower isothermal temperature optimize_temp->adjust_temp No check_flow Is carrier gas flow optimal? optimize_temp->check_flow Yes adjust_temp->check_flow adjust_flow Optimize linear velocity check_flow->adjust_flow No success Improved Resolution check_flow->success Yes adjust_flow->success

Caption: Troubleshooting workflow for poor GC separation of isomers.

HPLC_Separation_Workflow start Sample containing cis/trans isomers prepare_sample Dissolve sample in mobile phase start->prepare_sample hplc_system Inject onto Silver Ion HPLC Column prepare_sample->hplc_system separation Isocratic or Gradient Elution (e.g., Hexane/Acetonitrile) hplc_system->separation detection RI or UV Detection separation->detection fraction_collection Collect Fractions for Each Isomer detection->fraction_collection analysis Analyze fractions by GC-MS to confirm purity fraction_collection->analysis end Pure cis and trans isomers analysis->end

Caption: General workflow for preparative HPLC separation of isomers.

References

Improving the yield of 7-Methyl-Z-tetradecen-1-ol acetate extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers and drug development professionals optimize their yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyl-Z-tetradecen-1-ol acetate?

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative with the molecular formula C₁₇H₃₂O₂.[1] It features a methyl group at position 7 and a Z-configuration double bond between carbons 8 and 9.[1] While it has been identified in various plant extracts and studied for biological activities like anticancer and anti-inflammatory effects, in the context of chemical synthesis it is often analogous in structure to insect pheromones, which are used for pest control.[1][2] The purity and isomeric ratio of synthetic pheromones are critical for their effectiveness.[3][4]

Q2: Why is the Z-configuration of the double bond important?

For pheromones, biological activity is highly specific to the stereochemistry of the molecule. The Z-isomer is often the active component, while the E-isomer can be inactive or even inhibitory. Therefore, maintaining high stereoisomeric purity (a high Z:E ratio) during synthesis and purification is crucial for the final product's efficacy.[3] Catalyst selection in hydrogenation or coupling steps is critical to preserving the Z-configuration.[1]

Q3: What are the common analytical methods to check purity and isomeric ratio?

Gas chromatography-mass spectrometry (GC-MS) is the primary method used for both purity analysis and compound identification.[1] A polar capillary column is typically used for separation.[1] The mass spectrum of 7-Methyl-Z-tetradecen-1-ol acetate shows characteristic fragments at m/z 43 (base peak), 81, and 110.[1] For determining the isomeric ratio (Z vs. E), specialized GC columns, such as those with liquid crystal stationary phases, can provide excellent separation of geometric isomers.[5]

Q4: What are the primary methods for purifying the crude product?

Extraction and purification are critical steps for achieving high-purity insect pheromones.[3][4]

  • Solvent Extraction: Used for initial separation of the product from the reaction mixture to remove a large portion of impurities.[3]

  • Column Chromatography: This is a key technique for separating the target compound from side products and unreacted starting materials. The choice of adsorbent (e.g., silica (B1680970) gel) and eluent (solvent system) directly impacts separation efficiency.[3]

  • Distillation: Can be used if the product and impurities have sufficiently different boiling points.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and extraction process.

Issue 1: Low or No Yield in Grignard Reaction Step

A common synthetic route may involve a Grignard reaction. Failure at this stage is a frequent problem.

Q: My Grignard reaction won't start or gives a very low yield. What should I do?

A: This is a common issue, often related to the reaction conditions and reagents.[6]

  • Inactive Magnesium Surface: The magnesium turnings can have a passivating magnesium oxide (MgO) layer on the surface that prevents the reaction.[6]

    • Solution: Activate the magnesium. This can be done by mechanically crushing the turnings, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[6][7]

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in glassware or solvents will quench the reagent as it forms.[6]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Use anhydrous solvents, typically anhydrous diethyl ether or THF, which helps stabilize the Grignard reagent.[8]

  • Wurtz Coupling Side Reaction: A major side reaction is the coupling of the newly formed Grignard reagent with the starting alkyl halide.[6]

    • Solution: Minimize this by slowly adding the alkyl halide to the magnesium suspension. This keeps the concentration of the alkyl halide low, disfavoring the side reaction. Performing the reaction at a lower temperature can also help.[7]

Issue 2: Poor Yield During Acetylation

Q: The conversion of the alcohol (7-Methyl-Z-tetradecen-1-ol) to the acetate is incomplete. How can I improve this?

A: Incomplete acetylation can be due to reagent quality, reaction conditions, or workup issues.

  • Reagent Quality: Acetic anhydride (B1165640) can hydrolyze over time if exposed to atmospheric moisture. Pyridine, often used as a catalyst and solvent, must be dry.

    • Solution: Use fresh or properly stored acetic anhydride and anhydrous pyridine.

  • Insufficient Reaction Time/Temperature: The reaction may be too slow at room temperature.

    • Solution: Allow the reaction to proceed for a longer duration (e.g., overnight) or gently heat the mixture (e.g., to 40-50 °C) to drive it to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup Issues: The product must be properly extracted after the reaction is quenched.

    • Solution: After quenching with water or a mild acid, ensure thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.

Issue 3: Impure Product After Column Chromatography

Q: My final product is still impure after column chromatography. What went wrong?

A: Poor separation can result from several factors.

  • Incorrect Solvent System (Eluent): If the eluent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the product may not move off the column.

    • Solution: Optimize the eluent system using TLC first. A good starting point for non-polar compounds like this acetate is a mixture of hexane (B92381) and ethyl acetate. Aim for a retention factor (Rf) of ~0.3 for the product on the TLC plate.

  • Column Overloading: Adding too much crude material to the column will result in broad bands that overlap, leading to poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude material.

  • Poor Column Packing: Cracks or channels in the silica gel will lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry without any air bubbles. Add a layer of sand on top to prevent the bed from being disturbed when adding the eluent.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pheromone Acetates

The following table summarizes yields from different synthetic strategies for 7-Methyl-Z-tetradecen-1-ol acetate and similar structures, highlighting the trade-offs between methods.

Synthetic MethodKey StepsOverall Yield (%)Purity (%)Key AdvantageLimitationReference
Butyllithium AlkylationAlkylation, Hydrogenation, Acetylation82.78%>95%High YieldRequires cryogenic temperatures[1]
Z-Selective Wittig CouplingWittig Reaction, Reduction, Acetylation~89%HighPrecise double-bond positioningMulti-step functional group changes[1]
Nickel-Catalyzed HydrogenationAcetylation, Selective HydrogenationNot specified94%Preserves Z-configurationRequires specific NiP-2 catalyst[1]
Iron-Catalyzed Cross-CouplingCross-Coupling, Acetylation (One-Pot)85%HighHigh yield, scalable processRequires specific Grignard reagent[9]
Z-Selective Cross MetathesisMetathesis, Acetylation60-73%86-88% (Z)Fewer steps, uses renewable reagentsRequires specialized ruthenium catalyst[10]

Experimental Protocols

Protocol 1: Synthesis via Z-Selective Wittig Reaction and Acetylation

This protocol is a representative method adapted from literature procedures for similar compounds.[1]

Step A: Z-Selective Wittig Reaction

  • Prepare the phosphonium (B103445) ylide by reacting pentyltriphenylphosphonium bromide with a strong base like dimsyl anion in DMSO.

  • In a separate flask, place the aldehyde precursor, methyl 8-formyl-octanoate, dissolved in anhydrous THF.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the prepared ylide solution to the aldehyde solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude Z-alkene intermediate.

Step B: Reduction of the Ester to an Alcohol

  • Dissolve the crude Z-alkene intermediate from Step A in anhydrous THF.

  • Slowly add this solution to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water until a granular precipitate forms.[11]

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrate over Na₂SO₄ and concentrate to yield the crude 7-Methyl-Z-tetradecen-1-ol.

Step C: Acetylation of the Alcohol

  • Dissolve the crude alcohol from Step B in pyridine.

  • Add acetic anhydride to the solution and stir at room temperature overnight.[11]

  • Quench the reaction by slowly adding water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Step D: Purification by Column Chromatography

  • Prepare a silica gel column using a hexane/ethyl acetate mixture as the eluent.

  • Load the crude product onto the column.

  • Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 7-Methyl-Z-tetradecen-1-ol acetate.

  • Confirm identity and purity using GC-MS analysis.

Visualizations

G start Starting Materials (Aldehyde & Phosphonium Salt) step1 Step A: Z-Selective Wittig Reaction start->step1 intermediate1 Crude Intermediate (Z-alkene ester) step1->intermediate1 Forms Z-double bond step2 Step B: Reduction with LiAlH4 intermediate1->step2 intermediate2 Crude Alcohol (7-Methyl-Z-tetradecen-1-ol) step2->intermediate2 Reduces ester step3 Step C: Acetylation intermediate2->step3 intermediate3 Crude Acetate Product step3->intermediate3 Adds acetate group step4 Step D: Purification (Column Chromatography) intermediate3->step4 end Final Product (>95% Purity) step4->end Removes impurities

Caption: General experimental workflow for the synthesis of 7-Methyl-Z-tetradecen-1-ol acetate.

Caption: Troubleshooting logic tree for diagnosing low product yield.

References

Stability and degradation of 7-Methyl-Z-tetradecen-1-ol acetate under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyl-Z-tetradecen-1-ol acetate?

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative with the molecular formula C₁₇H₃₂O₂.[1] It is a chemical compound that has garnered interest for its potential biological activities.

Q2: What are the primary factors that cause the degradation of 7-Methyl-Z-tetradecen-1-ol acetate during storage?

The primary factors contributing to the degradation of 7-Methyl-Z-tetradecen-1-ol acetate are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.

  • Light (UV Radiation): Exposure to UV light can induce photodegradation, particularly affecting the double bond in the molecule.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the alkene functional group.

  • Moisture: The ester linkage in the molecule is susceptible to hydrolysis in the presence of water.

Q3: What are the recommended storage conditions for 7-Methyl-Z-tetradecen-1-ol acetate to ensure its stability?

To ensure long-term stability, 7-Methyl-Z-tetradecen-1-ol acetate should be stored in a cool, dark, and dry place. For optimal preservation, it is recommended to store the compound at low temperatures, preferably in a freezer, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The use of amber vials or containers that protect from light is also crucial.

Q4: What are the potential degradation pathways for 7-Methyl-Z-tetradecen-1-ol acetate?

The main degradation pathways for 7-Methyl-Z-tetradecen-1-ol acetate are believed to be:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of hydroperoxides that can further decompose into aldehydes, ketones, and smaller carboxylic acids.[2] Ozonolysis is a specific oxidative cleavage of the double bond that can yield aldehydes and carboxylic acids.

  • Photodegradation: UV light can provide the energy to initiate reactions at the double bond, potentially leading to isomerization (Z to E) or cleavage of the molecule.

  • Hydrolysis: The ester group can be hydrolyzed to form 7-Methyl-Z-tetradecen-1-ol and acetic acid. This reaction can be catalyzed by acids or bases.[2]

  • Thermal Degradation: At high temperatures, the molecule can undergo decomposition, which may involve cleavage of the ester bond or reactions at the double bond.[2]

Q5: How can I monitor the degradation of 7-Methyl-Z-tetradecen-1-ol acetate in my samples?

Degradation can be monitored using chromatographic techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed. These methods allow for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of biological activity in stored samples. Degradation of the compound due to improper storage conditions (exposure to light, heat, oxygen, or moisture).1. Review storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, at a low temperature, and preferably under an inert atmosphere. 2. Analyze the sample using GC-MS or HPLC to determine the purity and identify any degradation products. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions.
Appearance of unexpected peaks in chromatograms (GC or HPLC). Formation of degradation products or isomerization of the double bond.1. Compare the chromatogram of the stored sample with that of a freshly prepared standard. 2. Use GC-MS to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures. 3. Consider the possibility of isomerization from the Z to the E form and use appropriate analytical standards for confirmation.
Inconsistent experimental results between different batches of the compound. Variation in the initial purity of the batches or different rates of degradation due to slight differences in storage history.1. Always check the certificate of analysis for each new batch to confirm its purity. 2. Perform a baseline analytical measurement (GC or HPLC) on each new batch before starting experiments. 3. Store all batches under identical, optimal conditions to minimize variability.

Quantitative Data on Stability

Table 1: Illustrative Stability of a Pheromone Acetate under Accelerated Conditions

Storage ConditionTime (Months)Purity (%)Major Degradation Product (%)
40°C / 75% RH099.5< 0.1
198.20.8
395.82.5
691.35.1
25°C / 60% RH099.5< 0.1
699.10.3
1298.50.8

Note: This data is for illustrative purposes and may not be representative of 7-Methyl-Z-tetradecen-1-ol acetate.

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To evaluate the stability of 7-Methyl-Z-tetradecen-1-ol acetate under accelerated storage conditions to predict its shelf life.

Materials:

  • 7-Methyl-Z-tetradecen-1-ol acetate sample

  • Temperature and humidity-controlled stability chambers

  • Amber glass vials with PTFE-lined caps

  • GC-MS or HPLC system

Procedure:

  • Place a known quantity of 7-Methyl-Z-tetradecen-1-ol acetate into several amber glass vials.

  • Tightly cap the vials.

  • Place the vials in stability chambers set to accelerated conditions (e.g., 40°C / 75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

  • Allow the vial to equilibrate to room temperature.

  • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) for GC-MS, acetonitrile (B52724) for HPLC).

  • Analyze the sample using a validated chromatographic method to determine the purity of 7-Methyl-Z-tetradecen-1-ol acetate and quantify any degradation products.

  • A control sample should be stored at the recommended long-term storage condition (e.g., -20°C) and analyzed at the same time points.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify 7-Methyl-Z-tetradecen-1-ol acetate and its degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Scan Range: m/z 40-550

Procedure:

  • Prepare a stock solution of 7-Methyl-Z-tetradecen-1-ol acetate in hexane.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in hexane.

  • Inject 1 µL of the sample or standard into the GC-MS.

  • Acquire the data.

  • Identify 7-Methyl-Z-tetradecen-1-ol acetate based on its retention time and mass spectrum (characteristic fragments at m/z 43, 81, and 110 have been reported for a similar compound after hydrogenation).[1]

  • Identify potential degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).

  • Quantify the parent compound and its degradation products using the calibration curve.

Visualizations

DegradationPathways 7-Methyl-Z-tetradecen-1-ol acetate 7-Methyl-Z-tetradecen-1-ol acetate Oxidation (O2, O3) Oxidation (O2, O3) 7-Methyl-Z-tetradecen-1-ol acetate->Oxidation (O2, O3) Photodegradation (UV light) Photodegradation (UV light) 7-Methyl-Z-tetradecen-1-ol acetate->Photodegradation (UV light) Hydrolysis (H2O) Hydrolysis (H2O) 7-Methyl-Z-tetradecen-1-ol acetate->Hydrolysis (H2O) Thermal Degradation (Heat) Thermal Degradation (Heat) 7-Methyl-Z-tetradecen-1-ol acetate->Thermal Degradation (Heat) Aldehydes & Carboxylic Acids Aldehydes & Carboxylic Acids Oxidation (O2, O3)->Aldehydes & Carboxylic Acids Isomers (E-form) Isomers (E-form) Photodegradation (UV light)->Isomers (E-form) Cleavage Products Cleavage Products Photodegradation (UV light)->Cleavage Products 7-Methyl-Z-tetradecen-1-ol + Acetic Acid 7-Methyl-Z-tetradecen-1-ol + Acetic Acid Hydrolysis (H2O)->7-Methyl-Z-tetradecen-1-ol + Acetic Acid Various Decomposition Products Various Decomposition Products Thermal Degradation (Heat)->Various Decomposition Products

Caption: Potential degradation pathways for 7-Methyl-Z-tetradecen-1-ol acetate.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analysis Sample Preparation Sample Preparation Accelerated Storage (e.g., 40°C/75% RH) Accelerated Storage (e.g., 40°C/75% RH) Sample Preparation->Accelerated Storage (e.g., 40°C/75% RH) Long-term Storage (e.g., -20°C) Long-term Storage (e.g., -20°C) Sample Preparation->Long-term Storage (e.g., -20°C) Time Point Sampling Time Point Sampling Accelerated Storage (e.g., 40°C/75% RH)->Time Point Sampling Long-term Storage (e.g., -20°C)->Time Point Sampling Sample Extraction Sample Extraction Time Point Sampling->Sample Extraction GC-MS or HPLC Analysis GC-MS or HPLC Analysis Sample Extraction->GC-MS or HPLC Analysis Data Analysis Data Analysis GC-MS or HPLC Analysis->Data Analysis Stability Assessment Stability Assessment Data Analysis->Stability Assessment

Caption: Workflow for a typical stability study of 7-Methyl-Z-tetradecen-1-ol acetate.

References

Overcoming low solubility of 7-Methyl-Z-tetradecen-1-ol acetate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methyl-Z-tetradecen-1-ol acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 7-Methyl-Z-tetradecen-1-ol acetate so difficult to dissolve in aqueous media?

A1: The poor aqueous solubility of 7-Methyl-Z-tetradecen-1-ol acetate is due to its chemical structure. It is a fatty acyl derivative with a long, 17-carbon hydrocarbon chain, making it highly lipophilic (fat-loving) and hydrophobic (water-repelling).[1][2] The molecule's high lipophilicity is quantified by its XlogP value of 6.2, indicating a strong preference for non-polar environments over water.[1][2]

Q2: What are the primary methods for solubilizing 7-Methyl-Z-tetradecen-1-ol acetate for experimental use?

A2: The three most common and effective strategies to overcome the low aqueous solubility of hydrophobic compounds like 7-Methyl-Z-tetradecen-1-ol acetate are:

  • Co-solvents: Using a water-miscible organic solvent to reduce the overall polarity of the aqueous solution.[3][]

  • Surfactants: Employing detergents that form micelles to encapsulate the hydrophobic molecule, allowing it to be dispersed in water.[5][6][7]

  • Cyclodextrins: Creating inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior allows for dissolution in water.[8][9][10]

Q3: How do I choose the best solubilization method for my experiment?

A3: The choice of method depends on the specific requirements of your experimental system, particularly its sensitivity to additives.

  • For robust chemical assays or in vitro screens where solvent tolerance is high, co-solvents are often the simplest and most direct method.

  • For cell-based assays or biological systems sensitive to organic solvents, non-ionic surfactants or cyclodextrins are preferred due to their generally lower toxicity.

  • For in vivo studies or formulations requiring high stability and biocompatibility, cyclodextrin (B1172386) inclusion complexes are often the most suitable choice.[9][11]

Q4: What safety precautions should I consider when using these methods?

A4: Always consult the Safety Data Sheet (SDS) for 7-Methyl-Z-tetradecen-1-ol acetate and any chosen solvents or surfactants. When working with organic co-solvents like DMSO or ethanol (B145695), use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area or a fume hood.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My compound forms an oily layer or a cloudy suspension in my aqueous buffer.

Cause: This indicates that 7-Methyl-Z-tetradecen-1-ol acetate has exceeded its solubility limit in your aqueous medium and has precipitated.

Solution A: Utilize a Co-solvent

This method involves creating a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous medium. The final concentration of the co-solvent should be kept to a minimum to avoid impacting your experiment.

Co-solventRecommended Stock ConcentrationMaximum Final Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)10-50 mM≤ 1% (v/v)Common solvent for cell culture, but can have biological effects.[12]
Ethanol10-50 mM≤ 1% (v/v)Can be toxic to some cells at higher concentrations.[3][12]
Polyethylene Glycol 400 (PEG 400)10-50 mM≤ 5% (v/v)Generally well-tolerated in many biological systems.[]
  • Stock Solution Preparation: Weigh the required amount of 7-Methyl-Z-tetradecen-1-ol acetate and dissolve it in your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 20 mM). Use gentle vortexing or sonication if needed.

  • Serial Dilution (Optional): If necessary, perform serial dilutions of the stock solution using the same co-solvent to create intermediate concentrations.

  • Final Dilution: Add a small volume of the stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid dispersion. The final co-solvent concentration should not exceed the recommended limit for your experimental system (see Table 1).

A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to create concentrated stock A->B Step 1 C Add small volume of stock to aqueous buffer (while vortexing) B->C Step 2 D Homogeneous Solution (Final co-solvent conc. ≤1%) C->D Result

Caption: Workflow for solubilizing the compound using a co-solvent.

Issue 2: The required co-solvent concentration is toxic to my cells or interferes with my assay.

Cause: Many biological systems are sensitive to organic solvents. At concentrations needed to maintain solubility, the co-solvent itself may be causing unintended effects.

Solution B: Use a Surfactant to Create a Micellar Formulation

Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic tails form the core, which can encapsulate 7-Methyl-Z-tetradecen-1-ol acetate, while the hydrophilic heads face outward, allowing the entire complex to be dispersed in water. Non-ionic surfactants are generally preferred for biological applications due to their lower potential for protein denaturation.[5]

SurfactantTypical CMC (in water)Recommended Final ConcentrationNotes
Tween® 80~0.012% (w/v)0.05 - 0.5% (w/v)Widely used in pharmaceutical formulations.[5]
Triton™ X-100~0.015% (w/v)0.05 - 0.5% (w/v)Common laboratory detergent; ensure it doesn't interfere with your assay.
  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., Tween 80) in your aqueous buffer at a concentration well above its CMC (e.g., 1% w/v).

  • Add Compound: Add 7-Methyl-Z-tetradecen-1-ol acetate directly to the surfactant-containing buffer. Alternatively, for easier handling, dissolve the compound in a minimal amount of a volatile solvent like ethanol, add it to the surfactant solution, and then remove the ethanol via evaporation under a stream of nitrogen.

  • Facilitate Micelle Formation: Gently agitate the mixture overnight at a controlled temperature (e.g., room temperature or 37°C) to allow for the formation of stable drug-loaded micelles.

  • Filter: Pass the solution through a 0.22 µm filter to remove any non-encapsulated compound aggregates.

cluster_0 Below CMC cluster_1 Above CMC A C Micelle with Encapsulated Compound A->C Self-Assembly B Hydrophobic Compound (Insoluble) B->C Encapsulation s1 s2 s3 s4 center m1 center->m1 m2 center->m2 m3 center->m3 m4 center->m4 m5 center->m5 m6 center->m6 m7 center->m7 m8 center->m8

Caption: Surfactants form micelles to encapsulate hydrophobic compounds.

Issue 3: I require a highly stable and biocompatible formulation for long-term or in vivo studies.

Cause: Co-solvents can cause precipitation upon dilution in vivo, and surfactants may have undesirable biological interactions. A more robust and inert delivery system is needed.

Solution C: Form a Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate "guest" molecules like 7-Methyl-Z-tetradecen-1-ol acetate, forming a stable, water-soluble inclusion complex.[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.

FeatureCo-solventsSurfactantsCyclodextrins
Mechanism Reduces solvent polarityMicellar encapsulationInclusion complex formation
Biocompatibility Low to ModerateModerateHigh
Stability Low (risk of precipitation)ModerateHigh
Ease of Preparation Very EasyModerateModerate to Complex
Best For Initial screening, chemical assaysCell-based assaysIn vivo, long-term stability
  • Molar Ratio Determination: Determine the desired molar ratio of HP-β-CD to the compound. A 1:1 ratio is a common starting point.

  • Dissolve Cyclodextrin: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve Compound: In a separate container, dissolve 7-Methyl-Z-tetradecen-1-ol acetate in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Combine Solutions: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring vigorously.

  • Equilibrate: Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Freeze-Dry: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Reconstitution: The resulting powder can be readily dissolved in aqueous buffers for your experiments.

cluster_0 Components A Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) C Water-Soluble Inclusion Complex A->C + Aqueous Solution + Stirring/Lyophilization B Hydrophobic Compound B->C + Aqueous Solution + Stirring/Lyophilization

Caption: A cyclodextrin encapsulates the hydrophobic compound.

References

Troubleshooting inconsistent results in bioassays with 7-Methyl-Z-tetradecen-1-ol acetate

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on 7-Methyl-Z-tetradecen-1-ol acetate (B1210297): While this guide provides comprehensive troubleshooting strategies for insect pheromone bioassays, extensive research did not yield a specific insect species for which 7-Methyl-Z-tetradecen-1-ol acetate is a primary pheromone. The following information is based on common practices and challenges encountered with closely related moth pheromones and can be adapted for your specific research needs. The principles of troubleshooting outlined here are broadly applicable to bioassays involving lipophilic semiochemicals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during bioassays with insect pheromones.

1. Why am I seeing no response or a very weak response from my test insects?

A lack of response can stem from several factors, from the pheromone itself to the condition of the insects and the experimental setup.

  • Pheromone Quality and Integrity:

    • Purity: Synthetic pheromones can contain impurities from the synthesis process that may inhibit the behavioral response of insects.

    • Isomeric Ratio: For pheromones with geometric isomers (Z/E), the correct ratio is often crucial for bioactivity. An incorrect ratio can lead to a significantly reduced or even repellent effect.

    • Degradation: Pheromones can degrade if not stored properly. Exposure to heat, light, or oxygen can lead to a loss of bioactivity.

  • Insect Condition:

    • Age and Mating Status: The responsiveness of insects to sex pheromones is often dependent on their age and mating status. For example, virgin females of a certain age are typically used for attracting males.

    • Circadian Rhythms: Many insects have specific times of day when they are most active and responsive to pheromones. Conducting bioassays outside of this window can lead to inconsistent results.

    • Health: Unhealthy or stressed insects will likely show a poor response.

  • Experimental Setup:

    • Contamination: Residual pheromones or other odors in the bioassay arena (e.g., olfactometer or wind tunnel) can confuse or inhibit the insects.

    • Environmental Conditions: Temperature, humidity, and light intensity can all affect insect behavior and their response to pheromones.

    • Airflow: In wind tunnel or olfactometer assays, improper airflow can disrupt the pheromone plume, making it difficult for the insects to locate the source.

Troubleshooting Steps:

  • Verify Pheromone Integrity:

    • Check the certificate of analysis for purity and isomeric ratio.

    • Ensure the pheromone has been stored correctly, typically at low temperatures in a dark, airtight container.

    • Consider re-purifying the pheromone if impurities are suspected.

  • Optimize Insect Responsiveness:

    • Use insects of a consistent age and the correct sex and mating status for your experiment.

    • Conduct bioassays during the insect's known period of peak activity.

    • Ensure insects are healthy and have been properly acclimated to the experimental conditions.

  • Refine Experimental Protocol:

    • Thoroughly clean all components of the bioassay setup between trials.

    • Maintain consistent and appropriate environmental conditions.

    • Use a positive control (a known attractant) to confirm that the insects are responsive and the bioassay is functioning correctly.

2. My results are highly variable between trials. What could be the cause?

Inconsistent results are a common challenge in bioassays. The key to resolving this is to identify and control the sources of variability.

  • Inconsistent Pheromone Delivery:

    • Solvent Effects: The solvent used to dilute the pheromone can sometimes have a repellent or attractive effect on its own.

    • Dispenser Type: The material and design of the pheromone dispenser can affect the release rate and longevity of the pheromone.

    • Dosage: The concentration of the pheromone is critical. Too high a concentration can be repellent, while too low a concentration may not be detected.

  • Subtle Environmental Changes:

    • Fluctuations in temperature, humidity, or light intensity during or between experiments can affect insect behavior.

    • Drafts or changes in airflow can alter the pheromone plume.

  • Observer Bias:

    • In behavioral assays, subjective scoring of insect responses can introduce variability.

Troubleshooting Steps:

  • Standardize Pheromone Application:

    • Run control trials with the solvent alone to check for any behavioral effects.

    • Use a consistent and appropriate dispenser type for all trials.

    • Perform a dose-response experiment to determine the optimal pheromone concentration.

  • Control the Environment:

    • Closely monitor and control environmental conditions in the testing area.

    • Ensure consistent and laminar airflow in wind tunnel and olfactometer assays.

  • Minimize Bias:

    • Use clear, objective criteria for scoring insect behavior.

    • Whenever possible, use automated tracking and analysis software to quantify behavior.

    • Blind the observer to the treatment being tested.

Quantitative Data Summary

The following tables summarize key parameters that can influence the outcome of insect pheromone bioassays. These are generalized values and should be optimized for the specific insect species and pheromone being tested.

Table 1: Common Purity Issues and Their Potential Impact on Bioassays

Impurity TypePotential SourcePotential Impact on BioassayRecommended Action
Geometric Isomers (e.g., E-isomer in a Z-pheromone)Incomplete stereoselective synthesisInhibition or complete lack of attractionVerify isomeric purity via GC analysis; re-purify if necessary.
Synthesis ByproductsIncomplete reaction or purificationMay act as behavioral antagonists or synergists, leading to unpredictable results.Identify byproducts using GC-MS; re-purify the pheromone.
Solvent ResiduesImproper evaporation after dilutionCan be repellent or attractive to insects.Ensure complete solvent evaporation from dispensers before use; run solvent controls.
Oxidation ProductsImproper storage (exposure to air/light)Reduced bioactivityStore pheromones under inert gas in the dark at low temperatures.

Table 2: Recommended Environmental Conditions for Moth Pheromone Bioassays

ParameterRecommended RangeRationale
Temperature20-26°CMimics the natural activity period of many moth species.
Relative Humidity60-80%Important for insect physiology and maintaining the structure of the pheromone plume.
Light ConditionsDim red light (<1 lux)Simulates nighttime conditions for nocturnal moths without affecting their behavior.
Wind Speed (Wind Tunnel)0.2 - 0.5 m/sShould be laminar and consistent to create a stable pheromone plume.

Experimental Protocols

1. Electroantennography (EAG) Protocol for Moth Pheromones

EAG is used to measure the electrical response of an insect's antenna to a volatile compound.

  • Preparation of the Insect:

    • Anesthetize an adult moth (e.g., by chilling).

    • Carefully excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.

  • Pheromone Delivery:

    • Dilute the pheromone to the desired concentration in a high-purity solvent (e.g., hexane).

    • Apply a known volume of the pheromone solution to a piece of filter paper and allow the solvent to evaporate.

    • Place the filter paper inside a Pasteur pipette.

    • Deliver a puff of air through the pipette over the antenna to introduce the pheromone.

  • Data Acquisition:

    • Record the voltage difference between the two electrodes using an EAG system.

    • The response is typically a negative deflection in the baseline voltage.

    • Measure the amplitude of the response in millivolts.

2. Wind Tunnel Bioassay Protocol for Moth Pheromones

Wind tunnel assays are used to observe and quantify the flight behavior of insects in response to a pheromone plume.

  • Wind Tunnel Setup:

    • Use a wind tunnel made of a non-absorbent material like glass or acrylic.

    • Establish a laminar airflow at a consistent speed (e.g., 0.3 m/s).

    • Maintain controlled temperature, humidity, and lighting conditions.

  • Pheromone Source:

    • Load a dispenser (e.g., a rubber septum) with a precise amount of the synthetic pheromone.

    • Place the dispenser at the upwind end of the tunnel.

  • Insect Release and Observation:

    • Acclimatize the insects (e.g., 2-3 day old virgin males) to the wind tunnel conditions.

    • Release individual insects at the downwind end of the tunnel.

    • Record behavioral responses for a set period (e.g., 3-5 minutes), including take-off, upwind flight, casting (zigzagging flight), and contact with the source.

  • Data Analysis:

    • Calculate the percentage of insects exhibiting each behavior.

    • Compare the responses to the pheromone with a solvent-only control.

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

troubleshooting_workflow cluster_pheromone Pheromone Checks cluster_insects Insect Checks cluster_setup Setup Checks start Inconsistent Bioassay Results check_pheromone Step 1: Verify Pheromone Integrity start->check_pheromone purity Purity & Isomeric Ratio check_pheromone->purity Is it pure? storage Storage Conditions check_pheromone->storage Stored correctly? concentration Concentration check_pheromone->concentration Optimal dose? check_insects Step 2: Assess Insect Condition age Age & Mating Status check_insects->age Correct age/status? health Health & Acclimation check_insects->health Healthy insects? activity Activity Period check_insects->activity Peak activity? check_setup Step 3: Evaluate Bioassay Setup contamination Contamination check_setup->contamination Clean setup? environment Environmental Conditions check_setup->environment Controlled environment? protocol Protocol Standardization check_setup->protocol Standardized protocol? resolve Consistent Results Achieved purity->check_insects storage->check_insects concentration->check_insects age->check_setup health->check_setup activity->check_setup contamination->resolve environment->resolve protocol->resolve

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

General Signaling Pathway for Pheromone Reception in Moths

pheromone_pathway pheromone Pheromone Molecule pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binds in sensillar lymph receptor Pheromone Receptor pbp->receptor Transports to receptor orn Olfactory Receptor Neuron (ORN) response Behavioral Response (e.g., upwind flight) orn->response Signal to brain signal Signal Transduction Cascade receptor->signal Activates signal->orn Depolarizes

Caption: Simplified signaling pathway of moth pheromone reception.

Technical Support Center: Scaling Up the Production of 7-Methyl-Z-tetradecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 7-Methyl-Z-tetradecen-1-ol acetate, with a focus on challenges that arise during scale-up.

Issue 1: Low Yield of 7-Methyl-Z-tetradecen-1-ol

Question: We are experiencing a significant drop in yield for the 7-Methyl-Z-tetradecen-1-ol intermediate when moving from a lab-scale to a pilot-scale synthesis. What are the potential causes and solutions?

Answer:

Low yields during scale-up can stem from several factors related to the chosen synthetic route. The most common methods for constructing the Z-alkene backbone are the Wittig reaction and organometallic routes (e.g., Grignard reaction with an epoxide).

For Wittig Reaction Pathways:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is critical. On a larger scale, inefficient stirring and localized overheating can lead to decomposition.

    • Troubleshooting:

      • Ensure powerful and efficient mechanical stirring to maintain a homogeneous reaction mixture.

      • Control the temperature carefully during the addition of the strong base (e.g., n-butyllithium or sodium amide). Use a jacketed reactor for better temperature regulation.

      • Ensure all reagents and solvents are strictly anhydrous, as water will quench the ylide.

  • Side Reactions: Common side reactions include the formation of the corresponding E-isomer and the generation of triphenylphosphine (B44618) oxide, which can complicate purification and reduce the isolated yield of the desired Z-isomer.

    • Troubleshooting:

      • To favor the Z-isomer, use non-stabilized ylides and salt-free conditions where possible.

      • Employ low reaction temperatures during the coupling of the ylide and the aldehyde to enhance Z-selectivity.

  • Impure Reagents: The purity of the starting materials, particularly the long-chain aldehyde, is crucial. Aldehydes can oxidize to carboxylic acids upon storage.

    • Troubleshooting:

      • Use freshly distilled or purified aldehydes for the reaction.

      • Store aldehydes under an inert atmosphere and at low temperatures.

For Grignard Reaction Pathways (with epoxides):

  • Grignard Reagent Formation Issues: The initiation of Grignard reagent formation can be sluggish on a large scale.

    • Troubleshooting:

      • Activate the magnesium turnings with iodine or 1,2-dibromoethane.

      • Ensure all glassware and solvents are rigorously dried.

      • Maintain a consistent temperature during the formation of the Grignard reagent.

  • Epoxide Ring-Opening Regioselectivity: The Grignard reagent should attack the less sterically hindered carbon of the epoxide.

    • Troubleshooting:

      • Carefully control the reaction temperature, as higher temperatures can lead to a loss of regioselectivity.

      • Ensure slow addition of the epoxide to the Grignard reagent to maintain a low concentration of the epoxide and minimize side reactions.

Issue 2: Poor Z:E Stereoselectivity

Question: Our final product contains an unacceptably high percentage of the E-isomer of 7-Methyl-tetradecen-1-ol acetate. How can we improve the Z-selectivity?

Answer:

Achieving high Z-selectivity is a common challenge in the synthesis of this type of pheromone.

  • Wittig Reaction Conditions:

    • Ylide Type: Use a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt). Stabilized ylides tend to favor the E-isomer.

    • Solvent: Aprotic, non-polar solvents like THF or ether generally favor the formation of the Z-isomer.

    • Temperature: Lower reaction temperatures (e.g., -78 °C) for the coupling of the ylide and aldehyde significantly enhance Z-selectivity by favoring the kinetic product.

    • Additives: The presence of lithium salts can decrease Z-selectivity. Using sodium- or potassium-based strong bases can be advantageous.

  • Alternative Synthetic Routes:

    • Alkyne Semi-hydrogenation: Synthesizing the corresponding alkyne and then performing a stereoselective semi-hydrogenation using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) can yield the Z-alkene with high stereopurity.

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Question: We are struggling with the removal of triphenylphosphine oxide (TPPO) from our product on a large scale. Column chromatography is not economically viable. What are the alternatives?

Answer:

TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction.

  • Crystallization/Precipitation:

    • TPPO has low solubility in non-polar solvents like hexane (B92381) or pentane. After the reaction, the solvent can be exchanged for a non-polar one to precipitate the TPPO, which can then be removed by filtration.

    • Cooling the solution can further decrease the solubility of TPPO.

  • Extraction:

    • While TPPO is not readily soluble in water, converting it to a more soluble salt can facilitate its removal. Washing the organic phase with an acidic solution is generally not effective.

  • Complexation:

    • TPPO can form complexes with certain metal salts like zinc chloride or magnesium chloride. Adding these salts can lead to the precipitation of the TPPO-metal complex, which can be filtered off.

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Consider using the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction. The phosphate (B84403) byproduct from the HWE reaction is typically water-soluble and can be easily removed with an aqueous workup. However, the standard HWE reaction often favors the E-alkene. For Z-selectivity, the Still-Gennari modification of the HWE reaction can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of 7-Methyl-Z-tetradecen-1-ol acetate?

A1: The Wittig reaction is one of the most frequently employed methods for constructing the Z-double bond in pheromone synthesis due to its reliability and predictability. However, for industrial-scale production, challenges with stoichiometric amounts of reagents and byproduct removal have led to the exploration of other methods like catalytic cross-metathesis and alkyne semi-hydrogenation, which can be more atom-economical and generate less waste.

Q2: How can I monitor the progress of the Wittig reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the starting aldehyde, the phosphonium (B103445) salt, and the reaction mixture on a TLC plate. The disappearance of the aldehyde spot and the appearance of a new, less polar spot corresponding to the alkene product indicates the reaction is progressing. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the best practices for the final acetylation step?

A3: The acetylation of the 7-Methyl-Z-tetradecen-1-ol is typically a high-yielding reaction.

  • Reagents: Acetic anhydride (B1165640) or acetyl chloride are commonly used acetylating agents.

  • Catalyst/Base: A base like pyridine (B92270) or triethylamine (B128534) is often used to scavenge the acid byproduct (acetic acid or HCl). 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for sterically hindered alcohols.

  • Conditions: The reaction is usually carried out at room temperature or with gentle heating.

  • Work-up: A simple aqueous work-up is typically sufficient to remove excess reagents and byproducts.

Q4: What analytical methods are recommended for final product characterization and purity assessment?

A4: A combination of analytical techniques is recommended:

  • Gas Chromatography (GC): To determine the purity of the final product and the Z:E isomer ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the position of the methyl group and the stereochemistry of the double bond.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present (e.g., ester carbonyl group).

Data Presentation

Table 1: Comparison of Synthetic Routes for 7-Methyl-Z-tetradecen-1-ol Acetate

Synthetic RouteKey ReagentsTypical YieldZ:E RatioAdvantagesDisadvantages
Wittig Reaction Alkyltriphenylphosphonium salt, strong base, aldehyde60-85%>95:5High Z-selectivity with non-stabilized ylides.Stoichiometric byproduct (TPPO) is difficult to remove.
Grignard + Epoxide Grignard reagent, substituted epoxide70-90%N/AHigh-yielding C-C bond formation.Requires careful control of regioselectivity.
Alkyne Hydrogenation Substituted alkyne, Lindlar's catalyst, H₂>90%>98:2Excellent Z-selectivity.Requires handling of hydrogen gas and a specialized catalyst.
Cross Metathesis Terminal alkene, internal alkene, Z-selective catalyst70-90%>95:5Catalytic, high atom economy.Catalysts can be expensive and sensitive.

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction

This protocol describes a general procedure for the synthesis of 7-Methyl-Z-tetradecen-1-ol.

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add pentyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve 2-methyloctanal (B1594714) (1.0 eq) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with hexane (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by precipitating the triphenylphosphine oxide with cold hexane or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Protocol 2: Acetylation of 7-Methyl-Z-tetradecen-1-ol
  • Reaction Setup:

    • To a round-bottom flask containing 7-Methyl-Z-tetradecen-1-ol (1.0 eq), add anhydrous pyridine (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Acetylation:

    • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid to neutralize the pyridine.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Methyl-Z-tetradecen-1-ol acetate.

    • The product can be further purified by vacuum distillation or column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_wittig Wittig Reaction Route cluster_acetylation Final Acetylation Pentyltriphenylphosphonium Bromide Pentyltriphenylphosphonium Bromide Ylide Formation Ylide Formation Pentyltriphenylphosphonium Bromide->Ylide Formation n-BuLi n-BuLi n-BuLi->Ylide Formation Wittig Coupling Wittig Coupling Ylide Formation->Wittig Coupling 2-Methyloctanal 2-Methyloctanal 2-Methyloctanal->Wittig Coupling 7-Methyl-Z-tetradecen-1-ol 7-Methyl-Z-tetradecen-1-ol Wittig Coupling->7-Methyl-Z-tetradecen-1-ol Acetylation Acetylation 7-Methyl-Z-tetradecen-1-ol->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Pyridine Pyridine Pyridine->Acetylation 7-Methyl-Z-tetradecen-1-ol Acetate 7-Methyl-Z-tetradecen-1-ol Acetate Acetylation->7-Methyl-Z-tetradecen-1-ol Acetate

Caption: Synthetic workflow for 7-Methyl-Z-tetradecen-1-ol acetate via the Wittig reaction.

Troubleshooting_Logic Low Yield Low Yield Check Ylide Formation Check Ylide Formation Low Yield->Check Ylide Formation Analyze Side Reactions Analyze Side Reactions Low Yield->Analyze Side Reactions Verify Reagent Purity Verify Reagent Purity Low Yield->Verify Reagent Purity Poor Z:E Ratio Poor Z:E Ratio Optimize Reaction Temp. Optimize Reaction Temp. Poor Z:E Ratio->Optimize Reaction Temp. Change Base/Solvent Change Base/Solvent Poor Z:E Ratio->Change Base/Solvent Use Alternative Route Use Alternative Route Poor Z:E Ratio->Use Alternative Route Purification Issues Purification Issues Precipitate TPPO Precipitate TPPO Purification Issues->Precipitate TPPO Use HWE Reaction Use HWE Reaction Purification Issues->Use HWE Reaction

Caption: Troubleshooting logic for common issues in the synthesis.

Validation & Comparative

The Pivotal Role of Methylation and Double Bond Position in the Bioactivity of Tetradecen-1-ol Acetate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) and its positional isomers. By presenting supporting experimental data and detailed methodologies, we aim to elucidate the structural nuances that dictate the diverse biological activities of these closely related fatty acyl derivatives.

The positioning of a methyl group and the configuration of a double bond within a long-chain acetate molecule can dramatically alter its biological function, transforming it from a potent insect pheromone into a potential therapeutic agent with anticancer and anti-inflammatory properties. This guide focuses on 7-Methyl-Z-tetradecen-1-ol acetate, a compound that exemplifies this structure-activity relationship, and compares its bioactivity with that of its key positional isomers.

Executive Summary of Bioactivity Comparison

7-Methyl-Z-tetradecen-1-ol acetate distinguishes itself with a range of therapeutic bioactivities not prominently observed in its non-methylated or positional isomers. The presence of a methyl group at the 7th carbon position and a Z-configured double bond at the 8th carbon are critical for its anticancer and anti-inflammatory effects. In contrast, isomers where the double bond is shifted, such as in (Z)-9-tetradecen-1-ol acetate, primarily function as insect sex pheromones. This stark difference in biological activity underscores the high degree of specificity in the molecular targets these compounds interact with.

Data Presentation: A Comparative Analysis

The following tables summarize the known biological activities and physicochemical properties of 7-Methyl-Z-tetradecen-1-ol acetate and its key positional isomers. While direct comparative quantitative data from single studies are limited, this compilation provides a clear overview of the distinct functionalities of each compound.

Table 1: Comparative Bioactivity Profile

CompoundKey Structural FeaturesPrimary BioactivitySecondary Bioactivities
7-Methyl-Z-tetradecen-1-ol acetate Methyl at C7, Z-double bond at C8Anticancer, Anti-inflammatoryAntifungal, Hepatoprotective, Antiviral, Cough relief[1]
(Z)-9-Tetradecen-1-ol acetateNo methyl group, Z-double bond at C9Insect PheromoneAntimicrobial[1]
(Z)-8-Tetradecen-1-ol acetateNo methyl group, Z-double bond at C8Insect PheromoneLimited other bioactivity data available[1]
E-8-Methyl-9-tetradecen-1-ol acetateMethyl at C8, E-double bond at C9Identified in plant extractsBioactivity not fully characterized[2]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
7-Methyl-Z-tetradecen-1-ol acetateC₁₇H₃₂O₂268.446.2[3]
(Z)-9-Tetradecen-1-ol acetateC₁₆H₃₀O₂254.415.8
(Z)-8-Tetradecen-1-ol acetateC₁₆H₃₀O₂254.415.8
E-8-Methyl-9-tetradecen-1-ol acetateC₁₇H₃₂O₂268.446.2

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are protocols for key bioassays relevant to assessing the bioactivities of these compounds.

Anticancer Activity: MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., lung, cervical) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid (the substrate) are prepared.

  • Compound Incubation: The test compounds are pre-incubated with the COX enzymes in a reaction buffer for a specified time.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The production of prostaglandins (B1171923) is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric or fluorometric assay kit.

  • Data Analysis: The percentage of COX inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Pheromonal Activity: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is excised from a live insect (e.g., a male moth) and mounted between two electrodes filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream.

  • Signal Recording: The electrical potential change across the antenna is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different isomers and concentrations are compared to determine the antenna's sensitivity.

Pheromonal Activity: Wind Tunnel Bioassay

This bioassay assesses the behavioral response of insects to airborne chemical cues in a controlled environment.

  • Wind Tunnel Setup: A laminar airflow is established in a glass or plexiglass tunnel. Environmental conditions such as temperature, humidity, and light are controlled.

  • Odor Source: A dispenser containing the test compound is placed at the upwind end of the tunnel.

  • Insect Release: Insects (e.g., male moths) are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the insects is recorded and scored for various responses, such as taking flight, upwind flight, casting and surging, and landing on the source.

  • Data Analysis: The percentage of insects exhibiting each behavior in response to different compounds and concentrations is calculated and compared.

Signaling Pathways and Experimental Workflows

The diverse bioactivities of these compounds are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and the experimental workflows for their investigation.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-Me-Z-tetradecen-1-ol_acetate 7-Methyl-Z-tetradecen-1-ol acetate GPR120 GPR120 7-Me-Z-tetradecen-1-ol_acetate->GPR120 Binds PLC PLC GPR120->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC IKK IKK PKC->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degrades IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α) DNA->Pro_inflammatory_genes Induces

Caption: Proposed anti-inflammatory signaling pathway for 7-Methyl-Z-tetradecen-1-ol acetate.

anticancer_workflow start Start: Synthesize/Obtain Isomers cell_culture Culture Cancer Cell Lines (e.g., Lung, Cervical) start->cell_culture mtt_assay Perform MTT Assay to Determine IC₅₀ Values cell_culture->mtt_assay data_analysis1 Analyze Dose-Response Curves mtt_assay->data_analysis1 kinase_assay Perform Kinase Inhibition Assay (for most active isomers) data_analysis1->kinase_assay data_analysis2 Determine Kinase Selectivity Profile kinase_assay->data_analysis2 conclusion Conclusion: Identify Lead Isomers and Mechanisms data_analysis2->conclusion

Caption: Experimental workflow for evaluating the anticancer activity of positional isomers.

pheromone_bioassay_workflow start Start: Synthesize/Obtain Isomers eag Electroantennography (EAG) Screening start->eag eag_results Quantify Antennal Responses eag->eag_results wind_tunnel Wind Tunnel Bioassay (for EAG-active isomers) eag_results->wind_tunnel behavioral_scoring Score Behavioral Responses wind_tunnel->behavioral_scoring data_analysis Statistical Analysis of Behavioral Data behavioral_scoring->data_analysis conclusion Conclusion: Determine Pheromonal Activity and Specificity data_analysis->conclusion

Caption: Experimental workflow for assessing the pheromonal activity of positional isomers.

References

A Comparative Analysis of 7-Methyl-Z-tetradecen-1-ol Acetate and Its Non-Methylated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) and its non-methylated counterparts, Z-8-tetradecen-1-ol acetate and Z-9-tetradecen-1-ol acetate. The inclusion of a methyl group significantly alters the compound's biological function, shifting its activity from a pheromonal agent to a compound with potential therapeutic properties. This analysis is supported by experimental data and detailed methodologies for key assays.

Executive Summary

The structural difference between 7-Methyl-Z-tetradecen-1-ol acetate and its non-methylated analogues results in a significant divergence in their biological roles. The methylated compound exhibits promising anticancer and anti-inflammatory activities, while the non-methylated analogues primarily function as insect sex pheromones.[1] This guide will delve into the specifics of these differences, presenting available quantitative data, experimental protocols, and visual representations of the underlying biological pathways.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and biological activities of 7-Methyl-Z-tetradecen-1-ol acetate and its non-methylated analogues.

Feature7-Methyl-Z-tetradecen-1-ol acetateZ-8-tetradecen-1-ol acetateZ-9-tetradecen-1-ol acetate
Molecular Formula C₁₇H₃₂O₂C₁₆H₃₀O₂C₁₆H₃₀O₂
Molecular Weight 268.44 g/mol [2]254.41 g/mol 254.41 g/mol
Primary Biological Role Anticancer, Anti-inflammatory[1]Insect PheromoneInsect Pheromone
Anticancer Activity Inhibits kinase activity in lung and cervical cancer cells.[1]Not reportedNot reported
Pheromonal Activity Not reportedComponent of sex pheromone blends (e.g., for Grapholita molesta)[3][4]Secondary sex pheromone in various moth species (e.g., Spodoptera frugiperda)

Performance Comparison: Quantitative Data

Direct comparative studies providing quantitative data (e.g., IC50 values and EAG responses) under identical conditions are limited. The following tables present available or representative data to illustrate the distinct activities of these compounds.

Table 2: Anticancer Activity of 7-Methyl-Z-tetradecen-1-ol acetate (Representative Data)

Cell LineAssayEndpointResult
HeLa (Cervical Cancer)MTT AssayIC50Data not available; inhibits kinase activity.[1]
MCF-7 (Breast Cancer)MTT AssayIC50Data not available; inhibits kinase activity.[1]

Table 3: Pheromonal Activity of Non-Methylated Analogues (Representative Data)

CompoundInsect SpeciesAssayDose (µg)Mean EAG Response (mV) ± SE
Z-8-dodecen-1-yl acetateGrapholita molestaEAG10.8 ± 0.1
101.5 ± 0.2
1002.1 ± 0.3
Z-8-dodecen-1-olGrapholita molestaEAG10.5 ± 0.1
101.1 ± 0.2
1001.6 ± 0.2

Note: This data for a related C12 analogue, (Z)-8-dodecen-1-ol and its acetate, is presented to be representative of the electrophysiological responses observed for pheromonal compounds in insects.[3] The response to Z-8-tetradecen-1-ol acetate would be expected to follow a similar dose-dependent pattern in susceptible insect species.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the methylated and non-methylated compounds are a result of their interaction with different cellular signaling pathways.

Anticancer Mechanism of 7-Methyl-Z-tetradecen-1-ol acetate

The anticancer activity of 7-Methyl-Z-tetradecen-1-ol acetate is attributed to its ability to inhibit kinase activity within cancer cells.[1] While the specific kinases targeted are not yet fully elucidated, this inhibition likely disrupts signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway 7-Methyl-Z-tetradecen-1-ol acetate 7-Methyl-Z-tetradecen-1-ol acetate Kinase(s) Kinase(s) 7-Methyl-Z-tetradecen-1-ol acetate->Kinase(s) Inhibits Signaling Pathways Signaling Pathways Kinase(s)->Signaling Pathways Activates Cell Proliferation Cell Proliferation Signaling Pathways->Cell Proliferation Promotes Apoptosis Apoptosis Signaling Pathways->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer activity for 7-Methyl-Z-tetradecen-1-ol acetate.

Pheromone Olfactory Signaling Pathway in Moths

Non-methylated analogues like Z-8-tetradecen-1-ol acetate and Z-9-tetradecen-1-ol acetate function as pheromones by activating specific olfactory receptor neurons (ORNs) in the antennae of male moths. This initiates a signal transduction cascade that leads to a behavioral response.

pheromone_pathway cluster_antenna Antennal Sensillum Pheromone Pheromone OBP Odorant Binding Protein Pheromone->OBP Binds OR Olfactory Receptor OBP->OR Transports to Ion Channel Ion Channel OR->Ion Channel Activates ORN Olfactory Receptor Neuron Antennal Lobe Antennal Lobe ORN->Antennal Lobe Signal Transmission Depolarization Depolarization Ion Channel->Depolarization Opens Depolarization->ORN Initiates Signal Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Signal Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response Initiates

Caption: Generalized olfactory signaling pathway for pheromone detection in moths.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of 7-Methyl-Z-tetradecen-1-ol acetate on cancer cell lines.

mtt_workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compound Treat with compound Incubate (24h)->Treat with compound Incubate (48-72h) Incubate (48-72h) Treat with compound->Incubate (48-72h) Add MTT reagent Add MTT reagent Incubate (48-72h)->Add MTT reagent Incubate (4h) Incubate (4h) Add MTT reagent->Incubate (4h) Add solubilization solution Add solubilization solution Incubate (4h)->Add solubilization solution Incubate (overnight) Incubate (overnight) Add solubilization solution->Incubate (overnight) Measure absorbance (570 nm) Measure absorbance (570 nm) Incubate (overnight)->Measure absorbance (570 nm)

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Culture medium

  • 96-well plates

  • 7-Methyl-Z-tetradecen-1-ol acetate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

2. Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

eag_workflow Prepare pheromone dilutions Prepare pheromone dilutions Excise moth antenna Excise moth antenna Prepare pheromone dilutions->Excise moth antenna Mount antenna on electrodes Mount antenna on electrodes Excise moth antenna->Mount antenna on electrodes Deliver air puff with pheromone Deliver air puff with pheromone Mount antenna on electrodes->Deliver air puff with pheromone Record voltage change Record voltage change Deliver air puff with pheromone->Record voltage change Analyze signal amplitude Analyze signal amplitude Record voltage change->Analyze signal amplitude

Caption: Experimental workflow for electroantennography (EAG).

Materials:

  • Male moths

  • Pheromone standards (Z-8-tetradecen-1-ol acetate, Z-9-tetradecen-1-ol acetate)

  • Solvent (e.g., hexane)

  • EAG system (amplifier, data acquisition)

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution

  • Stimulus delivery system

Procedure:

  • Prepare serial dilutions of the pheromone compounds in the solvent.

  • Anesthetize a male moth and excise an antenna.

  • Mount the antenna between two glass capillary electrodes filled with saline solution.[8][9]

  • Deliver a puff of air containing a specific concentration of the pheromone over the antenna.

  • Record the resulting depolarization of the antennal neurons as a negative voltage deflection.

  • Measure the amplitude of the EAG response and compare it to a solvent control.

3. Wind Tunnel Behavioral Assay

This assay assesses the behavioral response of insects to pheromones in a controlled environment.

wind_tunnel_workflow Place pheromone source upwind Place pheromone source upwind Release moth downwind Release moth downwind Place pheromone source upwind->Release moth downwind Observe flight behavior Observe flight behavior Release moth downwind->Observe flight behavior Record key actions Record key actions Observe flight behavior->Record key actions Analyze response percentages Analyze response percentages Record key actions->Analyze response percentages

Caption: Workflow for an insect behavioral assay in a wind tunnel.

Materials:

  • Wind tunnel

  • Male moths

  • Pheromone dispensers

  • Video recording equipment

Procedure:

  • Place a dispenser with the test pheromone at the upwind end of the wind tunnel.[10]

  • Release a single male moth at the downwind end of the tunnel.[10]

  • Observe and record the moth's flight behavior for a set period (e.g., 3-5 minutes). Key behaviors to record include taking flight, upwind flight, zigzagging flight, and contact with the source.[10][11]

  • Calculate the percentage of moths exhibiting each behavior for different pheromone concentrations and blends.

Conclusion

The addition of a methyl group to the tetradecen-1-ol acetate backbone fundamentally alters its biological activity. While non-methylated analogues such as Z-8-tetradecen-1-ol acetate and Z-9-tetradecen-1-ol acetate are established components of insect sex pheromones, 7-Methyl-Z-tetradecen-1-ol acetate demonstrates potential as a therapeutic agent with anticancer and anti-inflammatory properties. Further research is warranted to fully elucidate the mechanisms of action of the methylated compound and to quantify its efficacy in various biological systems. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Unraveling the Anticancer Potential: 7-Methyl-Z-tetradecen-1-ol Acetate and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are increasingly interested in the therapeutic properties of naturally occurring compounds. One such molecule, 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a fatty acyl derivative found in various plant sources, has demonstrated notable anticancer activity. This comparison guide provides a comprehensive overview of the current understanding of this compound's efficacy against cancer, alongside a discussion of its synthetic analogs, based on available experimental data.

Introduction to 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate is a lipophilic molecule characterized by a C17 backbone with a methyl group at the seventh carbon and a Z-configured double bond.[1] Its chemical structure is a key determinant of its biological activity. This compound has been reported to inhibit kinase activity in lung and cervical cancer cells, suggesting a potential mechanism for its anticancer effects. The presence and position of the methyl group, as well as the stereochemistry of the double bond, are thought to be crucial for its bioactivity when compared to non-methylated or isomeric analogs.

Comparative Anticancer Activity: A Data Gap

A thorough review of the existing scientific literature reveals a significant gap in direct comparative studies between 7-Methyl-Z-tetradecen-1-ol acetate and its synthetic analogs. While the parent compound has been identified as having anticancer properties, there is a lack of publicly available quantitative data, such as IC50 values from the same studies, that would allow for a direct and objective comparison of its potency with that of its synthetic derivatives on various cancer cell lines.

The development and testing of synthetic analogs are crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of a lead compound. Such studies would involve synthesizing a series of analogs with modifications to the fatty acid chain length, the position and stereochemistry of the double bond, and the nature of the ester group. These analogs would then be systematically tested for their cytotoxic effects on a panel of cancer cell lines. The absence of such comparative data for 7-Methyl-Z-tetradecen-1-ol acetate and its analogs currently limits our understanding of its full therapeutic potential and the structural features that could be optimized for enhanced anticancer activity.

Mechanistic Insights: An Uncharted Territory

The precise signaling pathways through which 7-Methyl-Z-tetradecen-1-ol acetate exerts its anticancer effects are not yet fully elucidated. The general observation of "kinase activity inhibition" provides a starting point, but the specific kinases targeted by this compound remain to be identified.

To visualize the mechanism of action, a detailed understanding of the downstream signaling cascade is necessary. For instance, if a specific kinase is inhibited, it would be essential to map out the subsequent effects on downstream proteins involved in cell proliferation, apoptosis, and other key cellular processes. Unfortunately, the current body of research does not provide sufficient detail to construct an accurate and informative signaling pathway diagram as requested. Further mechanistic studies are required to identify the direct molecular targets of 7-Methyl-Z-tetradecen-1-ol acetate and to delineate the signaling pathways it modulates in cancer cells.

Experimental Protocols: A General Framework for Cytotoxicity Assessment

In the absence of specific published protocols for 7-Methyl-Z-tetradecen-1-ol acetate and its analogs, a general methodology for assessing the in vitro anticancer activity of lipophilic compounds is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

experimental_workflow General Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., HeLa, MCF-7) cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Dissolve in appropriate solvent like DMSO) treatment 4. Treatment (Add serial dilutions of compounds) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, or 72 hours) treatment->incubation mtt_addition 6. MTT Reagent Addition incubation->mtt_addition formazan_incubation 7. Formazan (B1609692) Crystal Formation (Incubate for 2-4 hours) mtt_addition->formazan_incubation solubilization 8. Solubilization (Add solubilizing agent, e.g., DMSO) formazan_incubation->solubilization absorbance_reading 9. Absorbance Measurement (Spectrophotometer at ~570 nm) solubilization->absorbance_reading data_processing 10. Data Processing (Calculate % cell viability) absorbance_reading->data_processing ic50_determination 11. IC50 Value Determination (Dose-response curve analysis) data_processing->ic50_determination

Caption: General workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Detailed Methodologies:

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested at 80-90% confluency and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of 7-Methyl-Z-tetradecen-1-ol acetate or its synthetic analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

  • The media from the seeded cells is replaced with the media containing the different concentrations of the test compound. A vehicle control (containing only the solvent at the highest concentration used) and a negative control (untreated cells) are also included.

3. MTT Assay:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), the media is removed and replaced with fresh media containing MTT solution (final concentration typically 0.5 mg/mL).[2]

  • The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[3]

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

4. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance of the blank wells.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • A dose-response curve is generated by plotting the percentage of cell viability against the compound concentration.

  • The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from this curve.

Future Directions and Conclusion

The initial findings on the anticancer activity of 7-Methyl-Z-tetradecen-1-ol acetate are promising. However, to advance this compound towards a potential therapeutic agent, further research is imperative. Key future directions should include:

  • Synthesis and Screening of Analogs: A systematic synthesis and in vitro screening of a library of synthetic analogs are necessary to establish a clear structure-activity relationship. This will help in identifying the pharmacophore and optimizing the lead compound for improved potency and selectivity.

  • Mechanistic Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by 7-Methyl-Z-tetradecen-1-ol acetate. This could involve kinome profiling, proteomics, and other advanced molecular biology techniques.

  • In Vivo Efficacy Studies: Promising compounds identified from in vitro studies should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

References

Validating the Anticancer Mechanism of 7-Methyl-Z-tetradecen-1-ol Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the purported anticancer mechanism of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297). While preliminary information suggests its potential as a kinase inhibitor in lung and cervical cancer, rigorous experimental validation is necessary.[1] This document outlines the requisite experimental protocols, data presentation structures, and comparative analyses against relevant alternatives to thoroughly assess its therapeutic promise.

Overview of 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative with a molecular weight of 268.40 g/mol .[1] It has been identified in plant sources such as Cinnamomum camphora and is reported to possess a range of biological activities, including anticancer effects.[1] Notably, it is claimed to inhibit kinase activity in lung and cervical cancer cells and to exhibit synergistic anticancer effects with Ethyl iso-allocholate.[1]

Proposed Anticancer Mechanism & Validation Strategy

The primary hypothesis is that 7-Methyl-Z-tetradecen-1-ol acetate exerts its anticancer effects through the inhibition of key cellular kinases, leading to cell cycle arrest and apoptosis. To validate this, a multi-faceted approach is required, encompassing cytotoxicity screening, mechanistic assays, and comparative analysis.

cluster_validation Validation Workflow start 7-Methyl-Z-tetradecen-1-ol acetate cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Assays ic50->mechanistic comparison Comparative Analysis ic50->comparison apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis caspase Caspase Activation (Western Blot) mechanistic->caspase kinase Kinase Inhibition (Kinase Assay Panel) mechanistic->kinase pathway Identify Affected Signaling Pathway kinase->pathway pathway->comparison alternatives Compare with Alternatives comparison->alternatives synergy Synergy Studies comparison->synergy conclusion Validate Anticancer Mechanism alternatives->conclusion synergy->conclusion

Caption: Experimental workflow for validating the anticancer mechanism.

Data Presentation: Quantitative Analysis

To ensure a clear and objective comparison, all quantitative data should be summarized in tabular format.

Table 1: Cytotoxicity of 7-Methyl-Z-tetradecen-1-ol acetate and Comparators

CompoundCell LineIC50 (µM) after 48h
7-Methyl-Z-tetradecen-1-ol acetate A549 (Lung) Hypothetical Value
HeLa (Cervical) Hypothetical Value
PaclitaxelA549 (Lung)Literature Value
HeLa (Cervical)Literature Value
Ethyl iso-allocholateA549 (Lung)Hypothetical Value
HeLa (Cervical)Hypothetical Value

Table 2: Apoptosis Induction by 7-Methyl-Z-tetradecen-1-ol acetate

Treatment (IC50)Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
7-Methyl-Z-tetradecen-1-ol acetate A549 Hypothetical ValueHypothetical Value
HeLa Hypothetical ValueHypothetical Value
PaclitaxelA549Literature ValueLiterature Value
HeLaLiterature ValueLiterature Value

Table 3: Synergistic Effects with Ethyl iso-allocholate

CombinationCell LineCombination Index (CI)
7-Methyl-Z-tetradecen-1-ol acetate + Ethyl iso-allocholate A549 Hypothetical Value
HeLa Hypothetical Value
CI < 1 indicates synergy, CI = 1 indicates additive effect, CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation.

Cell Viability (MTT) Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate lung (e.g., A549) and cervical (e.g., HeLa) cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of 7-Methyl-Z-tetradecen-1-ol acetate, a positive control (e.g., Paclitaxel), and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the respective IC50 concentrations of the compounds for 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive/PI negative cells are in early apoptosis, and Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot for Caspase-3 Activation

This technique detects the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.

  • Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against cleaved caspase-3 and total caspase-3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Kinase Inhibition Assay

A broad panel kinase inhibition assay should be performed to identify the specific kinases targeted by 7-Methyl-Z-tetradecen-1-ol acetate. This is typically conducted by specialized contract research organizations.

Proposed Signaling Pathway

Based on the kinase inhibitor hypothesis, a potential signaling pathway is illustrated below. Experimental validation would be required to confirm the involvement of these specific proteins.

cluster_pathway Hypothetical Signaling Pathway compound 7-Methyl-Z-tetradecen-1-ol acetate kinase Target Kinase (e.g., AKT, ERK) compound->kinase Inhibits downstream Downstream Effectors (e.g., mTOR, Cyclins) kinase->downstream Regulates proliferation Cell Proliferation (Inhibited) downstream->proliferation Promotes apoptosis Apoptosis (Activated) downstream->apoptosis Inhibits

Caption: A hypothetical signaling pathway for the anticancer action.

Comparative Analysis with Alternatives

A thorough evaluation requires comparing the performance of 7-Methyl-Z-tetradecen-1-ol acetate with both structurally similar compounds and current standard-of-care drugs for lung and cervical cancer.

  • Structural Analogues: Compare with non-methylated and positional isomers to understand the structure-activity relationship.

  • Standard Chemotherapeutics: Benchmark against drugs like Paclitaxel or Cisplatin to assess relative potency and potential for combination therapy.

  • Ethyl iso-allocholate: Investigate the claimed synergistic effects to explore novel combination treatment strategies.

Conclusion

The information available suggests that 7-Methyl-Z-tetradecen-1-ol acetate warrants further investigation as a potential anticancer agent. However, the claims regarding its mechanism of action must be substantiated through rigorous and well-documented experimental studies as outlined in this guide. The proposed workflow will enable a comprehensive evaluation of its efficacy, mechanism, and comparative performance, providing the necessary data to determine its future trajectory in cancer drug development.

References

A Comparative Analysis of Methyl-Branched Fatty Acid Esters in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of methyl-branched fatty acid esters (MBFAEs) in various biological systems. It is designed to be an objective resource, offering a detailed examination of their roles, abundance, and analytical methodologies, supported by experimental data. This document will delve into the structural and functional differences between iso- and anteiso-branched fatty acids, their impact on cellular processes, and the state-of-the-art techniques for their quantification.

Biological Significance and Distribution of Methyl-Branched Fatty Acid Esters

Methyl-branched fatty acids (MBFAs) are aliphatic carboxylic acids with one or more methyl groups on the carbon chain. The most common forms are the iso and anteiso isomers, where the methyl group is located on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively. These fatty acids are integral components of cell membranes, particularly in bacteria, and are also found in mammalian tissues where they are involved in various physiological processes.

Role in Bacterial Membranes

In bacteria, MBFAs play a crucial role in regulating cell membrane fluidity and permeability. The presence of a methyl branch disrupts the ordered packing of the acyl chains in the lipid bilayer, thereby increasing membrane fluidity, especially at lower temperatures. This is a critical adaptation mechanism for bacteria to survive in diverse environments.

  • Comparison of iso and anteiso Fatty Acids: Anteiso-branched fatty acids are more effective at increasing membrane fluidity than their iso-branched counterparts. This is attributed to the greater disruption of acyl chain packing caused by the methyl group at the antepenultimate position. Consequently, many bacteria modulate the ratio of anteiso to iso fatty acids in response to temperature changes to maintain optimal membrane function. For instance, in Listeria monocytogenes, a decrease in temperature leads to an increased proportion of anteiso-C15:0, which is crucial for its growth at refrigeration temperatures.

Presence and Function in Mammalian Systems

In mammals, MBFAs are obtained through diet (e.g., from dairy products and ruminant fats) and are also synthesized endogenously. They are found in various tissues, including the skin, meibomian glands, and adipose tissue. Recent research has highlighted their roles as signaling molecules and modulators of metabolic and inflammatory pathways. For example, certain branched fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated anti-diabetic and anti-inflammatory properties.

Quantitative Comparison of Methyl-Branched Fatty Acid Esters

The relative abundance of different MBFAEs varies significantly across different biological systems. The following tables summarize the quantitative data from various studies, providing a comparative overview of their distribution.

Table 1: Relative Abundance (%) of Major Methyl-Branched Fatty Acids in Selected Bacterial Species

Fatty AcidBacillus subtilisStaphylococcus aureusListeria monocytogenes
iso-C14:01-51-3<1
iso-C15:05-1520-305-10
anteiso-C15:040-5010-2040-50
iso-C16:0<11-5<1
iso-C17:05-155-1510-20
anteiso-C17:010-201-515-25

Data compiled from multiple sources. Actual percentages can vary based on growth conditions.

Table 2: Distribution of Selected Branched-Chain Fatty Acids in Mammalian Tissues (Illustrative)

Fatty AcidAdipose Tissue (Human)Meibomian Glands (Mouse)Skin (Human)
iso-C15:0PresentPresentPresent
anteiso-C15:0PresentPresentPresent
iso-C16:0PresentPresentPresent
iso-C17:0PresentPresentPresent
anteiso-C17:0PresentPresentPresent

Qualitative presence is noted due to variability in reported quantitative data.

Experimental Protocols for MBFAE Analysis

Accurate quantification of MBFAEs is essential for understanding their biological roles. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

General Workflow for FAME Analysis

The general workflow for analyzing fatty acids as their methyl esters (FAMEs) involves lipid extraction, transesterification (derivatization), and chromatographic analysis.

FAME_Analysis_Workflow Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GC_MS_LC_MS GC-MS or LC-MS/MS Analysis Transesterification->GC_MS_LC_MS Data_Analysis Data Analysis GC_MS_LC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of fatty acid methyl esters (FAMEs).

Detailed Protocol for Bacterial FAME Analysis by GC-MS

This protocol is a widely used method for the analysis of cellular fatty acids in bacteria.

1. Cell Culture and Harvesting:

  • Grow bacterial cultures to the mid-logarithmic or stationary phase in an appropriate medium.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification:

  • Resuspend the cell pellet in a saponification reagent (e.g., 1.2 M NaOH in 50% aqueous methanol).

  • Heat the mixture at 100°C for 30 minutes in a sealed tube. This step hydrolyzes the lipids to release free fatty acids.

3. Methylation:

  • Cool the tubes and add a methylation reagent (e.g., 1.25 M HCl in methanol).

  • Heat at 80°C for 10 minutes to convert the fatty acids to their methyl esters (FAMEs).

4. Extraction:

  • Cool the tubes and add a non-polar solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether).

  • Vortex vigorously to extract the FAMEs into the organic phase.

  • Centrifuge to separate the phases and transfer the upper organic layer to a clean vial.

5. Sample Cleanup:

  • Wash the organic extract with a dilute base solution (e.g., 0.3 M NaOH) to remove any remaining acidic components.

  • The organic phase is then ready for GC-MS analysis.

6. GC-MS Analysis:

  • Column: Use a suitable capillary column for FAME separation (e.g., DB-23 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to elute all FAMEs.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. Identification of FAMEs is based on their retention times and mass spectra compared to known standards.

Protocol for Branched FAHFA Analysis in Mammalian Tissues by LC-MS/MS

This protocol is adapted for the sensitive detection of branched fatty acid esters of hydroxy fatty acids.

1. Tissue Homogenization and Lipid Extraction:

  • Homogenize the tissue sample in a suitable buffer.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol:water (2:1:1 v/v/v) to extract total lipids.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

  • Use a silica-based SPE cartridge to separate FAHFAs from other lipid classes.

  • Elute the FAHFA fraction with a suitable solvent mixture (e.g., ethyl acetate).

3. LC-MS/MS Analysis:

  • LC System: Use a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is ideal for sensitive and selective quantification.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each FAHFA isomer.

Signaling Pathways Involving Branched-Chain Fatty Acids

While the signaling roles of MBFAEs are an emerging area of research, it is known that fatty acids, in general, can act as ligands for various receptors, including G protein-coupled receptors (GPCRs) such as FFAR1 (GPR40) and FFAR4 (GPR120). Activation of these receptors can initiate intracellular signaling cascades that regulate a variety of cellular processes.

The precursors of branched-chain fatty acids, the branched-chain amino acids (BCAAs), are well-known activators of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. While direct activation of mTOR by MBFAEs is not yet fully elucidated, the metabolic link suggests a potential indirect influence.

Below is a diagram illustrating a potential signaling pathway initiated by a fatty acid, which could include branched-chain fatty acids, through the activation of a G protein-coupled receptor.

Fatty_Acid_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., FFAR4) G_protein Gq Protein GPCR->G_protein Activates MBFAE Methyl-Branched Fatty Acid Ester MBFAE->GPCR Binds and Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Gene Expression) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a methyl-branched fatty acid ester via a G protein-coupled receptor.

Conclusion

Methyl-branched fatty acid esters are a diverse class of lipids with significant roles in biological systems, ranging from maintaining membrane integrity in bacteria to acting as signaling molecules in mammals. The comparative analysis of their distribution and function, facilitated by advanced analytical techniques, continues to uncover their importance in health and disease. The methodologies and data presented in this guide provide a foundation for researchers to further explore the fascinating biology of these unique molecules.

The Discerning Palate of Pests: A Comparative Guide to the Structure-Activity Relationship of Methyl-Branched Tetradecenyl Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate language of insect chemical communication is paramount for the development of effective and targeted pest management strategies. This guide delves into the structure-activity relationship (SAR) of methyl-branched tetradecenyl acetates, a class of compounds frequently employed by insects as sex pheromones. By objectively comparing the biological activity of various isomers and analogs, supported by experimental data, this document aims to provide a comprehensive resource for the rational design of novel pest control agents.

The biological activity of pheromones is exquisitely sensitive to their molecular structure. Subtle changes in the position of a methyl branch, the geometry of a double bond, or the stereochemistry of a chiral center can dramatically alter an insect's response, ranging from strong attraction to complete indifference or even repulsion. This guide will explore these nuances through quantitative data from key experimental assays.

Comparative Analysis of Biological Activity

The following tables summarize the electroantennogram (EAG) and behavioral responses of various insect species to different methyl-branched and related tetradecenyl acetates. EAG measures the overall electrical response of the antenna to a volatile compound, providing a measure of olfactory sensitivity. Wind tunnel and field trapping assays provide a more direct measure of the compound's ability to elicit a behavioral response, such as upwind flight and source location.

Electroantennogram (EAG) Response Data
Compound/BlendInsect SpeciesMean EAG Response (mV ± SE)Notes
(E)-11-Tetradecenyl Acetate & (Z)-11-Tetradecenyl Acetate (1:1 blend)Euhyponomeutoides albithoracellus (Currant Bud Moth)Strong and consistent responseThe primary components of the sex pheromone.[1]
(E)-11-Tetradecenol & (Z)-11-TetradecenolEuhyponomeutoides albithoracellusWeaker and less consistent responseCorresponding alcohols are less active.[1]
Tetradecyl AcetateEuhyponomeutoides albithoracellusWeaker and less consistent responseSaturated analog shows reduced activity.[1]
(Z,E)-9,11-Tetradecadienyl Acetate (Major Component)Spodoptera littoralis (Egyptian Cotton Leafworm)Strong responsePrimary attractant in the pheromone blend.[2]
(Z)-9-Tetradecenyl Acetate (Minor Component)Spodoptera littoralisEnhances behavioral responseActs synergistically with the major component.[2]
(E)-11-Tetradecenyl Acetate (Minor Component)Spodoptera littoralisEnhances behavioral responseContributes to the overall activity of the blend.[2]
12-Methyltetradecyl AcetateA component identified as a pheromone analogue in some species.Data not available in a comparative context.The position of the methyl group is critical for activity.[3]
Behavioral Response Data (Wind Tunnel & Field Trapping)
Compound/BlendInsect SpeciesBehavioral AssayKey Findings
1:1 Blend of (E)-11- & (Z)-11-Tetradecenyl AcetateEuhyponomeutoides albithoracellusField TrappingHigh number of males attracted.[1]
Single Isomers of (E)-11- or (Z)-11-Tetradecenyl AcetateEuhyponomeutoides albithoracellusField TrappingVery few males trapped.[1]
1:1 Acetate Blend + Corresponding AlcoholsEuhyponomeutoides albithoracellusField TrappingTrap catches drastically reduced.[1]
Blends with 25% or 50% (E)-isomerEuhyponomeutoides albithoracellusField TrappingHighest male capture rates.[1]
(Z,E)-9,11-Tetradecadienyl Acetate (III) aloneSpodoptera littoralisWind TunnelElicits upwind flight.[2]
III + Tetradecyl Acetate (I)Spodoptera littoralisWind TunnelIncreased success in reaching the source and time spent at the source.[2]
III + (Z)-9-Tetradecenyl Acetate (IIA)Spodoptera littoralisWind TunnelIncreased success in reaching the source and time spent at the source.[2]
III + (E)-11-Tetradecenyl Acetate (IIB)Spodoptera littoralisWind TunnelIncreased success in reaching the source and time spent at the source.[2]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from the entire insect antenna in response to an odorant stimulus.

Procedure:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and the tip of the antenna are placed in contact with two electrodes using a conductive gel.

  • Airflow: A continuous stream of clean, humidified air is passed over the antenna.

  • Stimulus Delivery: A puff of air containing a known concentration of the test compound is injected into the continuous airstream for a defined period (e.g., 500 ms).

  • Recording: The change in the electrical potential between the two electrodes is amplified and recorded. The amplitude of this depolarization is the EAG response.

  • Controls: A solvent blank is used as a negative control to ensure the response is due to the test compound.

Wind Tunnel Bioassay

Wind tunnel assays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates a natural odor plume.

Procedure:

  • Tunnel Setup: A wind tunnel is used to generate a laminar airflow of a specific velocity (e.g., 0.3 m/s). The tunnel is typically illuminated with red light to simulate crepuscular or nocturnal conditions.

  • Odor Source: A dispenser (e.g., a rubber septum or filter paper) impregnated with the test compound or blend is placed at the upwind end of the tunnel.

  • Insect Release: Insects (typically males for sex pheromone assays) are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the insect is observed and recorded. Key behaviors that are often quantified include:

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the odor source.

    • Zig-zagging flight: Characteristic flight pattern within the odor plume.

    • Source contact: Landing on or near the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated.

Visualizing the Mechanisms

To better understand the processes underlying the structure-activity relationships, the following diagrams illustrate the key pathways and workflows.

Olfactory_Signal_Transduction cluster_sensillum Sensillum Lymph cluster_dendrite Dendritic Membrane of Olfactory Receptor Neuron Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor PBP->OR_Complex Pheromone Delivery SNMP SNMP PBP->SNMP Interaction G_Protein G-protein OR_Complex->G_Protein Activation SNMP->OR_Complex Modulates Ion_Channel Ion Channel G_Protein->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory Signal Transduction Pathway in Insects.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis & SAR Synthesis Synthesis of Methyl-Branched Tetradecenyl Acetate Isomers Purification Purification & Structural Verification (GC-MS, NMR) Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG Wind_Tunnel Wind Tunnel Assay Purification->Wind_Tunnel Field_Trapping Field Trapping Purification->Field_Trapping Data_Collection Quantitative Data (mV, % response, trap catch) EAG->Data_Collection Wind_Tunnel->Data_Collection Field_Trapping->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis

Caption: General Workflow for SAR Studies of Pheromones.

Conclusion

The structure-activity relationship of methyl-branched tetradecenyl acetates is a complex and highly specific field of study. The data presented in this guide underscores the critical importance of precise molecular architecture in eliciting a biological response in insects. Both the position of methyl branches and the stereochemistry of double bonds are key determinants of activity. A thorough understanding of these relationships, facilitated by quantitative bioassays and detailed experimental protocols, is essential for the development of next-generation, environmentally benign pest management tools that can effectively manipulate insect behavior. Further research focusing on a broader range of methyl-branched isomers and their interaction with specific olfactory receptors will undoubtedly lead to the discovery of even more potent and selective semiochemicals.

References

Comparative In Vitro Efficacy of 7-Methyl-Z-tetradecen-1-ol acetate and Known Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) against other known bioactive compounds. The information presented is based on available scientific literature and is intended to inform research and development efforts. It is important to note that while this document focuses on in vitro efficacy, no in vivo studies for 7-Methyl-Z-tetradecen-1-ol acetate have been identified in the public domain.

Executive Summary

7-Methyl-Z-tetradecen-1-ol acetate is a naturally occurring compound identified in various plant extracts and has demonstrated a range of biological activities in vitro. Unlike its structural isomer, 9-tetradecen-1-ol acetate, which functions as an insect pheromone, 7-Methyl-Z-tetradecen-1-ol acetate is recognized for its potential therapeutic properties.[1] This guide focuses on its reported anticancer and anti-inflammatory effects, drawing comparisons with Ethyl iso-allocholate and β-caryophyllene oxide, respectively. The available data is currently limited to in vitro studies.

In Vitro Anticancer Activity

7-Methyl-Z-tetradecen-1-ol acetate has been reported to inhibit kinase activity in lung and cervical cancer cells.[1] A direct quantitative comparison with other drugs from the literature is challenging due to the lack of specific IC50 values for 7-Methyl-Z-tetradecen-1-ol acetate. However, one source indicates that in callus extracts, it outperforms Ethyl iso-allocholate in synergistic anticancer applications.[1]

CompoundTarget/AssayCell Line(s)Efficacy
7-Methyl-Z-tetradecen-1-ol acetate Kinase Activity InhibitionLung and Cervical Cancer CellsReported to outperform Ethyl iso-allocholate in synergistic applications.[1] Specific quantitative data (e.g., IC50) is not currently available in the cited literature.
Ethyl iso-allocholate Cytotoxicity (MTT Assay)HeLa, MCF-7Moderate cytotoxicity reported in ethanolic extracts containing this compound, with IC50 values of 591.00 µg/mL and 578.10 µg/mL, respectively.[2]

In Vitro Anti-inflammatory and Antifungal Activity

The anti-inflammatory and hepatoprotective effects of 7-Methyl-Z-tetradecen-1-ol acetate are attributed to its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) and lipoxin A4 receptors.[1] In terms of antifungal activity, it has shown moderate efficacy.

CompoundTarget/AssayOrganism/Cell LineEfficacy (MIC/IC50)
7-Methyl-Z-tetradecen-1-ol acetate Antifungal ActivityFusarium oxysporum, Alternaria alternataMIC: 100 µg/mL[1]
β-caryophyllene oxide Antifungal ActivityCandida albicansMIC: 31.3 µg/mL[1]
β-caryophyllene oxide Anti-inflammatoryJurkat and IMR-32 cellsInduces apoptosis and modulates pro- and anti-apoptotic genes.[3]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[4][5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-Methyl-Z-tetradecen-1-ol acetate, Ethyl iso-allocholate) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

ELISA for Inflammatory Markers (TNF-α and COX-2)

This protocol is used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and COX-2, in cell culture supernatants.[6][7][8]

  • Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) in a multi-well plate. Pre-treat the cells with the test compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[6]

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • ELISA Procedure:

    • Add the supernatant to a 96-well plate pre-coated with a capture antibody specific for the target cytokine (e.g., TNF-α or COX-2).

    • Incubate to allow the cytokine to bind to the antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

    • Incubate and wash.

    • Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP).

    • Incubate and wash.

    • Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Use this curve to determine the concentration of the cytokine in the samples and calculate the percentage of inhibition by the test compound.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_treatment Incubate 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

ELISA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_elisa ELISA Procedure cluster_analysis Data Analysis plate_cells Plate Macrophages pre_treat Pre-treat with Compound plate_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate_24h Incubate 24h stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant add_supernatant Add Supernatant to Coated Plate collect_supernatant->add_supernatant add_detection_ab Add Detection Antibody add_supernatant->add_detection_ab add_enzyme_conjugate Add Enzyme Conjugate add_detection_ab->add_enzyme_conjugate add_substrate Add Substrate add_enzyme_conjugate->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance (450nm) stop_reaction->read_absorbance calc_concentration Calculate Cytokine Concentration read_absorbance->calc_concentration

Caption: General workflow for ELISA to measure inflammatory markers.

Anti_Inflammatory_Pathway compound 7-Methyl-Z-tetradecen-1-ol acetate nrf2 Nrf2 compound->nrf2 interacts with lipoxin_a4_r Lipoxin A4 Receptor compound->lipoxin_a4_r interacts with inflammation Inflammation nrf2->inflammation inhibits hepatoprotection Hepatoprotection nrf2->hepatoprotection promotes lipoxin_a4_r->inflammation inhibits lipoxin_a4_r->hepatoprotection promotes

Caption: Proposed anti-inflammatory and hepatoprotective signaling pathways.

References

Molecular docking studies of 7-Methyl-Z-tetradecen-1-ol acetate with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) and its structural analogs against a putative insect Pheromone-Binding Protein (PBP). Due to the limited availability of direct experimental data for 7-Methyl-Z-tetradecen-1-ol acetate in the context of pheromone reception, this guide presents a hypothetical study based on established methodologies for similar semiochemicals. The experimental protocols and data herein are illustrative and aim to provide a framework for conducting such research.

Introduction to 7-Methyl-Z-tetradecen-1-ol Acetate and its Analogs

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative with the molecular formula C₁₇H₃₂O₂ and a molecular weight of 268.40 g/mol [1][2]. While its role as an insect pheromone is not extensively documented, its structural similarity to known moth pheromones suggests potential interactions with insect olfactory proteins. This guide compares its hypothetical binding affinity with that of other known lepidopteran pheromone components, such as (Z)-9-Hexadecenyl acetate and (Z)-7-Tetradecenyl acetate, against a conserved Pheromone-Binding Protein (PBP).

Pheromone-Binding Proteins are crucial for transporting hydrophobic pheromone molecules through the aqueous sensillar lymph to the olfactory receptors, initiating the signal transduction cascade[3]. Molecular docking simulations provide valuable insights into the binding modes and affinities of ligands with these proteins, aiding in the design of novel pest control agents[3][4].

Hypothetical Molecular Docking Performance

The following table summarizes the hypothetical binding affinities of 7-Methyl-Z-tetradecen-1-ol acetate and selected alternative compounds with a modeled Pheromone-Binding Protein from Amyelois transitella (AtraPBP1), a well-characterized PBP. Lower binding energy values indicate a more favorable and stable interaction.

Compound Molecular Formula Molecular Weight ( g/mol ) Hypothetical Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
7-Methyl-Z-tetradecen-1-ol acetate C₁₇H₃₂O₂268.44-7.2Ser56, Phe12, Trp37, Ile114
(Z)-9-Hexadecenyl acetateC₁₈H₃₄O₂282.47-6.8Ser56, Phe12, Leu62, Ala115
(Z)-7-Tetradecenyl acetateC₁₆H₃₀O₂254.41-6.5Ser56, Trp37, Phe58, Ile114
1-NonanalC₉H₁₈O142.24-5.4Ser56, Ala60, Thr9, Val111

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical binding energy ranges observed in molecular docking studies of similar pheromones with PBPs.

Detailed Experimental Protocols

This section outlines a typical methodology for performing the molecular docking studies summarized above.

Protein and Ligand Preparation
  • Target Protein Selection and Preparation:

    • The three-dimensional structure of the Pheromone-Binding Protein 1 from Amyelois transitella (AtraPBP1, PDB ID: 4INW) is selected as the template[5].

    • The protein structure is prepared using SYBYL-X 2.1.1 by removing water molecules, adding hydrogen atoms, and assigning charges using the Gasteiger–Hückel method.

    • Energy minimization of the protein structure is performed using the Tripos force field to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structures of 7-Methyl-Z-tetradecen-1-ol acetate, (Z)-9-Hexadecenyl acetate, (Z)-7-Tetradecenyl acetate, and 1-Nonanal are obtained from the PubChem database[5].

    • Ligand structures are prepared by assigning Gasteiger–Hückel charges and minimizing their energy using the Tripos force field in SYBYL-X.

Molecular Docking Simulation
  • Binding Site Prediction: The binding pocket of AtraPBP1 is identified based on the co-crystallized ligand in the template structure or using a binding site prediction tool within the docking software.

  • Docking with AutoDock Vina:

    • The prepared protein and ligand files are converted to the PDBQT format.

    • A grid box is defined to encompass the predicted binding site of the protein.

    • Molecular docking is performed using AutoDock Vina 1.1.2[6]. The exhaustiveness parameter is set to 20 to ensure a thorough search of the conformational space.

    • The simulation generates multiple binding poses for each ligand, ranked by their binding energy.

Analysis of Docking Results
  • Binding Affinity Evaluation: The binding energy of the best-ranked pose for each ligand is used to compare their binding affinities.

  • Interaction Analysis: The protein-ligand interactions of the most favorable docking pose are visualized and analyzed using software like PyMOL or Discovery Studio to identify key interacting residues, such as hydrogen bonds and hydrophobic interactions.

Visualizations

Workflow and Signaling Pathway Diagrams

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage cluster_validation Experimental Validation PDB Select Target Protein (e.g., AtraPBP1, PDB: 4INW) PrepP Prepare Protein (Remove water, add hydrogens, energy minimization) PDB->PrepP Ligand Select Ligands (e.g., 7-Methyl-Z-tetradecen-1-ol acetate) PrepL Prepare Ligands (Energy minimization, assign charges) Ligand->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Visualize Visualize Poses (PyMOL, Discovery Studio) Analyze->Visualize Validate Fluorescence Binding Assays (Optional Validation) Analyze->Validate

Caption: A typical workflow for molecular docking studies.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., 7-Methyl-Z-tetradecen-1-ol acetate) PBP Pheromone-Binding Protein (PBP) in Sensillar Lymph Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Odorant Receptor (OR) on Neuron Membrane PBP_Pheromone->OR Delivery & Activation Signal Signal Transduction Cascade OR->Signal Initiates

Caption: A simplified pheromone signal transduction pathway.

Conclusion

This comparative guide outlines a hypothetical molecular docking study of 7-Methyl-Z-tetradecen-1-ol acetate against a Pheromone-Binding Protein. The provided protocols and illustrative data serve as a blueprint for researchers investigating the olfactory mechanisms of insects. The structural features of 7-Methyl-Z-tetradecen-1-ol acetate, particularly its methyl group and double bond position, are likely to influence its binding affinity and specificity, warranting further computational and experimental validation to explore its potential as a semiochemical for pest management.

References

Comparative Transcriptomic Analysis: Evaluating 7-Methyl-Z-tetradecen-1-ol acetate in the Context of Anti-Inflammatory Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct comparative transcriptomic studies have been published on cells treated specifically with 7-Methyl-Z-tetradecen-1-ol acetate (B1210297). This guide provides a comparative framework using a representative long-chain fatty acid ester, Compound X, known for its anti-inflammatory properties, to model the potential transcriptomic effects of 7-Methyl-Z-tetradecen-1-ol acetate. The experimental data and pathways presented are based on typical findings for anti-inflammatory lipids and should be considered illustrative.

Introduction

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative found in various plant sources, including Cinnamomum camphora.[1] Preliminary studies have suggested a range of biological activities, including anti-inflammatory and anticancer effects.[1] Understanding the molecular mechanisms underlying these activities is crucial for its potential therapeutic development. Transcriptomic analysis, such as RNA sequencing (RNA-seq), provides a powerful tool to elucidate these mechanisms by revealing changes in gene expression profiles upon treatment.

This guide presents a comparative transcriptomic analysis of cells treated with a hypothetical, yet representative, anti-inflammatory long-chain fatty acid ester, "Compound X," versus a standard inflammatory stimulus (Lipopolysaccharide, LPS) and an untreated control. This comparison aims to provide a model for evaluating the potential gene regulatory effects of 7-Methyl-Z-tetradecen-1-ol acetate.

Comparative Transcriptomic Data

The following tables summarize the differential gene expression analysis from a representative RNA-seq experiment. Human macrophage-like cells (differentiated THP-1 cells) were treated with Compound X (10 µM), LPS (100 ng/mL), or a combination of both for 6 hours.

Table 1: Top 10 Differentially Expressed Genes in LPS-Treated Cells vs. Control

Gene SymbolGene NameLog2 Fold Changep-valueFunction
IL6Interleukin 68.5< 0.001Pro-inflammatory cytokine
TNFTumor Necrosis Factor7.2< 0.001Pro-inflammatory cytokine
CXCL8C-X-C Motif Chemokine Ligand 86.8< 0.001Chemoattractant
NFKBIANFKB Inhibitor Alpha4.5< 0.001NF-κB pathway regulator
PTGS2Prostaglandin-Endoperoxide Synthase 25.9< 0.001Inflammation, prostaglandin (B15479496) synthesis
IL1BInterleukin 1 Beta7.8< 0.001Pro-inflammatory cytokine
CCL2C-C Motif Chemokine Ligand 26.1< 0.001Chemoattractant
SOCS3Suppressor Of Cytokine Signaling 34.2< 0.001Negative feedback of cytokine signaling
IRF1Interferon Regulatory Factor 13.9< 0.001Transcription factor in immune response
CD83CD83 Molecule5.5< 0.001Immune response activation

Table 2: Top 10 Differentially Expressed Genes in Compound X + LPS vs. LPS-Treated Cells

Gene SymbolGene NameLog2 Fold Changep-valueFunction
IL6Interleukin 6-3.2< 0.001Downregulation of pro-inflammatory cytokine
TNFTumor Necrosis Factor-2.8< 0.001Downregulation of pro-inflammatory cytokine
PTGS2Prostaglandin-Endoperoxide Synthase 2-2.5< 0.001Inhibition of inflammatory mediator
NQO1NAD(P)H Quinone Dehydrogenase 13.5< 0.001Upregulation of antioxidant response
HMOX1Heme Oxygenase 14.1< 0.001Upregulation of antioxidant/anti-inflammatory
IL10Interleukin 102.9< 0.001Upregulation of anti-inflammatory cytokine
ARG1Arginase 13.8< 0.001M2 macrophage polarization marker
SOCS1Suppressor Of Cytokine Signaling 12.1< 0.01Negative feedback of cytokine signaling
PPARGPeroxisome Proliferator Activated Receptor Gamma1.9< 0.01Anti-inflammatory transcription factor
ABCG1ATP Binding Cassette Subfamily G Member 12.5< 0.01Cholesterol efflux, anti-inflammatory

Experimental Protocols

Cell Culture and Treatment

Human THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells were treated with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Differentiated cells were then allowed to rest for 24 hours in fresh media before treatment. Cells were treated with Vehicle (0.1% DMSO), Compound X (10 µM), LPS (100 ng/mL), or a combination of Compound X and LPS for 6 hours.

RNA Extraction and Library Preparation

Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA integrity numbers (RIN) > 9.0 were used for library preparation. mRNA was isolated using oligo(dT) magnetic beads, and sequencing libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

RNA Sequencing and Data Analysis

Sequencing was performed on an Illumina NovaSeq platform, generating 150 bp paired-end reads. Raw sequencing reads were quality-checked using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using featureCounts. Differential expression analysis was performed using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > |1| were considered significantly differentially expressed.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation Compound_X Compound_X PPARg_Receptor PPARγ Compound_X->PPARg_Receptor Activates Keap1 Keap1 Compound_X->Keap1 Inhibits NFkB_n NF-κB PPARg_Receptor->NFkB_n Inhibits IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits NFkB->NFkB_n Translocation Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Inhibits Keap1->Nrf2 Releases Inflammatory_Genes Inflammatory Genes (TNF, IL6, PTGS2) NFkB_n->Inflammatory_Genes Induces Transcription Anti_Inflammatory_Genes Anti-inflammatory Genes (HMOX1, NQO1) Nrf2_n->Anti_Inflammatory_Genes Induces Transcription

Caption: Putative anti-inflammatory signaling pathways of Compound X.

Experimental Workflow Diagram

G A Cell Culture & Treatment B RNA Extraction A->B C Library Preparation B->C D RNA Sequencing C->D E Data QC & Trimming D->E F Alignment to Genome E->F G Gene Expression Quantification F->G H Differential Expression Analysis G->H

Caption: Standard workflow for a comparative transcriptomics experiment.

Conclusion

While direct transcriptomic data for 7-Methyl-Z-tetradecen-1-ol acetate is not yet available, this guide provides a robust framework for its future evaluation. Based on the analysis of a representative anti-inflammatory fatty acid ester, it is hypothesized that 7-Methyl-Z-tetradecen-1-ol acetate may exert its biological effects by downregulating pro-inflammatory genes (e.g., IL6, TNF) and upregulating key components of the cellular antioxidant and anti-inflammatory response (e.g., HMOX1, NQO1, IL10). The experimental protocols and analytical workflow detailed herein offer a standardized approach for researchers to conduct comparative transcriptomic studies on this and other novel compounds. Further research is warranted to validate these potential mechanisms for 7-Methyl-Z-tetradecen-1-ol acetate.

References

Analysis of Antibody Cross-Reactivity for 7-Methyl-Z-tetradecen-1-ol Acetate Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the development of reliable immunoassays. This guide addresses the critical aspect of cross-reactivity for antibodies raised against 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a key component in the chemical communication of various insect species. A thorough investigation of existing scientific literature and patent databases reveals a significant gap in available experimental data on this specific topic. While general principles of antibody production against small molecules (haptens) and insect pheromones are established, specific quantitative data and detailed protocols for antibodies targeting 7-Methyl-Z-tetradecen-1-ol acetate conjugates are not publicly available.

At present, a direct comparison of the cross-reactivity profiles of different antibodies raised against 7-Methyl-Z-tetradecen-1-ol acetate conjugates cannot be constructed due to the absence of published experimental results. Such a comparison would require data from assays testing the binding of these antibodies to a panel of structurally related compounds, including analogs with variations in chain length, the position and geometry of the double bond, and the position of the methyl group.

Conceptual Framework for Assessing Cross-Reactivity

Should such antibodies be developed, a systematic approach would be necessary to characterize their cross-reactivity. The following sections outline the theoretical experimental design and the types of data that would need to be generated.

Experimental Workflow for Antibody Production and Characterization

The general workflow for producing and characterizing antibodies against a small molecule like 7-Methyl-Z-tetradecen-1-ol acetate involves several key stages. This process begins with the synthesis of a hapten, which is a modified version of the target molecule capable of being conjugated to a carrier protein to elicit an immune response.

experimental_workflow cluster_synthesis Hapten & Conjugate Synthesis cluster_immunization Antibody Production cluster_characterization Cross-Reactivity Analysis hapten Hapten Synthesis (7-Methyl-Z-tetradecen-1-ol derivative) conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) hapten->conjugation purification Purification of Immunoconjugate conjugation->purification immunization Immunization of Host Animal purification->immunization titer Titer Determination (ELISA) immunization->titer selection Antibody Selection & Purification titer->selection celisa Competitive ELISA selection->celisa analog_synthesis Synthesis of Structural Analogs analog_synthesis->celisa data_analysis Data Analysis (IC50 & % Cross-Reactivity) celisa->data_analysis

Figure 1. A conceptual workflow for the production and cross-reactivity profiling of antibodies against 7-Methyl-Z-tetradecen-1-ol acetate conjugates.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following outlines the essential experimental protocols that would be required.

Hapten Synthesis and Immunoconjugate Preparation
  • Hapten Design and Synthesis: A derivative of 7-Methyl-Z-tetradecen-1-ol acetate would be synthesized to incorporate a reactive functional group (e.g., a carboxylic acid or an amine) at a position distal from the key structural motifs (the methyl group and the double bond) to ensure their presentation to the immune system.

  • Conjugation to Carrier Protein: The synthesized hapten would be covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a suitable cross-linking agent (e.g., EDC/NHS for carboxylated haptens).

  • Purification and Characterization: The resulting immunoconjugate would be purified to remove unconjugated hapten and carrier protein, and the hapten-to-protein molar ratio would be determined using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Antibody Production and Purification
  • Immunization: Laboratory animals (e.g., rabbits or mice) would be immunized with the purified immunoconjugate emulsified in an adjuvant. A series of booster injections would be administered to enhance the immune response.

  • Titer Monitoring: The antibody titer in the serum would be monitored throughout the immunization schedule using an Enzyme-Linked Immunosorbent Assay (ELISA) with the hapten conjugated to a different carrier protein to avoid targeting the initial carrier.

  • Antibody Purification: Polyclonal antibodies would be purified from the serum using affinity chromatography with the immobilized hapten. For monoclonal antibodies, hybridoma technology would be employed.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the specificity of antibodies against small molecules.

  • Plate Coating: Microtiter plates would be coated with a conjugate of 7-Methyl-Z-tetradecen-1-ol acetate and a non-immunizing carrier protein.

  • Competitive Inhibition: A constant, limited concentration of the purified antibody would be pre-incubated with varying concentrations of the target analyte (7-Methyl-Z-tetradecen-1-ol acetate) or potential cross-reactants (structural analogs).

  • Assay Development: The antibody-analyte mixture would be added to the coated plates. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free analyte in the solution.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added, followed by a substrate that produces a measurable signal.

  • Data Analysis: The concentration of each analyte that causes 50% inhibition of the antibody binding to the plate (IC50) is determined. The percent cross-reactivity is calculated using the formula:

    (% Cross-Reactivity) = (IC50 of 7-Methyl-Z-tetradecen-1-ol acetate / IC50 of competing analog) x 100

Data Presentation for Comparative Analysis

To facilitate a clear comparison, the cross-reactivity data should be summarized in a structured table.

Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Antibody Raised Against a 7-Methyl-Z-tetradecen-1-ol Acetate Conjugate

Competitor CompoundStructural VariationIC50 (ng/mL)% Cross-Reactivity
7-Methyl-Z-tetradecen-1-ol acetate Reference Compound 10 100
7-Methyl-E-tetradecen-1-ol acetateGeometric Isomer (E)5020
Z-Tetradecen-1-ol acetateLacks Methyl Group10010
7-Methyl-Z-tridecen-1-ol acetateShorter Chain Length (C13)2005
7-Methyl-Z-pentadecen-1-ol acetateLonger Chain Length (C15)1506.7
8-Methyl-Z-tetradecen-1-ol acetateDifferent Methyl Position8012.5
7-Methyl-Z-tetradecen-1-olDifferent Functional Group (Alcohol)>1000<1

Alternative Approaches and Future Directions

Given the lack of specific antibodies, researchers in this field currently rely on other analytical methods for the detection and quantification of 7-Methyl-Z-tetradecen-1-ol acetate, such as gas chromatography-mass spectrometry (GC-MS). While highly sensitive and specific, these methods are often laboratory-based and not suitable for rapid, in-field testing.

The development of specific antibodies would enable the creation of portable and high-throughput immunoassays, such as lateral flow assays or biosensors, for applications in pest management and ecological research. Future research should focus on the synthesis of appropriate immunoconjugates and the subsequent production and rigorous characterization of antibodies, with a particular emphasis on defining their cross-reactivity profiles against a comprehensive panel of structural analogs. This foundational work is essential for the development of reliable and specific antibody-based detection methods for this important semiochemical.

Safety Operating Guide

Proper Disposal of 7-Methyl-Z-tetradecen-1-ol Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is critical for maintaining laboratory safety and environmental responsibility. This document outlines the recommended procedures for researchers, scientists, and drug development professionals, ensuring that this chemical waste is managed in accordance with standard safety protocols and regulatory requirements.

Understanding the Chemical Profile

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data regarding exposure limits, toxicity, and environmental hazards are not available for 7-Methyl-Z-tetradecen-1-ol acetate. In such cases, it is prudent to handle the substance with a high degree of caution, assuming it may present hazards similar to related chemicals. The following table summarizes key physical and chemical properties identified from available sources.

PropertyValueSource
Molecular Formula C₁₇H₃₂O₂[1][2]
Molecular Weight 268.4 g/mol [1][2]
IUPAC Name [(Z)-7-methyltetradec-8-enyl] acetate[2]

Disposal Workflow

The proper disposal of 7-Methyl-Z-tetradecen-1-ol acetate should follow a structured workflow to minimize risks to personnel and the environment. This involves careful collection, storage, and transfer of the chemical waste to a licensed disposal facility.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management A 1. Wear Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B 2. Collect Waste: - Use a designated, labeled, and sealed container. - Do not mix with incompatible wastes. A->B C 3. Store Temporarily: - In a cool, dry, well-ventilated area. - Away from heat, sparks, and open flames. B->C D 4. Arrange for Pickup: - Contact a licensed chemical waste disposal company. C->D Handover E 5. Professional Disposal: - Incineration or other approved methods as per local regulations. D->E

Disposal workflow for 7-Methyl-Z-tetradecen-1-ol acetate.

Experimental Protocols for Safe Disposal

The following step-by-step procedures provide a detailed methodology for the safe handling and disposal of 7-Methyl-Z-tetradecen-1-ol acetate waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.

2. Waste Collection:

  • Collect waste 7-Methyl-Z-tetradecen-1-ol acetate in a designated and clearly labeled waste container. The container should be made of a material compatible with organic solvents and should have a secure, tight-fitting lid.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents, acids, or bases.

3. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be cool, dry, and well-ventilated.

  • Ensure the storage location is away from sources of ignition such as heat, sparks, and open flames.

4. Final Disposal:

  • The disposal of 7-Methyl-Z-tetradecen-1-ol acetate must be carried out by a licensed and qualified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Provide the waste disposal company with all available information about the chemical, including its name and any known properties.

  • Never attempt to dispose of this chemical down the drain or in regular trash.

Disclaimer: The information provided here is for guidance purposes only and is based on general principles of laboratory safety. It is essential to consult with your institution's EHS department and a licensed waste disposal service to ensure full compliance with all local, state, and federal regulations. The absence of a specific SDS for 7-Methyl-Z-tetradecen-1-ol acetate underscores the need for a cautious and conservative approach to its handling and disposal.

References

Essential Safety and Operational Guide for 7-Methyl-Z-tetradecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar long-chain acetate esters and should be implemented to ensure laboratory safety.

I. Physical and Chemical Properties

A summary of the known physical and chemical properties of 7-Methyl-Z-tetradecen-1-ol acetate is provided below. This information is critical for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₇H₃₂O₂[1]
Molecular Weight 268.4 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point Data not available
Flash Point Likely combustible; treat as a flammable liquid[2][3]
Solubility Insoluble in water (estimated)[3]

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 7-Methyl-Z-tetradecen-1-ol acetate to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and eye irritation.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[4][7]
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required with adequate ventilation. Use a respirator if aerosols are generated or ventilation is poor.[4]

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 7-Methyl-Z-tetradecen-1-ol acetate from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard information.

  • Log the chemical into the laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed when not in use.

  • Store away from heat, sparks, open flames, and strong oxidizing agents.[2][8]

  • Refrigeration may be recommended for long-term storage.[2]

3. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure all necessary PPE is worn before handling the chemical.

  • Ground/bond container and receiving equipment to prevent static discharge if transferring large quantities.[9][10]

  • Use only non-sparking tools.[9][10]

  • Avoid breathing vapors or mists.[2][7]

  • Avoid contact with skin and eyes.[2][7]

4. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • If the spill is small, absorb it with an inert material (e.g., sand, vermiculite).

  • Place the absorbent material into a suitable, labeled container for disposal.

  • For larger spills, follow your institution's emergency spill response procedures.

  • Ventilate the area and wash the spill site after material pickup is complete.

IV. First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][7]

V. Disposal Plan

Proper disposal of 7-Methyl-Z-tetradecen-1-ol acetate and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of unused or waste 7-Methyl-Z-tetradecen-1-ol acetate as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]

  • Contaminated Materials: Any materials contaminated with the chemical (e.g., gloves, absorbent materials, empty containers) should be placed in a sealed, labeled container and disposed of as hazardous waste.[4]

  • Empty Containers: Handle contaminated packages in the same way as the substance itself.[4]

VI. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of 7-Methyl-Z-tetradecen-1-ol acetate in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for 7-Methyl-Z-tetradecen-1-ol Acetate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Receive Receive & Inspect Chemical Store Store Appropriately Receive->Store Intact Container DonPPE Don Required PPE Store->DonPPE PrepareWorkstation Prepare Fume Hood DonPPE->PrepareWorkstation Transfer Transfer Chemical PrepareWorkstation->Transfer Experiment Perform Experiment Transfer->Experiment Spill Spill Occurs Transfer->Spill Decontaminate Decontaminate Work Area Experiment->Decontaminate Experiment->Spill DoffPPE Doff PPE Decontaminate->DoffPPE DisposeWaste Dispose of Waste DoffPPE->DisposeWaste SpillResponse Follow Spill Response Protocol Spill->SpillResponse Contain & Clean SpillResponse->Decontaminate

Caption: Workflow for safe handling of 7-Methyl-Z-tetradecen-1-ol acetate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.